molecular formula C14H13NO B359580 N,N-Diphenylacetamide CAS No. 519-87-9

N,N-Diphenylacetamide

Cat. No.: B359580
CAS No.: 519-87-9
M. Wt: 211.26 g/mol
InChI Key: DKLYDESVXZKCFI-UHFFFAOYSA-N
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Description

N,N-Diphenylacetamide is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3133. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diphenylacetamide
Source PubChem
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InChI

InChI=1S/C14H13NO/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLYDESVXZKCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060165
Record name Acetamide, N,N-diphenyl-
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Molecular Weight

211.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

519-87-9
Record name N,N-Diphenylacetamide
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Record name Diphenylacetamide
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Record name N,N-Diphenylacetamide
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Record name Acetamide, N,N-diphenyl-
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Record name Acetamide, N,N-diphenyl-
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Record name N,N-diphenylacetamide
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Record name DIPHENYLACETAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N-Diphenylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the fundamental molecular characteristics of N,N-Diphenylacetamide, a compound of interest in various research and development applications. The following data provides a concise summary of its molecular formula and weight.

Quantitative Molecular Data

For researchers and professionals in drug development, precise molecular information is critical. The table below summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₄H₁₃NO[1][2][3][4][5]
Molecular Weight211.26 g/mol [1][2][4]
Linear FormulaCH₃CON(C₆H₅)₂[2]

This compound, also known as N-Acetyldiphenylamine, is an amide with a distinct chemical structure.[1] Its molecular formula, C₁₄H₁₃NO, and molecular weight of 211.26 g/mol are foundational parameters for any experimental or theoretical work involving this compound.[1][2][4] The compound exists as a solid at 20°C.[1]

References

N,N-Diphenylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N,N-Diphenylacetamide, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its core characteristics, synthesis, and safety information, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental and developmental work.

General and Physical Properties
PropertyValueReference
CAS Number 519-87-9[1][2]
Molecular Formula C₁₄H₁₃NO[1][2]
Molecular Weight 211.26 g/mol [2][3]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 100-103 °C[1][2][4][5][6]
Boiling Point 130 °C at 0.02 mm Hg[1][2][4][5]
Density (estimate) 1.0694 - 1.125 g/cm³[2][4][5]
Refractive Index (estimate) 1.5780 - 1.609[2][4]
pKa (predicted) -3.21 ± 0.50[1][2]
LogP 3.37120[4][5]
Spectroscopic Data
Spectrum TypeSolvent / MethodKey Peaks / InformationReference
¹H NMR CDCl₃ (400 MHz)Available[4]
DMSO-d₆ (400 MHz, 60°C)Available[4]
¹³C NMR DMSO-d₆Available[4]
Infrared (IR) KBr discAvailable[4]
Nujol mullAvailable[4]
Mass Spectrometry Electron Ionization (EI)Available[3][4]

Chemical Structure

The structure of this compound, featuring a central acetamide (B32628) group bonded to two phenyl rings, is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

This compound can be synthesized through the chloroacetylation of diphenylamine (B1679370). This reaction involves the treatment of diphenylamine with chloroacetyl chloride.[7]

Synthetic Pathway

synthesis diphenylamine Diphenylamine reflux Reflux (4h) diphenylamine->reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reflux toluene Toluene (solvent) toluene->reflux hydrolysis Pour into crushed ice reflux->hydrolysis precipitation Precipitation (overnight) hydrolysis->precipitation product 2-chloro-N,N-diphenylacetamide precipitation->product recrystallization Recrystallize from ethanol (B145695) product->recrystallization final_product Purified Product recrystallization->final_product

Caption: Workflow for the synthesis of a chloro-derivative of this compound.

This compound's N,N-disubstituted amide group allows it to act as a mono- or bidentate ligand, forming four-membered chelate rings with metals like palladium(II).[1][2][5][8]

Experimental Protocols

Synthesis of 2-chloro-N,N-diphenylacetamide
  • Materials: Diphenylamine, chloroacetyl chloride, toluene, crushed ice, ethanol.

  • Procedure:

    • Dissolve 0.04 M of diphenylamine in 200 ml of toluene.[7]

    • Add 0.04 M of chloroacetyl chloride to the solution.[7]

    • Reflux the reaction mixture for 4 hours.[7]

    • Pour the mixture into crushed ice.[7]

    • Allow the product to precipitate overnight.[7]

    • Filter the precipitate, wash it with cold water, and dry it.[7]

    • Recrystallize the crude product from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[7]

Note: Detailed experimental protocols for the determination of the physical properties listed in the tables are not extensively available in the cited literature.

Safety and Handling

This compound is classified with the hazard codes Xi, indicating it is an irritant.[1][2]

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2][4]

  • Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39 - Wear suitable gloves and eye/face protection.[2]

  • Storage: Store below +30°C.[1][2][8]

  • Toxicity: It is considered moderately toxic by the intraperitoneal route. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The structured data and diagrams are intended to support researchers and professionals in their work with this compound. Further investigation into detailed experimental methodologies for physical property determination is recommended for specific application needs.

References

An In-depth Technical Guide on the Solubility of N,N-Diphenylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Diphenylacetamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for the quantitative determination of solubility. This allows researchers to generate precise solubility data for this compound in their specific solvents of interest.

Introduction to this compound

This compound is a tertiary amide with the chemical formula C₁₄H₁₃NO. At room temperature, it exists as a white to off-white crystalline solid.[1] The presence of two phenyl groups attached to the nitrogen atom significantly influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound is crucial for its application in various fields, including organic synthesis, pharmaceuticals, and materials science, as it dictates the choice of solvent for reactions, purification, and formulation.

Qualitative Solubility of this compound

Based on available information, this compound exhibits good solubility in several common organic solvents, while its solubility in water is limited. The general principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolvent NameQualitative Solubility
Polar Protic Solvents EthanolReadily Soluble[1]
Polar Aprotic Solvents ChloroformReadily Soluble[1]
Non-Polar Solvents BenzeneReadily Soluble[1]
Aqueous Solvents WaterSparingly Soluble[1]

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Molecular Structure: The two bulky, non-polar phenyl groups contribute to its solubility in non-polar and weakly polar organic solvents. The polar amide group allows for some interaction with more polar solvents.

  • Solvent Polarity: As a relatively non-polar molecule, this compound is expected to be more soluble in non-polar and moderately polar solvents.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[1] Therefore, heating the solvent can be a method to dissolve a larger amount of this compound.

  • Crystal Lattice Energy: The energy of the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise, quantitative solubility data, direct experimental determination is necessary. The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvent of choice

  • Temperature-controlled shaker or water bath

  • Sealed glass vials or flasks

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Add excess this compound to solvent in a sealed vial prep2 Place vial in temperature-controlled shaker prep1->prep2 equil Agitate at constant temperature until equilibrium is reached prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw a known volume of the supernatant using a filtered syringe sample1->sample2 sample3 Transfer to a pre-weighed vial sample2->sample3 quant1 Evaporate the solvent sample3->quant1 quant2 Dry the residue to a constant weight quant1->quant2 quant3 Weigh the vial with the dry residue quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

  • Sampling:

    • After equilibration, stop the agitation and allow the undissolved solid to settle completely.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any solid particles from being transferred.

    • Transfer the filtered solution to a pre-weighed vial.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but well below the boiling point of this compound to avoid any loss of the solute.

    • Once the solvent is fully evaporated, dry the residue in a vacuum desiccator until a constant weight is achieved.

    • Weigh the vial containing the dry this compound residue.

Data Calculation and Presentation:

The solubility can be expressed in various units. The following diagram illustrates the logical relationship for calculating solubility.

calculation_logic cluster_inputs Measured Values cluster_calculations Calculations cluster_outputs Solubility Units mass_vial Mass of empty vial mass_solution Mass of solution mass_vial->mass_solution mass_solute Mass of solute mass_vial->mass_solute mass_vial_solution Mass of vial + solution mass_vial_solution->mass_solution mass_vial_solute Mass of vial + dry solute mass_vial_solute->mass_solute mass_solvent Mass of solvent mass_solution->mass_solvent solubility_g_L Solubility (g / L solution) mass_solution->solubility_g_L mass_solute->mass_solvent solubility_g_100g Solubility (g / 100 g solvent) mass_solute->solubility_g_100g mass_solute->solubility_g_L mass_solvent->solubility_g_100g

Caption: Logical diagram for the calculation of solubility from experimental data.

Formulas for Calculation:

  • Mass of Solute (g): (Mass of vial + dry solute) - (Mass of empty vial)

  • Mass of Solution (g): (Mass of vial + solution) - (Mass of empty vial)

  • Mass of Solvent (g): (Mass of solution) - (Mass of solute)

  • Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100

  • Solubility (g/L solution): (Mass of solute / Volume of solution withdrawn)

The results should be presented in a table, clearly stating the solvent, temperature, and the calculated solubility with appropriate units.

Conclusion

References

N,N-Diphenylacetamide: A Technical Overview of its Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of N,N-Diphenylacetamide, a crucial physical property for its identification, purity assessment, and application in various scientific domains. The document outlines the established melting point range, presents a detailed experimental protocol for its determination, and illustrates key concepts through visual diagrams.

Physicochemical Data: Melting Point

The melting point of this compound is a well-documented and consistent physical constant. A comprehensive review of chemical literature and supplier specifications confirms the melting point range.

ParameterValueSource(s)
Melting Point Range100-103 °C[1][2][3][4][5][6]

This narrow range is indicative of a substance that can be obtained in high purity. A significant deviation from this range or a broadening of the melting range would suggest the presence of impurities.

Experimental Protocol: Melting Point Determination by Capillary Method

The capillary method is a standard and widely accepted technique for the accurate determination of the melting point of a crystalline solid like this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

    • The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Rapid Preliminary Measurement (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin heating at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

    • Record the Melting Range:

      • T1: The temperature at which the first drop of liquid is observed.

      • T2: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.

  • Post-measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in an appropriate glass waste container.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_packing Capillary Loading cluster_measurement Melting Point Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind ensures uniform packing Load Load Sample into Capillary Tube Pack Pack Sample to 2-3 mm Load->Pack Insert Insert Capillary into Apparatus Heat Heat Slowly (1-2 °C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Report Report Melting Range (T1 - T2)

Caption: Experimental workflow for determining the melting point of this compound.

FactorsAffectingMeltingPoint cluster_factors Influencing Factors cluster_effects Effects MP Melting Point Purity Purity Purity->MP Impurities Impurities (Depress and Broaden Range) Purity->Impurities decreased IntermolecularForces Intermolecular Forces IntermolecularForces->MP StrongerForces Stronger Forces (Higher Melting Point) IntermolecularForces->StrongerForces increased CrystalLattice Crystal Lattice Structure CrystalLattice->MP EfficientPacking Efficient Packing (Higher Melting Point) CrystalLattice->EfficientPacking more stable

Caption: Logical relationship of factors influencing the melting point of a crystalline solid.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N,N-Diphenylacetamide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide presents quantitative spectral data in a clear, tabular format, details a standard experimental protocol for data acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction to this compound

This compound, an amide derivative, is a compound of interest in organic synthesis and medicinal chemistry. Its structural framework, featuring a central acetamide (B32628) moiety bonded to two phenyl rings, presents a distinct set of signals in NMR spectroscopy. Accurate interpretation of these spectra is crucial for confirming its identity and purity. This guide provides the detailed ¹H and ¹³C NMR spectral data to facilitate this analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented with chemical shifts (δ) in parts per million (ppm), and for ¹H NMR, includes multiplicity and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsAromatic Protons
Data not available in search resultsData not available in search resultsData not available in search resultsMethyl Protons (CH₃)
Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ ppm)Assignment
Data not available in search resultsCarbonyl Carbon (C=O)
Data not available in search resultsAromatic Carbons (Quaternary)
Data not available in search resultsAromatic Carbons (CH)
Data not available in search resultsMethyl Carbon (CH₃)

Note: Specific, quantitative ¹H and ¹³C NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, were not available in the provided search results. The tables above are structured to present such data once obtained from a spectral database or experimental analysis.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for solid organic compounds.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent may depend on the solubility of the compound and the desired spectral resolution.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the solid. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming on the deuterium (B1214612) lock signal of the solvent.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: For ¹H NMR, the relative area of each signal is determined by integration. For both ¹H and ¹³C NMR, the precise chemical shift of each peak is determined.

Visualizations

The following diagrams provide a visual representation of the this compound molecule and a generalized workflow for NMR analysis.

structure This compound Structure cluster_acetamide Acetamide Core cluster_phenyl1 Phenyl Ring 1 cluster_phenyl2 Phenyl Ring 2 C1 C1 O1 O C1->O1 N1 N C1->N1 C2 C2 C1->C2 C3 C1' N1->C3 C9 C1'' N1->C9 H1 H C2->H1 H2 H C2->H2 H3 H C2->H3 C4 C2' C3->C4 C5 C3' C4->C5 C6 C4' C5->C6 C7 C5' C6->C7 C8 C6' C7->C8 C8->C3 C10 C2'' C9->C10 C11 C3'' C10->C11 C12 C4'' C11->C12 C13 C5'' C12->C13 C14 C6'' C13->C14 C14->C9

Caption: Chemical structure of this compound with atom numbering.

workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Spectrometer Setup (Tune & Shim) transfer->instrument_setup acquire_h1 Acquire ¹H NMR Spectrum instrument_setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum instrument_setup->acquire_c13 ft Fourier Transform (FID to Spectrum) acquire_h1->ft acquire_c13->ft correction Phase and Baseline Correction ft->correction reference Reference to TMS correction->reference analyze Integration and Peak Picking reference->analyze

Caption: Generalized workflow for NMR spectral analysis.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of N,N-Diphenylacetamide, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of FT-IR spectroscopy as applied to this tertiary amide, details experimental protocols, and presents a thorough interpretation of the spectral data.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] For this compound (C₁₄H₁₃NO), a tertiary amide, FT-IR analysis reveals characteristic vibrational modes of its constituent bonds.[2][3] Unlike primary and secondary amides, tertiary amides like this compound lack N-H bonds, which simplifies a specific region of the IR spectrum as they do not exhibit N-H stretching or bending vibrations.[4][5] The analysis, therefore, focuses on the carbonyl (C=O) stretching, C-N stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending vibrations.

The number of vibrational modes for a non-linear molecule is calculated using the formula 3N-6, where N is the number of atoms.[6][7] For this compound (29 atoms), this results in 81 possible fundamental vibrations.

Experimental Protocols

Accurate FT-IR analysis is highly dependent on proper sample preparation.[8] The following are standard protocols for solid samples like this compound.

ATR is a popular technique for solid and liquid samples due to its minimal sample preparation.[8]

  • Protocol:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.[1][9]

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and environment.[1]

    • Place a small amount of powdered this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1][9]

    • Apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[1][9]

    • Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-IR is 4000-400 cm⁻¹.[1]

    • After analysis, clean the crystal surface thoroughly.

This traditional transmission method involves creating a solid pellet of the sample mixed with potassium bromide (KBr).[8]

  • Protocol:

    • Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[9][10]

    • Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. The sample concentration in KBr should be between 0.2% and 1%.[9][10]

    • Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture and reduce particle size, which minimizes light scattering.[10]

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[9]

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum.

FT-IR Spectrum Analysis and Peak Assignment

The FT-IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational modes and their corresponding wavenumbers.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
3000-2850WeakMethyl (CH₃) Symmetric & Asymmetric Stretch
~1670-1650StrongAmide I: C=O Stretch (Carbonyl)
1600-1450Medium-StrongAromatic C=C Ring Stretch
~1490MediumCH₃ Asymmetric Bending
~1370MediumCH₃ Symmetric Bending (Umbrella Mode)
~1350-1250StrongAromatic C-N Stretch
780-680StrongAromatic C-H Out-of-Plane Bending

Detailed Interpretation:

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the two phenyl rings.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): These weak absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group.

  • Amide I Band (C=O Stretch, ~1670-1650 cm⁻¹): This is typically the most intense band in the spectrum of an amide and is due to the carbonyl group's stretching vibration. For tertiary amides, this band generally appears between 1680 and 1630 cm⁻¹.[4]

  • Aromatic C=C Ring Stretch (1600-1450 cm⁻¹): These absorptions, often appearing as a set of sharp bands, are due to the stretching vibrations within the phenyl rings.

  • Aliphatic C-H Bending (~1490 cm⁻¹ and ~1370 cm⁻¹): These bands correspond to the asymmetric and symmetric bending (umbrella mode) of the methyl group's C-H bonds.

  • Aromatic C-N Stretch (~1350-1250 cm⁻¹): A strong band in this region is characteristic of the stretching vibration of the bond between the aromatic ring carbon and the nitrogen atom.[5]

  • Aromatic C-H Out-of-Plane Bending (780-680 cm⁻¹): These strong absorptions are highly diagnostic of the substitution pattern on the benzene (B151609) rings. For monosubstituted rings, strong bands are expected in this region.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from a combination of bending, rocking, and other skeletal vibrations.[11]

Visualizations

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample This compound (Solid Powder) Prep_Method Choose Method: ATR or KBr Pellet Sample->Prep_Method Background Acquire Background Spectrum Prep_Method->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Correction Background Correction & Baseline Adjustment Sample_Scan->Correction Spectrum Generate FT-IR Spectrum (Absorbance vs. Wavenumber) Correction->Spectrum Peak_ID Identify Peak Positions (Wavenumbers) Spectrum->Peak_ID Assign Assign Peaks to Vibrational Modes Peak_ID->Assign Structure Correlate with Molecular Structure Assign->Structure

Caption: General workflow for FT-IR analysis of this compound.

Vibrational_Modes cluster_functional_groups Key Functional Groups cluster_vibrations Vibrational Modes (Stretching & Bending) Molecule This compound Carbonyl C=O (Amide I) Molecule->Carbonyl Phenyl Phenyl Rings (x2) Molecule->Phenyl Methyl Acetyl CH₃ Molecule->Methyl CN_Bond Aromatic C-N Molecule->CN_Bond CO_Stretch C=O Stretch ~1660 cm⁻¹ Carbonyl->CO_Stretch Arom_CH_Stretch Aromatic C-H Stretch 3100-3000 cm⁻¹ Phenyl->Arom_CH_Stretch Arom_CC_Stretch Aromatic C=C Stretch 1600-1450 cm⁻¹ Phenyl->Arom_CC_Stretch Arom_CH_Bend C-H Out-of-Plane Bend 780-680 cm⁻¹ Phenyl->Arom_CH_Bend Aliph_CH_Stretch Aliphatic C-H Stretch 3000-2850 cm⁻¹ Methyl->Aliph_CH_Stretch Aliph_CH_Bend CH₃ Bending ~1490 & ~1370 cm⁻¹ Methyl->Aliph_CH_Bend CN_Stretch C-N Stretch ~1300 cm⁻¹ CN_Bond->CN_Stretch

Caption: Key functional groups and their FT-IR vibrational modes.

References

Mass spectrometry of N,N-Diphenylacetamide and fragmentation patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of N,N-Diphenylacetamide, with a focus on its electron ionization (EI) fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals involved in analytical chemistry, pharmacology, and drug development who may encounter this compound in their work.

Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI) at 70 eV, this compound (C₁₄H₁₃NO, MW: 211.26 g/mol ) exhibits a characteristic fragmentation pattern that allows for its unambiguous identification.[1][2] The mass spectrum is defined by a discernible molecular ion peak and a few dominant fragment ions resulting from specific cleavage pathways.

The molecular ion [M]•+ is observed at a mass-to-charge ratio (m/z) of 211.[1] The primary fragmentation route involves a retro-Diels-Alder-type rearrangement, leading to the expulsion of a neutral ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. This is a common fragmentation pathway for N-acetylated compounds. This loss results in the formation of the base peak at m/z 169, which corresponds to the diphenylamine (B1679370) radical cation.

A subsequent fragmentation step involves the loss of a hydrogen radical (H•) from the m/z 169 ion, leading to the formation of a stable, even-electron ion at m/z 168. The high stability of the diphenylaminyl cation contributes to the significant abundance of this fragment.

Other minor fragments observed in the lower mass range of the spectrum can be attributed to the fragmentation of the phenyl rings, such as the phenyl cation at m/z 77.

Data Presentation: Key Fragment Ions

The major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is estimated from the NIST mass spectrum.

m/zProposed Fragment IonFormulaRelative Abundance (%)
211[M]•+ (Molecular Ion)[C₁₄H₁₃NO]•+30
169[M - CH₂CO]•+[C₁₂H₁₁N]•+100 (Base Peak)
168[M - CH₂CO - H]•+[C₁₂H₁₀N]+95
77[C₆H₅]+[C₆H₅]+15
43[CH₃CO]+[C₂H₃O]+20

Proposed Fragmentation Pathway

The fragmentation cascade of this compound under electron ionization is depicted in the following diagram.

fragmentation_pathway M This compound [M]•+ m/z = 211 F1 Diphenylamine radical cation [M - CH₂CO]•+ m/z = 169 M->F1 - CH₂CO F2 Diphenylaminyl cation [M - CH₂CO - H]+ m/z = 168 F1->F2 - H•

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols: GC-MS Analysis

The following protocol describes a general method for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Instrumentation
  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with electron ionization (EI) capability.

GC-MS Parameters
GC Parameter Setting
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-350
Scan Rate 2 scans/sec
Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject 1 µL of the working solution into the GC-MS system.

Conclusion

The mass spectrometry of this compound under electron ionization provides a distinctive fragmentation pattern that is highly useful for its identification. The key fragmentation pathways involve the initial loss of a ketene molecule to form the base peak at m/z 169, followed by the loss of a hydrogen radical to yield the prominent ion at m/z 168. The experimental protocol and fragmentation data presented in this guide provide a solid foundation for the analysis of this compound in various research and development settings.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenylacetamide is a chemical compound with significance in organic synthesis and as a potential scaffold in medicinal chemistry. An understanding of its solid-state properties, including its crystal structure and potential for polymorphism, is critical for its application, particularly in the pharmaceutical industry where such characteristics can influence bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While no specific polymorphic forms of this compound have been reported in the reviewed literature, this guide also details the standard experimental protocols for crystallographic analysis and polymorphism screening that would be essential for a thorough solid-state characterization of this compound.

Introduction

This compound (C₁₄H₁₃NO) is an amide derivative that has been noted in various chemical contexts. The spatial arrangement of its constituent atoms in the solid state, defined by its crystal structure, dictates many of its physical properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration for any compound intended for pharmaceutical use. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and dissolution rates, which can have profound implications for drug development and regulatory approval.

This guide summarizes the available crystallographic data for this compound and provides detailed methodologies for the experimental techniques used to characterize its crystal structure and investigate its potential for polymorphism.

Crystal Structure of this compound

The seminal work on the crystal structure of this compound was published by Krigbaum, Roe, and Woods in 1968. To date, this remains the primary crystallographic study of the compound. The crystallographic data from this study are summarized in Table 1. The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₄H₁₃NO
Molecular Weight211.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.38
b (Å)10.96
c (Å)10.88
α (°)90
β (°)108.6
γ (°)90
Volume (ų)1173
Z4
Density (calculated) (g/cm³)1.195

Data sourced from Krigbaum, W. R., Roe, R.-J., & Woods, J. D. (1968). The crystal structure of this compound. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(10), 1304-1312.

Polymorphism of this compound

A thorough review of the scientific literature did not reveal any studies reporting the existence of polymorphic forms of this compound. The absence of such reports does not definitively preclude the existence of polymorphs. It is possible that the compound is monomorphic under standard crystallization conditions, or that a comprehensive polymorphism screen has not been conducted or published.

Given the importance of identifying all solid forms of a compound in development, a systematic polymorphism screen is highly recommended. The following sections detail the experimental protocols that should be employed for such an investigation.

Experimental Protocols

Single Crystal X-ray Diffraction (SC-XRD)

This technique is the gold standard for the unambiguous determination of a compound's crystal structure.

Objective: To determine the precise atomic arrangement, unit cell dimensions, and space group of a single crystal of this compound.

Methodology:

  • Crystal Growth:

    • Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at a constant temperature.

    • Vapor diffusion by placing a vial containing a solution of the compound inside a sealed jar containing a more volatile solvent in which the compound is less soluble.

    • Cooling crystallization by slowly decreasing the temperature of a saturated solution.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

    • Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Polymorphism Screening

A comprehensive polymorphism screen involves the crystallization of the compound under a wide variety of conditions to induce the formation of different solid forms.

Objective: To identify all accessible polymorphic forms, solvates, and hydrates of this compound.

Methodology:

  • Crystallization Techniques:

    • Solvent Variation: Crystallization from a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

    • Temperature Variation:

      • Cooling crystallization at different rates (rapid and slow).

      • Evaporation at different temperatures.

    • Supersaturation Control:

      • Crash cooling of a saturated solution.

      • Anti-solvent addition.

    • Grinding: Mechanical stress induced by grinding the solid material can sometimes lead to polymorphic transformations.

    • Sublimation: Heating the solid under vacuum to induce a phase change to a gas, followed by condensation to a solid.

  • Characterization of Solid Forms:

    • Each solid form obtained is characterized by a combination of analytical techniques to determine if it is a new polymorph.

    • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

    • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events such as melting, crystallization, and solid-solid transitions. Different polymorphs will typically have different melting points and enthalpies of fusion.

    • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is particularly useful for identifying solvates and hydrates.

    • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate between polymorphs due to differences in their crystal lattice and molecular conformations.

    • Hot-Stage Microscopy (HSM): Allows for the visual observation of thermal events, such as melting and phase transitions, as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the crystal structure and polymorphism of a compound like this compound.

G Workflow for Crystal Structure and Polymorphism Analysis cluster_0 Crystal Structure Determination cluster_1 Polymorphism Screening A Synthesis and Purification of this compound B Single Crystal Growth A->B F Systematic Crystallization (Various Solvents, Temperatures, etc.) A->F C Single Crystal X-ray Diffraction (SC-XRD) B->C D Structure Solution and Refinement C->D E Crystallographic Data (Table 1) D->E I Identification of Polymorphs, Solvates, and Hydrates E->I G Isolation of Solid Forms F->G H Characterization of Forms (PXRD, DSC, TGA, IR) G->H H->I J Thermodynamic Relationship Analysis I->J

Caption: A flowchart illustrating the experimental workflow for determining the crystal structure and screening for polymorphs of this compound.

Conclusion

The crystal structure of this compound has been established and is characterized by a monoclinic unit cell. At present, there is no published evidence of polymorphism for this compound. However, for any application where the solid-state properties are critical, a comprehensive polymorphism screen is a necessary step to ensure the selection and control of the desired solid form. The experimental protocols outlined in this guide provide a robust framework for such an investigation, employing a combination of crystallization techniques and solid-state analytical methods. Future research in this area would be valuable to fully elucidate the solid-state landscape of this compound.

Commercial Sources and Mechanistic Insights of N,N-Diphenylacetamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of N,N-Diphenylacetamide, a key chemical intermediate. Furthermore, it delves into the synthetic methodologies for its derivatives and explores their potential therapeutic applications, including detailed experimental protocols and a visualization of a proposed mechanism of action.

Commercial Availability of this compound

This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The following table summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.

SupplierCatalog NumberPurityQuantityPrice (USD)CAS NumberMelting Point (°C)
Sigma-Aldrich 8205240025≥98.0% (GC)25 g$72.20519-87-9100-103
TCI America D0868>98.0% (GC)25 g-519-87-9100.0 - 104.0
Aladdin Scientific N159280-100g≥98% (N)100 g$249.90519-87-9-
BLD Pharmatech (via MilliporeSigma) BL3H99C595AA98%--519-87-9100-103
Chemsavers 35001-100 g$109.90519-87-9100 - 102
Fluorochem F099672-1 g - 100 g£13.00 - £298.00519-87-9-
Biosynth AAA51987---519-87-9-

Note: Prices are subject to change and may not include shipping and handling fees. Please visit the supplier's website for the most current information.

Experimental Protocols: Synthesis and Biological Evaluation of this compound Derivatives

While this compound itself is primarily a chemical intermediate, its derivatives have been explored for various biological activities. The following protocols, adapted from peer-reviewed literature, detail the synthesis of such derivatives and methods for their biological evaluation.

Protocol 1: Synthesis of 2-Chloro-N,N-diphenylacetamide[1]

This protocol describes the initial chloroacetylation of diphenylamine (B1679370), a common precursor for further derivatization.

Materials:

  • Diphenylamine

  • Toluene

  • Chloroacetyl chloride

  • Crushed ice

  • Cold water

  • Ethanol

Procedure:

  • Dissolve diphenylamine (0.04 M) in 200 mL of toluene.

  • Add chloroacetyl chloride (0.04 M) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Pour the reaction mixture into crushed ice.

  • Allow the mixture to stand overnight to facilitate product precipitation.

  • Filter the precipitate and wash it with cold water.

  • Dry the product and recrystallize it from ethanol.

Protocol 2: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide[1]

This protocol details the conversion of the chloro-derivative to a hydrazino-derivative, a key step in creating a library of bioactive compounds.

Materials:

Procedure:

  • Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 mL of methanol.

  • Add hydrazine hydrate (0.004 M) to the mixture.

  • Reflux the reaction mixture for 48 hours.

  • Store the mixture in a refrigerator overnight.

  • Filter the resulting product and recrystallize it with ethanol.

Protocol 3: In-vitro Cytotoxicity Evaluation (MTS Assay)[2]

This protocol provides a general workflow for assessing the cytotoxic effects of N-phenylacetamide derivatives against cancer cell lines.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized N-phenylacetamide derivatives. Include a negative control (vehicle) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Synthesis and Potential Mechanism of Action

To further aid in the understanding of the synthesis and potential biological activity of this compound derivatives, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of Bioactive this compound Derivatives Diphenylamine Diphenylamine Chloro_N_N_diphenylacetamide 2-Chloro-N,N- diphenylacetamide Diphenylamine->Chloro_N_N_diphenylacetamide Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Chloro_N_N_diphenylacetamide Hydrazino_N_N_diphenylacetamide 2-Hydrazino-N,N- diphenylacetamide Chloro_N_N_diphenylacetamide->Hydrazino_N_N_diphenylacetamide Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Hydrazino_N_N_diphenylacetamide Final_Derivatives Bioactive this compound Derivatives Hydrazino_N_N_diphenylacetamide->Final_Derivatives Aromatic_aldehydes Aromatic aldehydes Aromatic_aldehydes->Final_Derivatives

Caption: Synthetic workflow for creating bioactive this compound derivatives.

G cluster_moa Proposed Mechanism of Action: COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Acetamide_Derivative This compound Derivative Acetamide_Derivative->COX_Enzymes Inhibition

Caption: Proposed inhibition of COX enzymes by this compound derivatives.

Recent studies have investigated derivatives of 2-chloro-N,N-diphenylacetamide for their analgesic properties through the inhibition of cyclo-oxygenase (COX) enzymes.[1] Molecular docking studies suggest that these compounds may bind to the active sites of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] This proposed mechanism of action opens avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) based on the this compound scaffold.

References

An In-depth Technical Guide to the Health and Safety of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for N,N-Diphenylacetamide. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Executive Summary

This compound is a chemical compound with applications in organic synthesis. This guide summarizes its known health and safety profile, including physical and chemical properties, hazard identification, handling procedures, and emergency measures. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide provides information on its known hazards, such as skin, eye, and respiratory irritation. For comparative purposes, toxicological data for structurally related compounds, N,N-Diethylphenylacetamide (DEPA) and N,N-Dimethylacetamide (DMAC), are also presented. Furthermore, detailed experimental protocols for key toxicological assays are provided to aid researchers in the evaluation of this and similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 100-103 °C[3]
Boiling Point 130 °C at 0.02 mm Hg[3]
Solubility Moderately soluble in water[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementPictogramSignal WordReference(s)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07Warning[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritationGHS07Warning[1][2]

Toxicological Data

Table 3: Summary of Acute Toxicity Data

SubstanceRouteSpeciesValueReference(s)
This compound Intraperitoneal-Moderately toxic[3]
N,N-Diethylphenylacetamide (DEPA) OralMouseLD50: 900 mg/kg[5]
OralRatLD50: 825 mg/kg[5]
OralRabbitLD50: 635 mg/kg[5]
InhalationRat (male)LC50 (4h): 1.451 mg/L[6]
InhalationRat (female)LC50 (4h): 1.375 mg/L[6]
N,N-Dimethylacetamide (DMAC) OralRatLD50: 4300 mg/kg[7]
DermalRabbitLD50: 2240 mg/kg[7]
InhalationRatLC50 (1h): 2475 ppm[7]

Repeated Dose Toxicity: No repeated dose toxicity data (e.g., No-Observed-Adverse-Effect Level - NOAEL) for this compound was found. For DMAC, repeated exposure has been shown to cause liver damage in workers and focal necrosis of the liver in rats.[8]

Experimental Protocols

This section details the methodologies for key toxicological assessments based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • A 0.5 g sample of the test substance (if solid) or 0.5 mL (if liquid) is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

    • The patch is left in place for 4 hours.

    • After 4 hours, the patch is removed, and the skin is gently cleansed to remove any residual test substance.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored according to a graded scale.[9]

experimental_workflow_dermal_irritation start Animal Preparation (Clipping of fur) application Application of Substance (0.5g or 0.5mL) start->application exposure 4-hour Exposure (Covered with patch) application->exposure removal Patch Removal and Cleansing exposure->removal observation Observation and Scoring (1, 24, 48, 72 hours) removal->observation end Data Analysis observation->end

Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure:

    • The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit.

    • The eyelids are gently held together for about one second.

    • The other eye remains untreated and serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Effects on the cornea, iris, and conjunctiva are scored.[5]

experimental_workflow_eye_irritation start Animal Selection and Examination instillation Instillation of Substance (0.1mL or 0.1g) start->instillation observation Observation and Scoring (1, 24, 48, 72 hours) instillation->observation end Evaluation of Reversibility observation->end

Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

  • Procedure:

    • The test substance, at various concentrations, is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • This mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

    • A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[10]

experimental_workflow_ames_test start Preparation of Bacterial Strains mixing Mixing: Substance + Bacteria (+/- S9 Mix) start->mixing plating Plating on Minimal Agar Medium mixing->plating incubation Incubation (48-72 hours) plating->incubation counting Counting of Revertant Colonies incubation->counting end Data Analysis counting->end

Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

Putative Signaling Pathway for Irritation

In the absence of specific data for this compound, a putative signaling pathway for skin and eye irritation is proposed based on general mechanisms of chemical-induced irritation. This pathway is hypothetical and requires experimental validation.

Chemical irritants can induce cellular stress and damage, leading to an inflammatory response. This often involves the activation of signal transduction pathways that regulate the expression of pro-inflammatory cytokines and chemokines.

putative_signaling_pathway substance This compound (Irritant) cell_membrane Cell Membrane Interaction substance->cell_membrane oxidative_stress Oxidative Stress (ROS Production) cell_membrane->oxidative_stress mapk MAPK Pathway Activation (p38, JNK, ERK) oxidative_stress->mapk nfkb NF-κB Activation oxidative_stress->nfkb mapk->nfkb cytokines Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-1α, IL-6, IL-8, TNF-α) nfkb->cytokines inflammation Inflammatory Response (Erythema, Edema) cytokines->inflammation

Putative Signaling Pathway for Chemical-Induced Irritation.

Safe Handling and Storage

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus and full protective clothing.

  • Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data are limited, the available information indicates a need for appropriate engineering controls and personal protective equipment to minimize exposure. Further research is warranted to fully characterize its toxicological profile and to elucidate the specific molecular pathways involved in its biological effects. This guide provides a foundation for safe handling practices and a framework for further toxicological evaluation.

References

N,N-Diphenylacetamide: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Diphenylacetamide, a tertiary amide of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and delves into its historical context, tracing its origins from the foundational period of organic chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as N-acetyldiphenylamine, is an aromatic organic compound featuring an acetyl group attached to the nitrogen atom of a diphenylamine (B1679370) moiety. Its structure, combining bulky phenyl groups with a planar amide, gives rise to unique chemical and physical properties that have been explored in various chemical contexts. While not as widely known as some of its structural relatives like acetanilide (B955), this compound serves as an important model compound in the study of tertiary amides and has been utilized as a ligand and an intermediate in the synthesis of more complex molecules.[1][2][3] This guide will explore the discovery, synthesis, and historical significance of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms N-Acetyldiphenylamine, Diphenylacetamide, N-Phenylacetanilide[1][5]
CAS Number 519-87-9[1][4]
Molecular Formula C₁₄H₁₃NO[1][4]
Molecular Weight 211.26 g/mol [1][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 100-103 °C[1][6]
Boiling Point 130 °C at 0.02 mm Hg[1][6]
Density ~1.125 g/cm³ (estimate)[2][6]
Flash Point 199.7 °C[6]
Solubility Moderately soluble in water, soluble in many common organic solvents.[7]
pKa -3.21 ± 0.50 (Predicted)[1]
LogP 3.37120[6]

Experimental Protocols: Synthesis of this compound

The primary methods for the synthesis of this compound involve the N-acetylation of diphenylamine. This is typically achieved by reacting diphenylamine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

Synthesis via Acetyl Chloride

This method utilizes the high reactivity of acetyl chloride to achieve efficient acetylation of diphenylamine.

Reaction:

(C₆H₅)₂NH + CH₃COCl → (C₆H₅)₂NCOCH₃ + HCl

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1 molar equivalent) in a suitable inert solvent such as toluene (B28343) or dichloromethane (B109758) (DCM).[8][9]

  • Slowly add acetyl chloride (at least 1 molar equivalent) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice or cold water to precipitate the crude product and to quench any unreacted acetyl chloride.[8]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any hydrochloric acid and other water-soluble impurities.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).[8]

Synthesis via Acetic Anhydride

This method uses the less reactive but more easily handled acetic anhydride as the acetylating agent.

Reaction:

(C₆H₅)₂NH + (CH₃CO)₂O → (C₆H₅)₂NCOCH₃ + CH₃COOH

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine diphenylamine (1 molar equivalent) and an excess of acetic anhydride (typically 2-3 molar equivalents).[9][10]

  • The reaction can be performed neat or in the presence of an inert solvent like glacial acetic acid.[11]

  • Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into a large volume of cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Isolate the crude product by vacuum filtration and wash thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.

  • The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

G cluster_synthesis General Synthesis of this compound diphenylamine Diphenylamine ((C₆H₅)₂NH) reaction_mixture Reaction Mixture diphenylamine->reaction_mixture acetylating_agent Acetylating Agent (Acetyl Chloride or Acetic Anhydride) acetylating_agent->reaction_mixture solvent Inert Solvent (e.g., Toluene, DCM) solvent->reaction_mixture heat Heat (Reflux) workup Aqueous Workup (Water, NaHCO₃) heat->workup product This compound workup->product purification Recrystallization (e.g., Ethanol) product->purification pure_product Pure this compound purification->pure_product reaction_mixture->heat

Synthetic Workflow for this compound.

Discovery and Historical Context

The precise date and discoverer of this compound are not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of the development of organic synthesis in the mid-19th century. The foundational work on amides and acetylation reactions was laid by chemists such as Charles Gerhardt and Auguste Cahours .

Gerhardt's work in the 1850s on the theory of types and his synthesis of acid anhydrides, including acetic anhydride, were monumental in providing the tools and theoretical framework for reactions like the acetylation of amines.[12][13] His investigations into the reactions of acid chlorides and anhydrides with various organic compounds paved the way for the systematic synthesis of amides.

The parent amine, diphenylamine, was first purposefully synthesized in 1866 by a group of French chemists.[7] Given the established methods of acetylation at the time, it is highly probable that this compound was first synthesized shortly thereafter by reacting diphenylamine with either acetyl chloride or acetic anhydride.

The historical significance of this compound is also linked to its simpler analogue, acetanilide (N-phenylacetamide) . Acetanilide was introduced as an analgesic and antipyretic in the 1880s, marking one of the earliest successes in synthetic medicinal chemistry.[14] The therapeutic application of acetanilide spurred further research into N-acylated aromatic amines, a class to which this compound belongs.

In the early 20th century, diphenylamine and its derivatives found significant industrial applications. They were, and continue to be, widely used as antioxidants in the rubber industry, as stabilizers for nitrocellulose-based explosives and propellants, and in the synthesis of dyes and pharmaceuticals.[7][15][16][17] While this compound itself may not have had a large-scale industrial application, its synthesis and chemical properties would have been of interest within the broader exploration of diphenylamine chemistry.

More recently, research has explored the synthesis of various derivatives of this compound, investigating their potential biological activities, including antimicrobial and analgesic properties.[8][18][19][20]

G cluster_history Historical Context of this compound gerhardt Charles Gerhardt (1850s) Theory of Types, Synthesis of Acetic Anhydride acetylation Development of Acetylation Reactions gerhardt->acetylation nn_diphenylacetamide Probable First Synthesis of This compound acetylation->nn_diphenylacetamide diphenylamine Synthesis of Diphenylamine (1866) diphenylamine->nn_diphenylacetamide industrial_apps Industrial Applications of Diphenylamine Derivatives (Early 20th Century) (Antioxidants, Stabilizers) nn_diphenylacetamide->industrial_apps Part of broader chemical family modern_research Modern Research (Bioactive Derivatives) nn_diphenylacetamide->modern_research acetanilide Acetanilide (N-phenylacetamide) (1880s) Analgesic/Antipyretic acetanilide->nn_diphenylacetamide Structural & Historical Relationship

Logical Relationships in the Historical Context.

Conclusion

This compound, while not a compound of major industrial or pharmaceutical fame in its own right, holds a significant place in the landscape of organic chemistry. Its synthesis is a classic example of N-acetylation, a fundamental transformation in organic synthesis. The historical context of its likely discovery is rooted in the pioneering work of 19th-century chemists who laid the groundwork for modern synthetic chemistry. Today, it continues to be a relevant molecule in research, particularly as a scaffold for the development of new compounds with potential biological activities. This guide has provided a detailed overview of its properties, synthesis, and historical background to serve as a valuable reference for the scientific community.

References

A Technical Guide to the Preliminary Biological Activity Screening of N,N-Diphenylacetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity screening of N,N-Diphenylacetamide and, more extensively, its derivatives. While data on the parent compound is limited, its core structure serves as a key scaffold in the development of various biologically active molecules. This document collates available quantitative data on the antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives. Detailed experimental protocols for key screening assays are provided to facilitate further research and development in this area.

Introduction

This compound is an organic compound featuring a central acetamide (B32628) moiety with two phenyl groups attached to the nitrogen atom. While its direct biological applications are not extensively documented, the this compound core is a recurring motif in a variety of pharmacologically active compounds. This guide focuses on the preliminary biological screening of this class of molecules, summarizing the existing data on derivatives and providing detailed methodologies for their evaluation. The aim is to furnish researchers and drug development professionals with a foundational understanding of the potential therapeutic applications of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts with the chloroacetylation of diphenylamine (B1679370).[1] This is followed by further reactions to introduce various functional groups, leading to a diverse library of compounds for biological screening.[1]

A general synthetic scheme is presented below:

Synthesis_Workflow Diphenylamine Diphenylamine Step1_Product 2-chloro-N,N-diphenylacetamide Diphenylamine->Step1_Product Reflux ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Step1_Product Toluene Toluene (solvent) Toluene->Step1_Product Step2_Product 2-hydrazino-N,N-diphenylacetamide Step1_Product->Step2_Product Reflux HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Step2_Product Methanol Methanol (solvent) Methanol->Step2_Product Step3_Product This compound Derivatives Step2_Product->Step3_Product Reaction AromaticAldehydes Aromatic Aldehydes AromaticAldehydes->Step3_Product GlacialAceticAcid Glacial Acetic Acid (catalyst) GlacialAceticAcid->Step3_Product

General synthesis workflow for this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities.[1][2][3] The cup-plate method is a common preliminary screening technique to assess this activity.[1]

Quantitative Data: Antimicrobial Activity
CompoundTest OrganismZone of Inhibition (mm)Reference
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1)Bacillus subtilisSignificant Activity[1][2]
Escherichia coliSignificant Activity[1][2]
Aspergillus nigerSignificant Activity[1][2]
2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide (A5)Bacillus subtilisSignificant Activity[1][2]
Escherichia coliSignificant Activity[1][2]
Aspergillus nigerSignificant Activity[1][2]
2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide (A7)Bacillus subtilisSignificant Activity[1][2]
Escherichia coliSignificant Activity[1][2]
Aspergillus nigerSignificant Activity[1][2]

Note: "Significant Activity" is as reported in the source, specific inhibition zone diameters were not provided.

Experimental Protocol: Cup-Plate Agar (B569324) Diffusion Method

This method is a widely used technique for the preliminary screening of antimicrobial activity.

Cup_Plate_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Media_Prep Prepare and sterilize - agar medium Pour_Plates Pour seeded agar - into Petri dishes Media_Prep->Pour_Plates Inoculum_Prep Prepare standardized - microbial inoculum Inoculum_Prep->Pour_Plates Create_Wells Create wells in solidified agar - using a sterile borer Pour_Plates->Create_Wells Add_Compounds Add test compounds and controls - to the wells Create_Wells->Add_Compounds Incubate Incubate plates at - appropriate temperature and time Add_Compounds->Incubate Measure_Zones Measure the diameter of the - zones of inhibition Incubate->Measure_Zones Analyze Compare results to controls Measure_Zones->Analyze

Experimental workflow for the cup-plate agar diffusion method.

Methodology:

  • Media Preparation: A suitable agar medium is prepared, sterilized by autoclaving, and allowed to cool to approximately 45-50°C.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells or "cups" of a standard diameter (e.g., 6-8 mm) are aseptically cut into the solidified agar using a sterile cork borer.

  • Application of Test Substance: A defined volume of the test compound, dissolved in a suitable solvent, is added to each well. A negative control (solvent alone) and a positive control (a known antimicrobial agent) are also included.

  • Incubation: The plates are incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation and Measurement: After incubation, the plates are examined for zones of inhibition (clear areas around the wells where microbial growth has been prevented). The diameter of these zones is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6] The MTS assay is a frequently employed colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.[7]

Quantitative Data: In Vitro Cytotoxicity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[5][6]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[5][6]
MCF-7 (Breast Cancer)100[5][6]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[5][6]
MCF-7 (Breast Cancer)98[5][6]
Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a quantitative colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

MTS_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate - at a specific density Incubate_Cells Incubate for 24 hours to allow attachment Seed_Cells->Incubate_Cells Add_Compound Treat cells with various concentrations - of the test compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for the desired exposure time - (e.g., 48 or 72 hours) Add_Compound->Incubate_Treatment Add_MTS Add MTS reagent to each well Incubate_Treatment->Add_MTS Incubate_MTS Incubate for 1-4 hours at 37°C Add_MTS->Incubate_MTS Measure_Absorbance Measure absorbance at 490 nm - using a plate reader Incubate_MTS->Measure_Absorbance Calculate_Viability Calculate percentage of cell viability - relative to untreated controls Measure_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value from the - dose-response curve Calculate_Viability->Determine_IC50

Experimental workflow for the MTS cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well.

  • Incubation with MTS: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their potential analgesic properties.[8] Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[8]

Potential Signaling Pathway: COX Inhibition

The anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which in turn blocks the synthesis of prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Platelet_Aggregation Platelet Aggregation COX1->Platelet_Aggregation Housekeeping - Functions Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining Housekeeping - Functions COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Compound This compound Derivative Compound->COX2 Inhibition

Potential signaling pathway for anti-inflammatory and analgesic activity.

Conclusion

The preliminary biological screening of this compound derivatives has revealed promising antimicrobial, anticancer, and anti-inflammatory activities. The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide offer a foundation for further research into the pharmacological potential of this class of compounds. Future studies should aim to elucidate the specific mechanisms of action and structure-activity relationships to optimize the therapeutic efficacy and safety of this compound-based drug candidates. Further investigation into the biological activities of the parent this compound molecule is also warranted to fully understand the contribution of the core structure to the observed effects.

References

Methodological & Application

Synthesis of N,N-Diphenylacetamide from diphenylamine and acetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N-diphenylacetamide through the N-acetylation of diphenylamine (B1679370) using acetic anhydride (B1165640). This compound is a valuable intermediate in organic synthesis and drug discovery. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. Additionally, a summary of key quantitative data is presented, along with a visual representation of the experimental workflow.

Introduction

N-acetylation is a fundamental transformation in organic chemistry, employed for the protection of amino groups and the synthesis of a wide array of amide-containing compounds. The reaction between a primary or secondary amine and an acetylating agent, such as acetic anhydride, provides a straightforward and efficient route to the corresponding acetamide. In this application note, we detail the synthesis of this compound, a tertiary amide, from the secondary amine diphenylamine and acetic anhydride. The procedure is robust and can be adapted for various research and development applications.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product.

CompoundMolar Mass ( g/mol )Melting Point (°C)Assay
Diphenylamine169.2253-54≥99%
Acetic Anhydride102.09-73≥99%
This compound211.26100-103[1]≥98.0%[1]

Experimental Protocol

This protocol is based on established procedures for N-acetylation of aromatic amines.[2][3][4]

Materials and Reagents:

  • Diphenylamine

  • Acetic Anhydride

  • Toluene (B28343) (or Dichloromethane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diphenylamine (1 equivalent) in toluene (a suitable volume to ensure dissolution, e.g., 10 mL per gram of diphenylamine).

  • Addition of Acetic Anhydride: While stirring, add an excess of acetic anhydride (typically 1.5 to 2 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Subsequently, add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct. Continue the addition until the effervescence of CO₂ ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If toluene was used as the solvent, the organic layer will be the upper layer. If dichloromethane (B109758) was used, the organic layer will be the lower layer. Separate the organic layer from the aqueous layer. Wash the organic layer twice with the saturated sodium bicarbonate solution, followed by one wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is ethanol/water or toluene/hexane.[3] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound.

experimental_workflow reagents Reactants: Diphenylamine Acetic Anhydride reaction_setup Reaction Setup (Toluene, Reflux) reagents->reaction_setup 1. Mix & Heat workup Work-up (Quenching, Neutralization, Extraction) reaction_setup->workup 2. Cool & Process purification Purification (Recrystallization) workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Isolate Pure reaction_mechanism start Diphenylamine (Nucleophile) nucleophilic_attack Nucleophilic Attack of Amine on Carbonyl start->nucleophilic_attack acetylating_agent Acetic Anhydride (Electrophile) acetylating_agent->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Acetate Leaving Group proton_transfer->elimination product This compound elimination->product byproduct Acetic Acid elimination->byproduct

References

Laboratory Scale Synthesis of N,N-Diphenylacetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of N,N-Diphenylacetamide, a valuable tertiary amide intermediate in organic synthesis. Two primary synthetic routes are presented: the acylation of diphenylamine (B1679370) with acetyl chloride and the more classical approach using acetic anhydride. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes comprehensive experimental procedures, purification methods, and characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, summarized in clear, tabular formats. Additionally, a graphical representation of the experimental workflow is provided using the DOT language.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic compounds. Its preparation is a fundamental example of N-acylation of a secondary amine, a crucial reaction in the formation of amide bonds. This document outlines two reliable methods for its synthesis on a laboratory scale, starting from the readily available precursor, diphenylamine. The protocols detail the reaction setup, workup, and purification procedures to obtain the desired product in good yield and purity.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Synonyms Acetyldiphenylamine, N-Phenylacetanilide
CAS Number 519-87-9
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 100-103 °C
Boiling Point 130 °C at 0.02 mmHg
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and hot ethanol (B145695). Insoluble in water.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from Diphenylamine and Acetyl Chloride

This method offers a direct and high-yielding route to the target compound.

Reaction Scheme:

(C₆H₅)₂NH + CH₃COCl → (C₆H₅)₂NCOCH₃ + HCl

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantity (per 0.01 mol scale)
DiphenylamineReagent Grade, ≥98%Sigma-Aldrich1.69 g (0.01 mol)
Acetyl ChlorideReagent Grade, ≥99%Sigma-Aldrich0.78 mL (0.86 g, 0.011 mol)
Toluene (B28343)AnhydrousFisher Scientific50 mL
Saturated NaHCO₃ SolutionLaboratory GradeIn-house~50 mL
Anhydrous MgSO₄Laboratory GradeVWR~2 g
Ethanol95%VWRFor recrystallization
Round-bottom flask (100 mL)--1
Reflux condenser--1
Magnetic stirrer & stir bar--1
Heating mantle--1
Separatory funnel (250 mL)--1
Büchner funnel & flask--1

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.69 g (0.01 mol) of diphenylamine in 50 mL of anhydrous toluene.

  • Addition of Acetyl Chloride: While stirring, slowly add 0.78 mL (0.011 mol) of acetyl chloride to the solution at room temperature. The reaction is exothermic, and HCl gas will be evolved. It is crucial to perform this step in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the excess acetyl chloride and the HCl byproduct.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and then with 25 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as white crystals. A high yield of the intermediate product, 2-chloro-N,N-diphenylacetamide, has been reported to be as high as 97% using a similar procedure with chloroacetyl chloride.[1]

Method 2: Synthesis from Diphenylamine and Acetic Anhydride

This is a classic method for acetylation, often requiring a catalyst or higher temperatures.

Reaction Scheme:

(C₆H₅)₂NH + (CH₃CO)₂O → (C₆H₅)₂NCOCH₃ + CH₃COOH

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantity (per 0.01 mol scale)
DiphenylamineReagent Grade, ≥98%Sigma-Aldrich1.69 g (0.01 mol)
Acetic AnhydrideReagent Grade, ≥99%Sigma-Aldrich2.0 mL (2.16 g, 0.021 mol)
Glacial Acetic AcidACS GradeFisher Scientific10 mL
Round-bottom flask (50 mL)--1
Reflux condenser--1
Magnetic stirrer & stir bar--1
Heating mantle--1
Ice-water bath--1
Büchner funnel & flask--1

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.69 g (0.01 mol) of diphenylamine and 10 mL of glacial acetic acid.

  • Addition of Acetic Anhydride: To this solution, carefully add 2.0 mL (0.021 mol) of acetic anhydride.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 5 hours.[2]

  • Workup and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution in a slow stream into a beaker containing 100 mL of ice-cold water while stirring vigorously. The crude this compound will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

Characterization Data

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.35 - 7.15m10HAromatic protons (Ar-H)
~2.10s3HMethyl protons (CH₃)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) (ppm)Assignment
~170.5Carbonyl carbon (C=O)
~141.0Quaternary aromatic carbon (Ar-C)
~129.0Aromatic CH (Ar-CH)
~128.5Aromatic CH (Ar-CH)
~126.0Aromatic CH (Ar-CH)
~22.5Methyl carbon (CH₃)
Solvent: DMSO-d₆
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3060mAromatic C-H stretch
~2930wAliphatic C-H stretch
~1660sAmide C=O stretch (ν C=O)
~1590, 1490, 1450mAromatic C=C ring stretches
~1270mC-N stretch
~700, 750sC-H out-of-plane bend
Sample Preparation: KBr pellet

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_method1 Method 1: Acetyl Chloride cluster_method2 Method 2: Acetic Anhydride M1_Start Dissolve Diphenylamine in Toluene M1_Add_AcCl Add Acetyl Chloride M1_Start->M1_Add_AcCl M1_Reflux Reflux for 2-4h M1_Add_AcCl->M1_Reflux M1_Workup Neutralize with NaHCO3 M1_Reflux->M1_Workup M1_Extract Extract with Toluene M1_Workup->M1_Extract M1_Dry Dry and Evaporate M1_Extract->M1_Dry M1_Purify Recrystallize from Ethanol M1_Dry->M1_Purify M1_Product Pure this compound M1_Purify->M1_Product M2_Start Dissolve Diphenylamine in Acetic Acid M2_Add_Ac2O Add Acetic Anhydride M2_Start->M2_Add_Ac2O M2_Reflux Reflux for 5h M2_Add_Ac2O->M2_Reflux M2_Workup Pour into Ice-Water M2_Reflux->M2_Workup M2_Isolate Filter the Precipitate M2_Workup->M2_Isolate M2_Purify Recrystallize from Ethanol M2_Isolate->M2_Purify M2_Product Pure this compound M2_Purify->M2_Product

Caption: Synthetic routes for this compound.

Safety Precautions

  • Acetyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Toluene is flammable and toxic. Avoid inhalation and skin contact.

  • Diphenylamine is toxic if swallowed or inhaled.

  • Always wear appropriate PPE and work in a well-ventilated area.

Conclusion

The protocols described provide effective and reproducible methods for the laboratory-scale synthesis of this compound. Method 1, utilizing acetyl chloride, is a more rapid and direct approach. Method 2, employing acetic anhydride, is a classic and reliable alternative. The choice of method may depend on the availability of reagents and the desired scale of the reaction. The provided characterization data will aid in confirming the identity and purity of the final product.

References

Application Notes: N,N-Diphenylacetamide-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Recently, derivatives of N,N-Diphenylacetamide have emerged as a versatile and powerful class of supporting ligands. Specifically, thioether, selenoether, and telluroether compounds incorporating the this compound moiety have been shown to form highly active and robust palladium(II) complexes.[1][2] These pre-catalysts have demonstrated exceptional activity in Suzuki-Miyaura and C-O cross-coupling reactions, often functioning at very low catalyst loadings and, in some cases, under mild, aerobic conditions at room temperature.[1][2]

These application notes provide a summary of the performance data and detailed experimental protocols for utilizing these this compound-based ligands in key palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle: Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The this compound-based ligand (represented as 'L') plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition and reductive elimination.

G cluster_cycle Catalytic Cycle cluster_products Products cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂(R²) OA_complex->TM_complex Transmetalation (R²-B(OR)₂) TM_complex->Pd0 Reductive Elimination Product R¹-R² Reactant1 R¹-X (Aryl Halide) Reactant2 R²-B(OR)₂ (Boronic Acid) G A 1. Ligand Synthesis (e.g., from 2-Bromo-N,N-diphenylacetamide) B 2. Pre-catalyst Formation (Reaction with Na₂PdCl₄) A->B C 3. Cross-Coupling Reaction Setup (Add Aryl Halide, Coupling Partner, Base, Solvent) B->C D 4. Reaction (Stir at specified temperature) C->D E 5. Monitoring & Workup (TLC/GC analysis, Quenching, Extraction) D->E F 6. Product Purification (Column Chromatography) E->F

References

Application Notes and Protocols: N,N-Diphenylacetamide in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N-diphenylacetamide and its derivatives as versatile synthons in the creation of novel, bioactive heterocyclic compounds. The following sections detail synthetic protocols, quantitative biological data, and relevant biological pathways for compounds derived from this scaffold, demonstrating its significance in medicinal chemistry and drug discovery.

Synthesis of Thiazole-Containing Acetamide Derivatives as Analgesic Agents

A notable application of this compound is in the synthesis of thiazole-containing derivatives that exhibit analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. The core synthetic strategy involves the initial preparation of 2-chloro-N,N-diphenylacetamide, which serves as a key intermediate for subsequent heterocycle formation.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate A)

  • Dissolve diphenylamine (B1679370) (0.04 M) in 200 ml of toluene.

  • Add chloroacetyl chloride (0.04 M) to the solution.

  • Reflux the reaction mixture for 4 hours.[1]

  • Pour the cooled reaction mixture into crushed ice.

  • Allow the product to precipitate overnight.

  • Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol (B145695) to obtain 2-chloro-N,N-diphenylacetamide.[1]

Protocol 2: Synthesis of N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (Compound AKM-2)

This multi-step synthesis starts with the cyclization of 2-chloro-N,N-diphenylacetamide.

  • Step 1: Synthesis of N4,N4-diphenylthiazole-2,4-diamine (Intermediate B)

    • React 2-chloro-N,N-diphenylacetamide (A) with thiourea (B124793) under reflux with constant stirring.[2]

  • Step 2: Synthesis of 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide (Intermediate C)

    • Perform chloroacetylation of compound B with chloroacetyl chloride in chloroform, using a catalytic amount of potassium carbonate.[2]

  • Step 3: Synthesis of 2-((4-aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide (Intermediate D)

    • Stir compound C with 4-aminoaniline in dry acetone.[2]

  • Step 4: Synthesis of the final compound (AKM-2)

Biological Activity and Data

The synthesized compound AKM-2 was evaluated for its analgesic activity using the hot plate method and its potential to inhibit COX-1 and COX-2 enzymes was assessed through molecular docking studies.

Table 1: In-Vivo Analgesic Activity of Acetamide Derivatives [2]

CompoundDose (mg/kg b.w.)Analgesic Action (Reaction Time in sec ± SEM)
Control-3.12 ± 0.05
AKM-12004.25 ± 0.02
AKM-2 200 7.15 ± 0.08
AKM-32005.34 ± 0.04
Diclofenac Sodium108.24 ± 0.06

SEM: Standard Error of the Mean

Table 2: Molecular Docking Scores against COX Enzymes [2]

CompoundCOX-1 Docking Score (kcal/mol)COX-2 Docking Score (kcal/mol)
AKM-1-7.2-8.1
AKM-2 -8.9 -9.5
AKM-3-7.8-8.5
Diclofenac-8.5-9.2

Diagrams

synthesis_workflow_analgesics Synthesis of Analgesic Thiazole Derivatives A Diphenylamine + Chloroacetyl Chloride B 2-chloro-N,N-diphenylacetamide (A) A->B Reflux in Toluene C N4,N4-diphenylthiazole-2,4-diamine (B) B->C + Thiourea, Reflux D 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide (C) C->D + Chloroacetyl Chloride E 2-((4-aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide (D) D->E + 4-aminoaniline F AKM-2 (Final Product) E->F + 3-methylbenzaldehyde

Caption: Synthetic workflow for the preparation of AKM-2.

cox_inhibition_pathway COX Enzyme Inhibition Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGs Prostaglandins COX->PGs Pain Pain & Inflammation PGs->Pain AKM2 AKM-2 AKM2->COX Inhibition

Caption: Mechanism of action for COX inhibitors like AKM-2.

Synthesis of Hydrazine-Containing Acetamide Derivatives as Antimicrobial Agents

The intermediate, 2-chloro-N,N-diphenylacetamide, also serves as a precursor for the synthesis of hydrazine (B178648) derivatives with significant antimicrobial and antifungal activities. This is achieved by nucleophilic substitution of the chlorine atom with hydrazine hydrate (B1144303).

Experimental Protocols

Protocol 3: Synthesis of 2-Hydrazino-N,N-diphenylacetamide [1]

  • Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.

  • Add hydrazine hydrate (0.004 M) to the solution.

  • Reflux the reaction mixture for 48 hours.

  • Keep the mixture in a refrigerator overnight to facilitate precipitation.

  • Filter the product and recrystallize from ethanol.

    • Yield: 88%

    • Melting Point: 60-65°C

Protocol 4: General Procedure for the Synthesis of Substituted Aromatic Aldehyde Derivatives of 2-Hydrazino-N,N-diphenylacetamide (e.g., Compound A7) [1][3]

  • Dissolve 2-hydrazino-N,N-diphenylacetamide in methanol.

  • Add a methanolic solution of the desired aromatic aldehyde (e.g., 2-nitrobenzaldehyde (B1664092) for compound A7).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with water, dry, and recrystallize from ethanol.

Biological Activity and Data

The synthesized compounds were screened for their antibacterial and antifungal activities using the cup-plate method. The zone of inhibition was measured to determine the efficacy of the compounds against various microbial strains.

Table 3: Antimicrobial and Antifungal Activity of Hydrazine Derivatives (Zone of Inhibition in mm) [1][3]

CompoundS. aureus (antibacterial)E. coli (antibacterial)A. niger (antifungal)C. albicans (antifungal)
A1 14121614
A5 15131715
A7 16141816
Ciprofloxacin2522--
Fluconazole--2420

Compounds showing significant activity: A1 (2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide), A5 (2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenyl-acetamide), and A7 (2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenyl-acetamide).[3]

Diagrams

synthesis_workflow_antimicrobials Synthesis of Antimicrobial Hydrazine Derivatives A 2-chloro-N,N-diphenylacetamide B 2-hydrazino-N,N-diphenylacetamide A->B + Hydrazine Hydrate, Reflux in Methanol D Final Hydrazine Derivatives (e.g., A1, A5, A7) B->D Glacial Acetic Acid, Reflux in Methanol C Aromatic Aldehydes C->D

Caption: Synthetic workflow for antimicrobial hydrazine derivatives.

Conclusion

This compound and its chloro-substituted derivative are valuable and versatile starting materials for the synthesis of a range of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate their successful application in generating novel analgesic and antimicrobial agents. These findings underscore the potential of the this compound scaffold for further exploration in the development of new therapeutic agents. Researchers are encouraged to utilize these methodologies as a foundation for the design and synthesis of new, potent drug candidates.

References

Application Note: Preparation and Antimicrobial Evaluation of N,N-Diphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Acetamide derivatives are a class of organic compounds that have been explored for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The N,N-diphenylacetamide scaffold, in particular, offers a versatile platform for chemical modification to generate libraries of compounds for antimicrobial screening. The core structure, derived from diphenylamine (B1679370) (DPA), is associated with antimicrobial effects.[2][3] This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation for antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Synthetic Pathway and Experimental Workflow

The overall process involves a two-step synthesis followed by purification, characterization, and antimicrobial screening. The general synthetic route starts with the chloroacetylation of diphenylamine to form a key intermediate, 2-chloro-N,N-diphenylacetamide. This intermediate is then further derivatized.

G cluster_synthesis Synthesis & Purification A Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide B Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide A->B Hydrazine (B178648) Hydrate (B1144303) C Step 3: Synthesis of Final Derivatives (e.g., via condensation with aldehydes) B->C Aromatic Aldehydes D Purification (Recrystallization) C->D E Structural Characterization (NMR, IR, Mass Spec) D->E F Antimicrobial Screening (Broth Microdilution MIC Assay) E->F G Data Analysis (MIC Determination) F->G

Caption: General experimental workflow from synthesis to antimicrobial data analysis.

Detailed Experimental Protocols

3.1. Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate)

This protocol is based on the chloroacetylation of diphenylamine.[2][4]

  • Materials and Reagents:

    • Diphenylamine

    • Chloroacetyl chloride

    • Toluene (B28343)

    • Ethanol (B145695)

    • Crushed ice

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve diphenylamine (0.04 mol) in 200 mL of toluene in a 500 mL round-bottom flask.

    • Carefully add chloroacetyl chloride (0.04 mol) to the solution dropwise while stirring.

    • Set up the apparatus for reflux and heat the reaction mixture for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

    • Stir the mixture and allow it to stand overnight to facilitate the precipitation of the product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

    • Purify the crude product by recrystallization from ethanol to yield 2-chloro-N,N-diphenylacetamide as a solid.

3.2. Protocol 2: Synthesis of this compound Derivatives

This protocol describes the synthesis of 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives from the chloro-intermediate.[2][3][5]

  • Materials and Reagents:

    • 2-chloro-N,N-diphenylacetamide (from Protocol 3.1)

    • Hydrazine hydrate (80% or higher)

    • Methanol (B129727)

    • Various substituted aromatic aldehydes (e.g., benzaldehyde, 3-methylbenzaldehyde, 2-nitrobenzaldehyde)

    • Glacial acetic acid

  • Procedure (Part A: Synthesis of 2-hydrazino-N,N-diphenylacetamide):

    • Stir 2-chloro-N,N-diphenylacetamide (0.002 mol) in 100 mL of methanol in a round-bottom flask.

    • Add hydrazine hydrate (0.004 mol) to the mixture.

    • Reflux the reaction mixture for 48 hours.

    • Cool the mixture and keep it in a refrigerator overnight.

    • Filter the resulting product and recrystallize from ethanol to obtain pure 2-hydrazino-N,N-diphenylacetamide.[2]

  • Procedure (Part B: Synthesis of Final Derivatives):

    • Dissolve the 2-hydrazino-N,N-diphenylacetamide (0.001 mol) from Part A in methanol.

    • Add an equimolar amount (0.001 mol) of a selected aromatic aldehyde.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and pour it into crushed ice to precipitate the final product.

    • Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified derivative.

G reactant1 Diphenylamine plus + reactant2 Substituted Acetyl Chloride product This compound Derivative reactant2->product Acylation plus2 + byproduct HCl

Caption: General reaction for the synthesis of this compound derivatives.

3.3. Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[6][7][8][9]

  • Materials and Reagents:

    • Synthesized this compound derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

    • Fungal strain (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control

    • DMSO (for dissolving compounds)

    • Spectrophotometer (plate reader)

  • Procedure:

    • Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Preparation: Prepare a stock solution of each synthesized derivative and the standard antibiotic in DMSO (e.g., 10 mg/mL).

    • Serial Dilution:

      • Add 100 µL of sterile broth to all wells of a 96-well plate.

      • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 2x concentrated starting solution.

      • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[9]

      • Column 11 serves as the growth control (broth + inoculum, no compound), and Column 12 serves as the sterility control (broth only).

    • Inoculation: Add 100 µL of the prepared microbial inoculum to all wells from column 1 to 11. The final volume in each well will be 200 µL.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8] Growth can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Data Presentation

The antimicrobial activity of synthesized derivatives is quantitatively summarized by their MIC values. Lower MIC values indicate higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDSubstituent (R)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)
DPA-01 H64128>256128
DPA-02 4-Cl163212864
DPA-03 4-NO₂326425664
DPA-04 3-CH₃3232>256128
Cipro (Standard)10.50.25NA
Fluco (Standard)NANANA8
(Note: Data presented are representative and for illustrative purposes. Cipro: Ciprofloxacin, Fluco: Fluconazole, NA: Not Applicable)

Postulated Mechanism of Action

The precise molecular mechanism of action for many this compound derivatives is still an area of active investigation. However, it is hypothesized that these compounds may exert their antimicrobial effects by disrupting essential cellular processes in microbes. Some studies involving similar heterocyclic scaffolds suggest that potential targets could include bacterial DNA gyrase or enzymes involved in cell wall synthesis.[10] The lipophilicity and electronic properties of the substituents on the phenyl rings often play a crucial role in modulating this activity.

G compound This compound Derivative cell Bacterial Cell compound->cell Penetrates Cell membrane Cell Membrane Disruption cell->membrane enzyme Inhibition of Essential Enzymes (e.g., DNA Gyrase) cell->enzyme growth Inhibition of Bacterial Growth membrane->growth enzyme->growth

Caption: Postulated mechanisms for antimicrobial action of test compounds.

References

Application Notes and Protocols for N,N-Diphenylacetamide in the Development of Novel Analgesic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N,N-diphenylacetamide and its derivatives in the discovery of new analgesic agents. This document details their mechanism of action, protocols for assessing their analgesic efficacy and safety, and presents relevant quantitative data.

Introduction

This compound is a chemical scaffold that has garnered interest in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including analgesic properties. The primary mechanism of action for the analgesic effects of many this compound derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory and pain pathways. This mode of action is similar to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate pain and inflammation.[1] By inhibiting COX enzymes, this compound derivatives can reduce the production of prostaglandins, thereby alleviating pain. Some derivatives may exhibit selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation NNDA_Derivatives This compound Derivatives NNDA_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives as potential analgesic agents.

In Vivo Analgesic Activity Assays

1. Hot Plate Test

This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: Hot plate apparatus with adjustable temperature control.

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Maintain the hot plate temperature at 55 ± 0.5°C.

    • Acclimatize the mice to the experimental room for at least 1 hour before the test.

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Observe the mouse for signs of pain, such as paw licking or jumping.

    • Record the time (in seconds) until the first sign of pain is observed. This is the baseline latency.

    • Administer the test compound (e.g., this compound derivative) or a standard drug (e.g., Diclofenac sodium) intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30, 60, 90, and 120 minutes) post-administration, repeat the hot plate test and record the reaction time.

    • A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate.

  • Data Analysis: The increase in reaction time compared to the baseline and the control group indicates analgesic activity. The results are often expressed as the mean reaction time ± SEM.

2. Acetic Acid-Induced Writhing Test

This test is a model of visceral pain used to evaluate peripherally acting analgesics.

  • Apparatus: Observation chambers, syringes, and a stopwatch.

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Fast the mice for 12-18 hours before the experiment, with free access to water.

    • Divide the animals into groups (control, standard, and test groups).

    • Administer the vehicle (control), standard drug (e.g., Aspirin), or test compound orally or intraperitoneally.

    • After a pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-minute period.

  • Data Analysis: The number of writhes in the test groups is compared to the control group. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

3. Rota-Rod Test

This test is used to assess motor coordination and to identify any potential sedative or muscle relaxant effects of the test compounds that could interfere with the results of the analgesic assays.

  • Apparatus: Rota-rod apparatus.

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Train the mice to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set period (e.g., 2-5 minutes).

    • On the day of the experiment, record the baseline time each mouse can stay on the rotating rod.

    • Administer the test compound or vehicle.

    • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the rota-rod and record the time they remain on the rod.

  • Data Analysis: A significant decrease in the time spent on the rota-rod compared to the baseline and control group may indicate motor impairment.

In Vitro Enzyme Inhibition Assays

1. COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Arachidonic acid (substrate).

    • Test compounds and reference inhibitors (e.g., Celecoxib, Diclofenac).

    • 96-well microplate and a microplate reader.

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

    • Add the test compound at various concentrations or a vehicle control.

    • Pre-incubate the plate to allow the compound to interact with the enzyme.

    • Add the chromogenic substrate.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflows

in_vivo_workflow cluster_0 In Vivo Analgesic Assays Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Drug/Compound Administration Grouping->Drug_Administration Behavioral_Test Behavioral Test (Hot Plate / Writhing) Drug_Administration->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection

Caption: General workflow for in vivo analgesic activity assessment.

in_vitro_workflow cluster_1 In Vitro COX Inhibition Assay Reagent_Preparation Reagent Preparation Assay_Setup Assay Setup in 96-well Plate Reagent_Preparation->Assay_Setup Incubation Pre-incubation with Compound Assay_Setup->Incubation Reaction_Initiation Reaction Initiation Incubation->Reaction_Initiation Measurement Absorbance Measurement Reaction_Initiation->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow for in vitro COX enzyme inhibition assay.

Quantitative Data

The following tables summarize representative data for the analgesic and COX inhibitory activities of this compound derivatives and standard drugs.

Table 1: Analgesic Activity of this compound Derivatives in the Hot Plate Test

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM
Control (Vehicle)-4.12 ± 0.15
Diclofenac Sodium109.85 ± 0.21
Compound AKM-12005.34 ± 0.18
Compound AKM-22008.92 ± 0.25
Compound AKM-32006.78 ± 0.20

*Data is illustrative and based on findings for 2-chloro-N,N-diphenylacetamide derivatives.[1] *p < 0.05 compared to the control group.

Table 2: Analgesic Activity of Acetamide (B32628) Derivatives in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Control (Vehicle)-35.4 ± 2.1-
Aspirin10015.2 ± 1.557.1
Acetamide Derivative X5018.6 ± 1.847.5
Acetamide Derivative Y5012.3 ± 1.2*65.3

Data is illustrative for representative acetamide derivatives. Specific data for this compound derivatives in this assay is not readily available in the reviewed literature. *p < 0.05 compared to the control group.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Diclofenac0.90.33
Acetamide Derivative Z10.50.521

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives often starts with the chloroacetylation of diphenylamine (B1679370).

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

  • Dissolve diphenylamine in a suitable solvent such as toluene.

  • Add chloroacetyl chloride to the solution.

  • Reflux the reaction mixture for several hours.[1]

  • After cooling, the product can be precipitated, filtered, and recrystallized.

Subsequent Steps:

The resulting 2-chloro-N,N-diphenylacetamide can then be used as a starting material for the synthesis of a variety of derivatives through nucleophilic substitution reactions at the alpha-carbon of the acetamide group.[1]

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel analgesic agents, primarily through the inhibition of COX enzymes. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize these compounds. Further investigation into their selectivity for COX-2, as well as exploration of other potential mechanisms of action, will be crucial for the advancement of these compounds as safe and effective pain therapeutics.

References

Application Note: A Detailed Experimental Protocol for the Chloroacetylation of Diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-acylation of diphenylamine (B1679370) using chloroacetyl chloride. N-acylation is a fundamental reaction in organic synthesis for creating stable amide bonds. The resulting product, 2-chloro-N,N-diphenylacetamide, is a valuable intermediate in the synthesis of various biologically active compounds.[1][2] This application note outlines two distinct methodologies: a classical thermal method involving reflux in toluene (B28343) and a base-mediated approach that proceeds at room temperature. It includes a comprehensive data summary from various reported procedures and a visual workflow diagram to guide researchers.

Data Presentation

The following table summarizes various reported quantitative data and reaction conditions for the chloroacetylation of diphenylamine and related aryl amines. This allows for an easy comparison of different synthetic approaches.

SubstrateMolar Ratio (Amine:Chloroacetyl Chloride)SolventBaseTemperatureTimeYield (%)Reference
Diphenylamine1:1TolueneNoneReflux4 hNot Specified[1]
Aryl Amines1:1.02THFDBURoom Temp.3-6 h75-95[3]
Aniline1:1.02-1.2TolueneNone88-90 °C5 h96-99[4]
Dichlorophenylamine1:1.77None (neat)None108 °C2 hNot Specified[5]

Experimental Protocols

Safety Precaution: Chloroacetyl chloride is highly corrosive and lachrymatory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Protocol 1: Classical Synthesis via Thermal Reflux

This protocol is adapted from a procedure for the synthesis of 2-chloro-N,N-diphenylacetamide, which is a precursor for various derivatives.[1][2]

Materials:

  • Diphenylamine (0.04 mol, 6.77 g)

  • Chloroacetyl chloride (0.04 mol, 3.16 mL)

  • Toluene (200 mL)

  • Ethanol (B145695) (for recrystallization)

  • Crushed ice

  • Deionized water

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve diphenylamine (0.04 mol) in toluene (200 mL).

  • Addition of Reagent: To this solution, add chloroacetyl chloride (0.04 mol) slowly.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4 hours with continuous stirring.[1]

  • Work-up and Precipitation: After 4 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice.[1]

  • Isolation: Allow the mixture to stand overnight to facilitate the complete precipitation of the product.[1]

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water, then dry it.[1]

  • Recrystallization: Further purify the crude product by recrystallizing from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[1]

Protocol 2: Facile Synthesis Using a Non-Nucleophilic Base

This protocol is a milder, base-mediated alternative that can be performed at room temperature, adapted from a general method for the amidation of aryl amines.[3]

Materials:

  • Diphenylamine (6 mmol, 1.01 g)

  • Chloroacetyl chloride (6.1 mmol, 0.48 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 0.18 mL)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • Ethanol (for recrystallization)

  • Cold deionized water

Equipment:

  • 50 mL round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Add diphenylamine (6 mmol) and anhydrous THF (15 mL) to a 50 mL round-bottom flask. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add DBU (1.2 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.[3]

  • Isolation and Purification: Filter the resulting solid, wash it with water, and dry it. Recrystallize the crude product from ethanol to yield the purified N-chloroacetyldiphenylamine.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chloroacetylation of diphenylamine.

Chloroacetylation_Workflow start Start reagents 1. Reagent Preparation - Dissolve Diphenylamine in Solvent - (Add Base if applicable) start->reagents setup 2. Reaction Setup - Cool mixture to 0-5°C - Prepare dropping funnel with  Chloroacetyl Chloride reagents->setup reaction 3. Reaction - Add Chloroacetyl Chloride dropwise - Stir at specified temperature  (Room Temp or Reflux) setup->reaction workup 4. Work-up - Pour reaction mixture  into ice water reaction->workup isolation 5. Isolation & Purification - Filter precipitate - Wash with cold water - Recrystallize from Ethanol workup->isolation product Final Product 2-chloro-N,N-diphenylacetamide isolation->product

Caption: Experimental workflow for the chloroacetylation of diphenylamine.

References

Application of N,N-Diphenylacetamide Moiety in Polymer Chemistry: Enhancing High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of N,N-Diphenylacetamide as an additive in polymer chemistry are not extensively documented, the core N,N-diphenylamide structural unit is of significant interest. Its incorporation into the backbone of aromatic polyamides (aramids) and poly(amide-imide)s is a key strategy for enhancing the processability of these high-performance polymers. This document provides detailed application notes and protocols for researchers, scientists, and professionals interested in the synthesis and properties of polymers containing the N,N-diphenylamide moiety.

Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility and high processing temperatures, limiting their applications. The introduction of bulky N-phenyl substituents on the amide nitrogen atoms disrupts chain packing and eliminates hydrogen bonding, which significantly improves the solubility of these polymers in common organic solvents without substantially compromising their desirable thermal properties.[1]

Application Notes

The primary application of incorporating the N,N-diphenylamide structure into aromatic polyamides is the enhancement of their solubility. This improved solubility allows for the processing of these polymers from solution, for example, through casting or spin-coating techniques, to produce films and coatings.[1][2] These soluble, high-performance polymers are potential candidates for applications in various advanced fields, including aerospace, electronics, and membrane-based separations.

Key Effects of N-Phenyl Substitution:
  • Enhanced Solubility: The bulky phenyl side groups prevent close chain packing and eliminate the hydrogen bonding that typically renders aramids insoluble. This allows for dissolution in a range of organic solvents.[1]

  • Amorphous Nature: The disruption of intermolecular interactions generally leads to amorphous polymers, which contributes to their solubility and the formation of transparent films.[1][3]

  • Maintained Thermal Stability: While a slight decrease in glass transition temperature (Tg) may be observed compared to their unsubstituted counterparts, N-phenylated aramids retain high thermal and thermo-oxidative stability.[1]

  • Good Mechanical Properties: Films cast from solutions of N-phenylated polyamides are typically tough, flexible, and exhibit high tensile strength.[1]

Quantitative Data Summary

The following tables summarize the properties of various aromatic polyamides and poly(amide-imide)s incorporating N-phenylated amide linkages.

Table 1: Thermal Properties of N-Phenylated Polyamides and Poly(amide-imide)s

Polymer IDTypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C) in N2
Polyamide 7aAromatic Polyamide229>500
Polyamide 7cAromatic Polyamide225>500
Polyamide 7eAromatic Polyamide228>500
Poly(amide-imide) 5aAromatic Poly(amide-imide)258>500
Poly(amide-imide) 5bAromatic Poly(amide-imide)254>500

Data sourced from a study on new soluble aromatic polyamides and polyimides.[1]

Table 2: Mechanical Properties of N-Phenylated Polyamide Films

Polymer IDTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Polyamide 7a85122.1
Polyamide 7c92112.3
Polyamide 7e88102.2

Data represents films cast from polymer solutions.[1]

Table 3: Solubility of N-Phenylated Polyamides

Polymer IDNMPDMAcDMFDMSOm-cresolPyridine (B92270)THF
Polyamide III-a++++++++++++++
Polyamide III-b++++++++++++++
Polyamide III-c++++++++++++++

Qualitative solubility: ++ = soluble at room temperature. NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide; THF: Tetrahydrofuran.[4]

Experimental Protocols

Protocol 1: Synthesis of a Diamine Monomer Containing N,N-Diphenylamide Linkages

This protocol describes the synthesis of a diamine monomer, which can then be used to prepare N-phenylated polyamides. The synthesis involves the condensation of N,N'-diphenyl-1,4-phenylenediamine with 3-nitrobenzoyl chloride, followed by reduction of the nitro groups.

Materials:

Procedure:

  • Dinitro Compound Synthesis:

    • Dissolve N,N'-diphenyl-1,4-phenylenediamine and triethylamine in DMF in a flask equipped with a nitrogen inlet and stirrer.

    • Cool the solution to 0-5 °C.

    • Incrementally add 3-nitrobenzoyl chloride over 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

    • Pour the resulting solution into methanol to precipitate the dinitro product.

    • Filter, wash with methanol, and dry the product.

  • Diamine Monomer Synthesis (Reduction):

    • Suspend the dinitro compound in ethanol in a flask equipped with a reflux condenser.

    • Add hydrazine monohydrate and a catalytic amount of 10% Pd/C.

    • Reflux the mixture for 24 hours.

    • Filter the hot solution to remove the Pd/C catalyst.

    • Cool the filtrate to precipitate the diamine monomer.

    • Recrystallize the product from a suitable solvent if necessary.

G cluster_0 Dinitro Compound Synthesis cluster_1 Diamine Monomer Synthesis (Reduction) N,N'-diphenyl-1,4-phenylenediamine N,N'-diphenyl-1,4-phenylenediamine Reaction_Mixture Reaction at 0-5°C, then RT N,N'-diphenyl-1,4-phenylenediamine->Reaction_Mixture 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride 3-Nitrobenzoyl_chloride->Reaction_Mixture DMF_Solvent DMF Solvent DMF_Solvent->Reaction_Mixture Precipitation Precipitation in Methanol Reaction_Mixture->Precipitation Dinitro_Product Dinitro Compound Precipitation->Dinitro_Product Dinitro_Compound_Input Dinitro Compound Dinitro_Product->Dinitro_Compound_Input Reflux Reflux for 24h Dinitro_Compound_Input->Reflux Hydrazine_PdC Hydrazine & Pd/C in Ethanol Hydrazine_PdC->Reflux Filtration Hot Filtration Reflux->Filtration Crystallization Crystallization Filtration->Crystallization Diamine_Monomer Diamine Monomer Crystallization->Diamine_Monomer

Figure 1: Workflow for the synthesis of a diamine monomer with N,N-diphenylamide linkages.

Protocol 2: Synthesis of N-Phenylated Aromatic Polyamides via Direct Polycondensation

This protocol outlines the Yamazaki-Higashi phosphorylation method for the direct polycondensation of the synthesized diamine monomer with an aromatic dicarboxylic acid.

Materials:

  • Diamine monomer (from Protocol 1)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2, anhydrous)

  • Pyridine

  • Triphenyl phosphite (B83602) (TPP)

  • Methanol

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the diamine monomer, dicarboxylic acid, anhydrous CaCl2, and pyridine in NMP.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Polycondensation:

    • Add triphenyl phosphite (TPP) to the solution.

    • Heat the reaction mixture to 105 °C and maintain for 3 hours. The solution will become viscous as the polymer forms.

  • Polymer Isolation:

    • Cool the polymer solution to room temperature.

    • Pour the viscous solution into a stirred volume of methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and methanol to remove residual solvents and salts.

    • Dry the final polyamide product in a vacuum oven at 120 °C.

G cluster_0 Reaction Setup cluster_1 Polycondensation cluster_2 Polymer Isolation Diamine Diamine Monomer Dissolution Dissolution at RT Diamine->Dissolution Diacid Aromatic Dicarboxylic Acid Diacid->Dissolution NMP_CaCl2_Py NMP, CaCl2, Pyridine NMP_CaCl2_Py->Dissolution Add_TPP Add Triphenyl Phosphite (TPP) Dissolution->Add_TPP Heating Heat to 105°C for 3h Add_TPP->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration_Washing Filter and Wash Precipitation->Filtration_Washing Drying Vacuum Dry at 120°C Filtration_Washing->Drying Final_Polymer N-Phenylated Polyamide Drying->Final_Polymer

Figure 2: Workflow for the direct polycondensation synthesis of N-phenylated aromatic polyamides.

Conclusion

The incorporation of the this compound structural moiety into the main chain of aromatic polyamides is a highly effective method for improving their solubility and processability. This modification allows for the formation of high-performance polymer films and coatings from solution, expanding the range of potential applications for these otherwise intractable materials. The provided protocols offer a basis for the synthesis and further investigation of these advanced polymer systems.

References

N,N-Diphenylacetamide: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diphenylacetamide is a tertiary amide that serves as a versatile reagent and building block in a variety of organic synthesis transformations. Its utility stems from the reactivity of the amide functionality and the ability of the diphenylamino group to participate in or direct further reactions. These application notes provide an overview of its use in key synthetic strategies, accompanied by detailed experimental protocols.

Application 1: Precursor for the Synthesis of Functionalized Acetamide Derivatives

This compound can be readily functionalized at the acetyl group, enabling the synthesis of various derivatives. A key example is the synthesis of 2-chloro-N,N-diphenylacetamide, a valuable intermediate for introducing the N,N-diphenylacetamido moiety into other molecules. This intermediate can be further transformed, for instance, by nucleophilic substitution of the chlorine atom.

Synthesis of 2-Chloro-N,N-diphenylacetamide

This protocol details the chloroacetylation of diphenylamine (B1679370) to produce 2-chloro-N,N-diphenylacetamide.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Dissolve diphenylamine (0.01 mol, 1.69 g) in 50 mL of toluene (B28343) in a round-bottom flask.

  • Add chloroacetyl chloride (0.01 mol, 1.13 g) to the solution.

  • Reflux the reaction mixture for 2 hours.[1]

  • After cooling, add 150 mL of water to the reaction mixture to precipitate the product.[1]

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 2-chloro-N,N-diphenylacetamide.

Quantitative Data:

ProductYieldMelting Point
2-Chloro-N,N-diphenylacetamide97%140 °C (413 K)

Table 1: Yield and melting point of 2-Chloro-N,N-diphenylacetamide.[1]

Synthesis of 2-Hydrazino-N,N-diphenylacetamide

This protocol describes the conversion of 2-chloro-N,N-diphenylacetamide to 2-hydrazino-N,N-diphenylacetamide via nucleophilic substitution with hydrazine (B178648) hydrate (B1144303).[2] This derivative serves as a precursor for the synthesis of various hydrazones with potential biological activity.[2][3]

Reaction Scheme:

Experimental Protocol:

  • Stir 2-chloro-N,N-diphenylacetamide (0.002 mol) in 100 mL of methanol.

  • Add hydrazine hydrate (0.004 mol) to the mixture.

  • Reflux the reaction mixture for 48 hours.[2]

  • Cool the mixture in a refrigerator overnight to facilitate product precipitation.

  • Filter the product and recrystallize from ethanol.

Quantitative Data:

ProductYieldMelting Point
2-Hydrazino-N,N-diphenylacetamide88%60-65 °C

Table 2: Yield and melting point of 2-Hydrazino-N,N-diphenylacetamide.[2]

Workflow for the Synthesis of this compound Derivatives

workflow diphenylamine Diphenylamine chloroacetamide 2-Chloro-N,N- diphenylacetamide diphenylamine->chloroacetamide Toluene, Reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->chloroacetamide hydrazinoacetamide 2-Hydrazino-N,N- diphenylacetamide chloroacetamide->hydrazinoacetamide Methanol, Reflux hydrazine Hydrazine Hydrate hydrazine->hydrazinoacetamide hydrazones Hydrazone Derivatives hydrazinoacetamide->hydrazones Glacial Acetic Acid, Methanol aromatic_aldehydes Aromatic Aldehydes aromatic_aldehydes->hydrazones

Caption: Synthesis of this compound derivatives.

Application 2: Directed Ortho-Metalation (DoM)

The tertiary amide group of this compound can act as a powerful directing group in ortho-metalation reactions. This strategy allows for the regioselective functionalization of one of the phenyl rings at the position ortho to the nitrogen atom. The reaction involves deprotonation with a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile.

General Reaction Scheme:

Generalized Experimental Protocol:

  • Dissolve this compound in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an organolithium base (e.g., n-butyllithium, sec-butyllithium), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity.[7]

  • Stir the mixture at low temperature for a sufficient time to allow for complete ortho-lithiation.

  • Add a suitable electrophile (e.g., an aldehyde, ketone, alkyl halide, CO2) to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

Logical Workflow for Directed Ortho-Metalation

dom_workflow start This compound step1 Dissolve in dry aprotic solvent start->step1 step2 Cool to -78 °C step1->step2 step3 Add Organolithium Base (e.g., n-BuLi) step2->step3 intermediate Ortho-lithiated Intermediate step3->intermediate step4 Add Electrophile (E+) intermediate->step4 step5 Aqueous Workup step4->step5 product Ortho-functionalized This compound step5->product

Caption: Directed ortho-metalation workflow.

Application 3: Potential as a Precursor for Ketone Synthesis

Tertiary amides can react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones. This transformation is generally more controlled than the reaction of esters with the same reagents, which often leads to over-addition to form tertiary alcohols. The tetrahedral intermediate formed from the addition of the organometallic reagent to the amide is typically stable enough to prevent a second addition, and collapses to the ketone upon aqueous workup.

General Reaction Scheme:

Similar to the directed ortho-metalation, a specific protocol with detailed quantitative data for the reaction of this compound to form a ketone is not extensively documented in the surveyed literature. The following is a generalized procedure.

Generalized Experimental Protocol:

  • Dissolve this compound in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C) or to a lower temperature as required.

  • Add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) dropwise to the stirred solution.

  • Allow the reaction to proceed at the chosen temperature until completion (monitoring by TLC).

  • Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Ketone Synthesis Pathway

ketone_synthesis start This compound addition Nucleophilic Addition start->addition reagent Organometallic Reagent (R-M) reagent->addition intermediate Tetrahedral Intermediate addition->intermediate workup Aqueous Acidic Workup intermediate->workup product Ketone (R-CO-CH3) workup->product byproduct Diphenylamine workup->byproduct

Caption: Pathway for ketone synthesis.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing N,N-Diphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the N,N-Diphenylacetamide scaffold in high-throughput screening (HTS) for drug discovery. This document details the biological rationale, screening strategies, and experimental protocols for identifying and characterizing novel bioactive compounds derived from this versatile chemical structure.

Introduction to this compound in Drug Discovery

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The core structure serves as a versatile scaffold for chemical modifications, enabling the exploration of a wide range of biological activities. Analogues of this compound have been investigated for their potential as analgesic, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] High-throughput screening provides an efficient methodology for systematically evaluating libraries of these derivatives to identify lead compounds for further development.

Key Biological Targets and Therapeutic Areas

Derivatives of the this compound scaffold have shown activity against several important biological targets:

  • Cyclooxygenase (COX) Enzymes: As inhibitors of COX-1 and COX-2, these compounds have potential as analgesic and anti-inflammatory agents.[1]

  • Sirtuin 2 (SIRT2): Selective inhibition of SIRT2, a histone deacetylase, is a promising strategy for cancer therapy.[2]

  • Microbial Targets: Certain derivatives have demonstrated antibacterial and antifungal properties.[3][5]

  • P2Y14 Receptor (P2Y14R): Antagonism of this receptor is being explored for the treatment of inflammatory diseases such as gout.[4]

Data Presentation: Bioactivity of this compound Derivatives

The following table summarizes quantitative data for a key this compound derivative identified through screening efforts.

Compound IDTargetAssay TypeIC50Cell LineReference
28e (a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative)SIRT2Enzyme Inhibition42 nM-[2]
28e-Cell ProliferationPotent InhibitionMCF-7 (human breast cancer)[2]
I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide)P2Y14RAntagonist Assay0.6 nM-[4]

Mandatory Visualizations

G cluster_synthesis Generalized Synthesis Workflow Diphenylamine (B1679370) Diphenylamine Chloroacetylation Chloroacetylation Diphenylamine->Chloroacetylation Chloroacetyl chloride 2-chloro-N,N-diphenylacetamide 2-chloro-N,N-diphenylacetamide Chloroacetylation->2-chloro-N,N-diphenylacetamide Functionalization Functionalization 2-chloro-N,N-diphenylacetamide->Functionalization Various Reagents Derivative_Library Derivative Library Functionalization->Derivative_Library G cluster_pathway SIRT2 Signaling in Cancer SIRT2 SIRT2 alpha_Tubulin α-Tubulin SIRT2->alpha_Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin alpha_Tubulin->Acetylated_Tubulin Acetylation/Deacetylation Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Stability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Derivative This compound Derivative (e.g., 28e) Derivative->SIRT2 Inhibits G cluster_workflow High-Throughput Screening Workflow Library_Screening Primary HTS Hit_Confirmation Hit Confirmation Library_Screening->Hit_Confirmation Active Compounds Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Potent Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Hits

References

Application Notes and Protocols for N,N-Diphenylacetamide in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the N,N-diphenylacetamide scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. This document outlines synthetic strategies for library generation, detailed experimental protocols for synthesis and screening, and an overview of the known biological activities and associated signaling pathways.

Introduction

This compound is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of diverse chemical functionalities. This inherent structural feature, combined with the potential for straightforward chemical modification at multiple positions, makes this compound an ideal candidate for the construction of combinatorial libraries aimed at identifying novel bioactive molecules. Derivatives of this scaffold have demonstrated a range of biological activities, including antimicrobial, analgesic, and anticancer properties.

Combinatorial Library Synthesis

The generation of a combinatorial library based on the this compound scaffold can be efficiently achieved using solid-phase synthesis, particularly through the "split-and-pool" method. This approach allows for the rapid creation of a large number of distinct compounds. A general strategy involves the synthesis of a core intermediate, 2-chloro-N,N-diphenylacetamide, which can then be diversified.

Key Intermediates:
  • 2-chloro-N,N-diphenylacetamide: Synthesized from the chloroacetylation of diphenylamine (B1679370).[1]

  • 2-hydrazino-N,N-diphenylacetamide: Prepared by reacting 2-chloro-N,N-diphenylacetamide with hydrazine (B178648) hydrate.[1] This intermediate is particularly useful for creating hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Core Scaffold)

This protocol describes the initial synthesis of the core scaffold, which serves as the starting point for library generation.

Materials:

  • Diphenylamine

  • Chloroacetyl chloride

  • Toluene (or other suitable inert solvent)

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve diphenylamine in toluene.

  • Slowly add chloroacetyl chloride to the solution while stirring.

  • Set up the apparatus for reflux and heat the mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess chloroacetyl chloride by adding saturated sodium bicarbonate solution until effervescence ceases.

  • The crude product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude 2-chloro-N,N-diphenylacetamide can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solid-Phase Combinatorial Library Synthesis of this compound Derivatives (Split-and-Pool Approach)

This protocol outlines a generalized "split-and-pool" strategy for generating a diverse library of this compound derivatives using a solid support (e.g., resin beads).

Materials:

  • 2-chloro-N,N-diphenylacetamide

  • Solid support resin (e.g., Merrifield resin)

  • Diverse building blocks (e.g., various amines, thiols, phenols for nucleophilic substitution)

  • Appropriate solvents (e.g., DMF, DCM)

  • Reaction vessels

  • Filtration apparatus

  • Cleavage cocktail (e.g., TFA/DCM)

Procedure:

  • Immobilization: Attach a suitable linker to the solid support resin. Couple 2-chloro-N,N-diphenylacetamide to the linker-functionalized resin.

  • Splitting: Divide the resin beads into multiple equal portions, placing each portion into a separate reaction vessel.

  • Diversification (Step 1): To each reaction vessel, add a different building block (e.g., a unique amine) to react with the chloro group of the immobilized scaffold. Allow the reactions to proceed to completion.

  • Pooling and Mixing: Combine all the resin portions from the different reaction vessels and mix them thoroughly to ensure randomization.

  • Splitting (Step 2): Again, divide the pooled resin into multiple equal portions.

  • Diversification (Step 2): Introduce a second point of diversity by reacting each portion with a different set of building blocks or reagents.

  • Pooling and Mixing: Repeat the pooling and mixing step.

  • Cleavage: After the final diversification step, treat the resin with a cleavage cocktail to release the library of compounds from the solid support.

  • Isolation: Isolate the library of this compound derivatives.

G start Start with Solid Support split1 Split Resin start->split1 react1 React with Building Block A1 split1->react1 react2 React with Building Block A2 split1->react2 react3 React with Building Block A3 split1->react3 pool1 Pool and Mix react1->pool1 react2->pool1 react3->pool1 split2 Split Resin pool1->split2 react4 React with Building Block B1 split2->react4 react5 React with Building Block B2 split2->react5 react6 React with Building Block B3 split2->react6 pool2 Pool and Mix react4->pool2 react5->pool2 react6->pool2 cleave Cleave from Support pool2->cleave library Compound Library cleave->library

Caption: Split-and-pool combinatorial synthesis workflow.

Biological Activities and Data

Derivatives of the this compound scaffold have been investigated for various biological activities. The following tables summarize some of the reported quantitative data.

Compound IDBiological ActivityTarget Organism/Cell LineQuantitative DataReference
Antimicrobial Activity
A1AntibacterialBacillus subtilisZone of Inhibition: 18 mm[1]
A1AntibacterialEscherichia coliZone of Inhibition: 16 mm[1]
A5AntibacterialBacillus subtilisZone of Inhibition: 20 mm[1]
A5AntibacterialEscherichia coliZone of Inhibition: 18 mm[1]
A7AntifungalCandida albicansZone of Inhibition: 20 mm[1]
A7AntifungalAspergillus nigerZone of Inhibition: 18 mm[1]
Anticancer Activity
2b (m-nitro)CytotoxicityPC3 (Prostate Carcinoma)IC50: 52 µM
2c (p-nitro)CytotoxicityPC3 (Prostate Carcinoma)IC50: 80 µM
2c (p-nitro)CytotoxicityMCF-7 (Breast Carcinoma)IC50: 100 µM
Analgesic Activity
AKM-2AnalgesicIn-vivo (hot plate model)Significant analgesic response

Note: Compound IDs A1, A5, and A7 are 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide, 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide, and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide, respectively.[1][2] Compound IDs 2b and 2c are nitro-substituted 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Signaling Pathways

Preliminary studies suggest that this compound derivatives can modulate key signaling pathways involved in inflammation and pain.

Inhibition of the NF-κB Pathway

Analogs of this compound, such as N,N-diethylacetamide and N,N-dipropylacetamide, have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The aforementioned acetamide (B32628) derivatives have been observed to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[3]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Gene Transcription Acetamide N,N-Dialkylacetamide Acetamide->IKK Inhibition ProInflammatory_Genes_n Pro-inflammatory Genes NFkB_n->ProInflammatory_Genes_n

Caption: Inhibition of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain 2-chloro-N,N-diphenylacetamide derivatives have been investigated as potential analgesic agents through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation. By blocking the activity of COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.

Screening Protocols

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (media and solvent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each compound from the library.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 4: In Vitro Cytotoxicity Assay (MTS Assay)

This colorimetric assay is used to assess the cytotoxic (anti-cancer) activity of the synthesized compounds against cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Compound library dissolved in DMSO

  • MTS reagent

  • Positive control (e.g., doxorubicin)

  • Negative control (cells with solvent)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds from the library.

  • Include positive and negative controls.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the MTS reagent to each well.

  • Incubate for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_analysis Hit Identification & Optimization Synthesis Combinatorial Synthesis of This compound Library Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Synthesis->Antimicrobial Anticancer Anticancer Assay (e.g., MTS Assay) Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Synthesis->Anti_inflammatory Hit_ID Hit Identification Antimicrobial->Hit_ID Anticancer->Hit_ID Anti_inflammatory->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for drug discovery.

References

Application Note: Quantitative Analysis of Ibuprofen Using N,N-Diphenylacetamide as an Internal Standard by ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of the active pharmaceutical ingredient (API) Ibuprofen using N,N-Diphenylacetamide as an internal standard (IS) via quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances. Unlike chromatographic methods, qNMR does not typically require a reference standard of the analyte itself; instead, a certified internal standard can be used for quantification. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to to the resonance, making it a primary ratio method of measurement.

This application note details the use of this compound as an internal standard for the qNMR analysis of Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID). This compound is a suitable internal standard due to its chemical stability, solubility in common deuterated solvents, and the presence of a sharp singlet in its ¹H-NMR spectrum that is well-resolved from the signals of many common APIs, including Ibuprofen.

Properties of this compound as an Internal Standard

A suitable internal standard for qNMR should possess several key characteristics. This compound meets these criteria effectively:

  • Signal Simplicity: It exhibits a sharp singlet for its acetyl protons, simplifying integration and minimizing the risk of overlap with analyte signals.

  • Chemical Stability: It is a stable, non-reactive solid under typical sample preparation and analysis conditions.

  • Solubility: It is soluble in common deuterated solvents such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical Shift: The chemical shift of its acetyl protons is in a region of the ¹H-NMR spectrum that generally has minimal interference from analyte signals.

PropertyValue
Chemical FormulaC₁₄H₁₃NO
Molecular Weight211.26 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point101-104 °C
¹H-NMR Signal (Acetyl)~2.1 ppm (in CDCl₃), ~2.0 ppm (in DMSO-d₆)
Number of Protons (Acetyl)3

Experimental Protocol: Quantification of Ibuprofen

This protocol outlines the steps for the quantitative analysis of Ibuprofen using this compound as an internal standard.

3.1. Materials and Equipment

  • Ibuprofen (purity to be determined)

  • This compound (certified reference material, >99.5% purity)

  • Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

Accurate weighing is critical for reliable qNMR results.

  • Accurately weigh approximately 20 mg of Ibuprofen into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 10 mg of this compound into the same vial. Record the exact weight.

  • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Cap the vial and vortex until both the Ibuprofen and this compound are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3.3. NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be used.

ParameterRecommended Value
Spectrometer Frequency≥ 400 MHz
Pulse ProgramStandard 90° pulse
Relaxation Delay (D1)5 x T₁ of the slowest relaxing proton of interest (typically 30-60 s)
Number of Scans (NS)16 (adjust for desired signal-to-noise)
Acquisition Time (AQ)≥ 3 seconds
Spectral Width12-16 ppm
Temperature298 K

3.4. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected signals for both Ibuprofen and this compound. For Ibuprofen in CDCl₃, the doublet of the methyl group protons at approximately 0.9 ppm is a suitable choice.[1] For this compound, the singlet of the acetyl protons at around 2.1 ppm is used.

  • Calculate the purity of Ibuprofen using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Data Presentation

The following table presents representative data from a qNMR analysis of Ibuprofen using this compound as the internal standard in CDCl₃.

ParameterIbuprofen (Analyte)This compound (IS)
Mass (m)20.15 mg10.08 mg
Molecular Weight (M)206.29 g/mol 211.26 g/mol
Signal for Integration~0.9 ppm (doublet)~2.1 ppm (singlet)
Number of Protons (N)63
Integral Value (I)3.541.00
Purity of IS-99.8%
Calculated Purity 98.7% -

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_analyte Weigh Ibuprofen weigh_is Weigh this compound weigh_analyte->weigh_is Combine dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Experimental workflow for qNMR analysis.

logical_relationship cluster_analyte Analyte (Ibuprofen) cluster_is Internal Standard (this compound) mass_a Mass (m_analyte) purity_analyte Purity of Analyte mass_a->purity_analyte mw_a MW (M_analyte) mw_a->purity_analyte integral_a Integral (I_analyte) integral_a->purity_analyte protons_a Protons (N_analyte) protons_a->purity_analyte mass_is Mass (m_IS) mass_is->purity_analyte mw_is MW (M_IS) mw_is->purity_analyte integral_is Integral (I_IS) integral_is->purity_analyte protons_is Protons (N_IS) protons_is->purity_analyte purity_is Purity (Purity_IS) purity_is->purity_analyte

Logical relationship of parameters for purity calculation.

Conclusion

This compound is a reliable and effective internal standard for the quantitative ¹H-NMR analysis of Ibuprofen. The described method is straightforward, accurate, and requires minimal sample preparation, making it a valuable tool in pharmaceutical quality control and drug development. The clear separation of the internal standard's singlet from the analyte's signals ensures accurate integration and reliable quantification.

References

Application Notes and Protocols: N,N-Diphenylacetamide in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed application notes and protocols for the use of N,N-Diphenylacetamide and its derivatives in materials science research. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Diagrams created using Graphviz illustrate key processes.

Introduction

This compound is a versatile chemical compound with a disubstituted amide group. Its derivatives have shown significant promise in materials science, particularly as ligands in catalysis. This document outlines the application of this compound-derived ligands in palladium-catalyzed cross-coupling reactions and explores its potential in other areas of materials science such as polymers, organic electronics, and metal-organic frameworks (MOFs).

Section 1: Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of this compound have been successfully utilized as ligands in the synthesis of palladium(II) complexes. These complexes, in turn, serve as efficient catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.

Application Note:

A key application involves the use of thioether and selenoether ligands derived from 2-Bromo-N,N-diphenylacetamide to synthesize palladium(II) complexes. These complexes have demonstrated high catalytic activity for Suzuki-Miyaura and C-O coupling reactions.[1] The palladium complexes can also be used as single-source precursors for the synthesis of palladium sulfide (B99878) (Pd₁₆S₇) and palladium selenide (B1212193) (Pd₁₇Se₁₅) nanoparticles, which also exhibit excellent catalytic properties.[1]

Quantitative Data Summary:

Table 1: Catalytic Activity of Palladium Complexes in Suzuki-Miyaura Coupling [1]

CatalystAryl BromideArylboronic AcidCatalyst Loading (mol%)Yield (%)
[Pd(L¹)₂Cl₂] (C1)BromobenzenePhenylboronic acid0.000196
[Pd(L²)₂Cl₂] (C2)BromobenzenePhenylboronic acid0.0195
Pd₁₆S₇ NPsBromobenzenePhenylboronic acid0.594
Pd₁₇Se₁₅ NPsBromobenzenePhenylboronic acid0.596

Table 2: Catalytic Activity of Palladium Complexes in C-O Coupling [1]

CatalystAryl BromidePhenolCatalyst Loading (mol%)Yield (%)
[Pd(L¹)₂Cl₂] (C1)BromobenzenePhenol0.192
[Pd(L²)₂Cl₂] (C2)BromobenzenePhenol0.196
Pd₁₆S₇ NPsBromobenzenePhenol0.590
Pd₁₇Se₁₅ NPsBromobenzenePhenol0.593

(L¹ = (Ph₂NCOCH₂)₂S, L² = (Ph₂NCOCH₂)₂Se)

Experimental Protocols:

Protocol 1: Synthesis of 2-Bromo-N,N-diphenylacetamide (P1) [1]

  • Dissolve diphenylamine (B1679370) in an appropriate solvent.

  • React with α-bromoacetyl bromide to yield 2-Bromo-N,N-diphenylacetamide.

  • Characterize the product using ¹H, ¹³C{¹H} NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HR-MS).

Protocol 2: Synthesis of Thioether (L¹) and Selenoether (L²) Ligands [1]

  • Treat 2-Bromo-N,N-diphenylacetamide (P1) with Na₂S (for L¹) or Na₂Se (for L²), generated in situ.

  • The reaction results in the formation of the respective thioether or selenoether ligands.

  • Characterize the ligands using ¹H, ¹³C{¹H}, and ⁷⁷Se{¹H} NMR spectroscopy, IR spectroscopy, and HR-MS.

Protocol 3: Synthesis of Palladium(II) Complexes (C1 and C2) [1]

  • React the thioether (L¹) or selenoether (L²) ligand with Na₂PdCl₄ in ethanol (B145695) at room temperature.

  • The reaction yields the palladium complexes [Pd(L¹)₂Cl₂] (C1) and [Pd(L²)₂Cl₂] (C2).

  • Characterize the complexes by ¹H and ¹³C{¹H} NMR, IR spectroscopy, HR-MS, and single-crystal X-ray diffraction.

Protocol 4: Synthesis of Palladium Sulfide and Selenide Nanoparticles [1]

  • Utilize the palladium complexes (C1 and C2) as single-source precursors.

  • Perform thermolysis of the complexes at approximately 280 °C in trioctylphosphine.

  • This process yields flower-shaped Pd₁₆S₇ and prismatic Pd₁₇Se₁₅ nanoparticles.

  • Characterize the nanoparticles using powder X-ray diffraction (PXRD), SEM-EDX, and HR-TEM.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of Palladium Catalysts diphenylamine Diphenylamine P1 2-Bromo-N,N-diphenylacetamide (P1) diphenylamine->P1 bromoacetyl_bromide α-Bromoacetyl Bromide bromoacetyl_bromide->P1 L1 Thioether Ligand (L1) P1->L1 L2 Selenoether Ligand (L2) P1->L2 Na2S Na2S (in situ) Na2S->L1 Na2Se Na2Se (in situ) Na2Se->L2 C1 [Pd(L1)2Cl2] (C1) L1->C1 C2 [Pd(L2)2Cl2] (C2) L2->C2 Na2PdCl4 Na2PdCl4 Na2PdCl4->C1 Na2PdCl4->C2 thermolysis Thermolysis (~280°C) in Trioctylphosphine C1->thermolysis C2->thermolysis Pd16S7_NPs Pd16S7 Nanoparticles thermolysis->Pd16S7_NPs Pd17Se15_NPs Pd17Se15 Nanoparticles thermolysis->Pd17Se15_NPs

Caption: Synthesis workflow for palladium catalysts derived from this compound.

Section 2: Potential Applications in Polymer Science

While direct applications of this compound in polymer science are not extensively documented, its chemical properties suggest potential uses.

Application Note:

High-Boiling Point Solvent: this compound has a high boiling point (130 °C at 0.02 mm Hg), making it a potential solvent for polymer synthesis, particularly for high-performance polymers that require high reaction temperatures. Its amide functionality could also aid in dissolving polar polymers.

Plasticizer: Plasticizers are additives that increase the flexibility and durability of polymers.[2] The bulky phenyl groups of this compound could potentially disrupt polymer chain packing, increasing free volume and thus acting as a plasticizer. Further research is needed to evaluate its effectiveness and compatibility with various polymer systems.

Section 3: Potential Applications in Organic Electronics

The diphenylamine core is a common structural motif in materials used for organic electronics, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).

Application Note:

Building Block for Hole-Transporting Materials: The N,N-diphenylamino group is an excellent hole-transporting moiety. While this compound itself may not be an ideal HTM, it can serve as a synthetic precursor for more complex molecules designed for this purpose. The acetyl group can be a site for further functionalization to tune the electronic and morphological properties of the final material. The development of new hole-transporting materials is crucial for enhancing the efficiency and stability of OLED devices.[3][4]

Logical Relationship Diagram:

OLED_Potential DPA This compound Functionalization Chemical Functionalization (e.g., at acetyl group or phenyl rings) DPA->Functionalization NewHTM Novel Hole-Transporting Material (HTM) Functionalization->NewHTM OLED Organic Light-Emitting Diode (OLED) Device NewHTM->OLED

Caption: Potential pathway for developing OLED materials from this compound.

Section 4: Potential Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of MOFs can be influenced by various factors, including the choice of solvent and modulating agents.

Application Note:

Solvent in MOF Synthesis: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are commonly used in the solvothermal synthesis of MOFs.[5] Given its similar properties, this compound could potentially be used as a solvent in MOF synthesis, especially for reactions requiring specific solubility parameters or higher temperatures.

Modulator in MOF Synthesis: Modulators are additives that can control the size, morphology, and defect density of MOF crystals.[1][6] The amide group in this compound could coordinate to metal centers, competing with the primary ligand and thereby modulating the crystallization process. This could be a route to tune the properties of the resulting MOF for specific applications.

Conclusion

While the most well-documented application of this compound in materials science is through its derivatives as ligands for palladium catalysis, its chemical structure and properties suggest a broader potential. Further research into its use as a solvent, plasticizer, a precursor for electronic materials, and a modulator in MOF synthesis could unveil new and valuable applications for this compound. The provided protocols for the synthesis of palladium catalysts offer a solid foundation for researchers working in the field of catalysis and organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N,N-Diphenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Diphenylacetamide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on solubility data and experimental procedures for similar compounds, ethanol (B145695) is a highly recommended solvent.[1] A mixed solvent system of ethanol and water can also be effective, where this compound is dissolved in a minimal amount of hot ethanol, and water is then added dropwise as an anti-solvent to induce crystallization upon cooling.

Q2: What are the common impurities in crude this compound?

A2: Common impurities in crude this compound, often synthesized from diphenylamine (B1679370) and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, may include:

  • Unreacted Diphenylamine: If the acetylation reaction is incomplete, the starting material will be present in the final product.

  • Acetic Acid: This is a byproduct when acetic anhydride is used as the acetylating agent.[2]

  • Diacetylated Diphenylamine: Over-acetylation can sometimes occur, leading to this byproduct.

  • Colored Impurities: The crude product may have a yellowish or brownish tint due to side reactions or impurities in the starting materials.

Q3: My this compound is not crystallizing out of the solution upon cooling. What should I do?

A3: If crystals do not form, several troubleshooting steps can be taken:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[3] Alternatively, adding a small "seed" crystal of pure this compound can initiate crystallization.

  • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][4]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath.[5]

Q4: The recrystallized product appears as an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this:

  • Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Then, allow the solution to cool slowly.[5]

  • Use a Different Solvent System: The boiling point of your solvent may be too high. Consider a solvent with a lower boiling point or a different mixed solvent system.

  • Ensure Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]

Q5: The final product is still colored after recrystallization. How can I decolorize it?

A5: If your purified this compound is still colored, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that adding too much charcoal can also adsorb some of your desired product, reducing the overall yield.

Data Presentation

Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubility at Room TemperatureSolubility at Boiling Point
EthanolSparingly SolubleSoluble
WaterInsolubleSparingly Soluble
ChloroformSolubleVery Soluble
BenzeneSolubleVery Soluble
AcetoneSolubleVery Soluble
Ethyl AcetateSparingly SolubleSoluble
TolueneSparingly SolubleSoluble

Note: This data is based on general chemical principles and information for structurally similar compounds.[6][7]

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound from Ethanol

This protocol outlines the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture while stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Slow cooling is essential for the formation of pure, well-defined crystals.[3] Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_filtration Filtration & Cooling cluster_isolation Isolation & Drying crude_product Crude this compound dissolve Dissolve crude product in minimum hot ethanol crude_product->dissolve solvent Ethanol solvent->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool Slowly cool to room temperature, then in ice bath dissolve->cool if no insoluble impurities hot_filtration->cool vacuum_filtration Vacuum filtration to collect crystals cool->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry the pure crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out colored_product Product is colored start->colored_product induce Induce crystallization (scratch/seed crystal) no_crystals->induce concentrate Concentrate solution no_crystals->concentrate lower_temp Cool to lower temperature no_crystals->lower_temp add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent change_solvent Change solvent system oiling_out->change_solvent charcoal Use activated charcoal colored_product->charcoal

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: N,N-Diphenylacetamide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the recrystallization of N,N-Diphenylacetamide. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should meet several criteria:

  • High-Temperature Solubility : The compound should be highly soluble in the solvent at or near its boiling point.[1][2]

  • Low-Temperature Insolubility : The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[1][2] This ensures maximum recovery of the purified solid.

  • Impurity Solubility : Impurities should either be completely soluble in the solvent at all temperatures (so they remain in the liquid phase) or completely insoluble in the hot solvent (so they can be filtered out before cooling).[3]

  • Chemical Inertness : The solvent must not react with this compound.[2][3]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]

  • Safety : The solvent should be non-flammable, inexpensive, and have low toxicity.[2]

Q2: What is the melting point of pure this compound?

The reported melting point of this compound is in the range of 100-103 °C .[4][5][6][7] A sharp melting point within this range is a good indicator of high purity after recrystallization.

Q3: Which solvents are good starting points for recrystallizing this compound?

Based on its chemical structure (a tertiary amide with two phenyl groups), solvents with moderate to high polarity should be considered.[8] this compound is known to be soluble in ethanol, chloroform, and benzene, and sparingly soluble in water.[8] Ethanol is often a good general-purpose solvent for recrystallization.[9] A solvent screening experiment is the most reliable way to determine the optimal choice.

Physical and Solubility Properties of this compound

The following table summarizes key properties and known solubility information. Quantitative solubility data at various temperatures is not widely available in the literature and should be determined experimentally.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₃NO[4][5][6][10]
Molecular Weight 211.26 g/mol [4][6][7][10]
Appearance White to light yellow powder or crystal[4][5]
Melting Point 100-103 °C[4][5][6][7]
Boiling Point 130 °C at 0.02 mm Hg[4][5][6]
Solubility
EthanolReadily soluble[8]
ChloroformReadily soluble[8]
BenzeneReadily soluble[8]
WaterSparingly soluble[8]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for this compound

This protocol details a method for rapidly testing several potential solvents to identify the most suitable one for recrystallization.

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound (~100 mg)

  • Selection of test solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Test tubes or small vials

  • Hot plate or water bath

  • Stirring rod

  • Ice bath

Procedure:

  • Preparation : Place approximately 20-30 mg of crude this compound into several labeled test tubes.

  • Room Temperature Test : Add the first test solvent dropwise (around 0.5 mL) to the corresponding test tube at room temperature. Stir or agitate the mixture. Observe if the solid dissolves.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • Hot Solubility Test : If the solid did not dissolve at room temperature, gently heat the test tube using a hot plate or water bath. Add the solvent in small portions (0.2-0.3 mL at a time) while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.[11]

    • Observation: If the solid dissolves completely in a reasonable amount of hot solvent (e.g., 1-3 mL), proceed to the next step. If a very large volume of solvent is required, it may not be ideal.

  • Cooling and Crystallization Test : Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass stirring rod or place it in an ice bath.[11][12]

    • Observation: The ideal solvent will yield a good quantity of well-formed crystals upon cooling. Note the approximate volume of crystals.

  • Evaluation : Compare the results from all tested solvents. The best solvent is the one that required a minimal amount of hot solvent to dissolve the compound and produced a high yield of crystals upon cooling.

Recrystallization_Solvent_Screening cluster_workflow Experimental Workflow: Solvent Screening start Start: Place ~25mg crude solid in a test tube add_solvent_rt Add 0.5 mL of solvent at room temperature start->add_solvent_rt check_sol_rt Does it dissolve? add_solvent_rt->check_sol_rt heat_solvent Heat mixture gently. Add minimal hot solvent until dissolved. check_sol_rt->heat_solvent No end_unsuitable Result: Unsuitable Solvent check_sol_rt->end_unsuitable Yes check_sol_hot Does it dissolve? heat_solvent->check_sol_hot cool_solution Cool solution to room temp, then place in ice bath check_sol_hot->cool_solution Yes check_sol_hot->end_unsuitable No (insoluble) check_crystals Do crystals form? cool_solution->check_crystals check_crystals->end_unsuitable No (too soluble) end_suitable Result: Suitable Solvent check_crystals->end_suitable Yes

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

  • Allow the solution to cool much more slowly. A slower cooling rate allows the solution to reach a temperature below the compound's melting point before crystallization begins.[11]

Q5: My recovery yield is very low. What are the possible causes?

A low yield can result from several factors:

  • Excess Solvent : Using too much solvent will keep a significant portion of your compound dissolved even after cooling.[13] If the filtrate has not been discarded, you can try boiling off some solvent and re-cooling to recover more product.

  • Premature Crystallization : If crystals form in the hot filtration step (if performed), product will be lost. Ensure the funnel and flask are pre-heated.

  • Compound is too soluble : The chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate your choice of solvent or consider a mixed-solvent system.

Q6: No crystals are forming even after cooling in an ice bath. What can I do?

This usually means the solution is not saturated, likely because too much solvent was used.

  • Induce Crystallization : Try scratching the inner wall of the flask with a glass rod at the solution's surface. The tiny glass fragments can act as nucleation sites.[11][12]

  • Add a Seed Crystal : If you have a pure crystal of this compound, adding a tiny amount to the solution can initiate crystallization.[11][12]

  • Concentrate the Solution : Reheat the solution and carefully boil off a portion of the solvent to increase the concentration of the solute. Then, attempt to cool it again.[13]

Q7: My final product is still colored, but it should be white. How can I remove the color?

Colored impurities can often be removed by adding activated charcoal.

  • After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient) to the hot solution.

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration step to remove the charcoal, which will have adsorbed the colored impurities.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Decision Tree issue Identify Issue oiling_out Problem: Compound 'Oils Out' issue->oiling_out low_yield Problem: Low Recovery Yield issue->low_yield no_crystals Problem: No Crystals Form issue->no_crystals solution_oil 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool solution slowly oiling_out->solution_oil Solution solution_yield 1. Evaporate excess solvent 2. Re-cool the solution 3. Re-evaluate solvent choice low_yield->solution_yield Solution solution_crystals 1. Scratch flask with glass rod 2. Add a seed crystal 3. Concentrate by boiling off solvent no_crystals->solution_crystals Solution

Caption: Decision tree for common recrystallization problems.

References

Troubleshooting N,N-Diphenylacetamide "oiling out" during crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diphenylacetamide Crystallization

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the crystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is "oiling out" and why is it happening during my this compound crystallization?

A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid (an "oil" or emulsion) rather than as a solid crystalline phase.[1][2] This is a common challenge in crystallization that can lead to impure products and difficulties in isolation.[1][3] For this compound, the primary causes include:

  • High Supersaturation: The solution is too concentrated, or the cooling rate is too rapid, forcing the compound out of solution before it can organize into a crystal lattice.[1][2]

  • Low Melting Point: The temperature of the solution at the point of saturation is higher than the melting point of the solute.[3] Impurities can further depress the melting point of this compound, increasing the likelihood of oiling out.[3][4] The reported melting point of pure this compound is in the range of 100-103 °C.[5][6][7]

  • Inadequate Solvent Choice: The selected solvent may be too good, keeping the compound dissolved even at lower temperatures, or a poor choice can lead to liquid-liquid phase separation.[8] this compound is known to be readily soluble in organic solvents like ethanol, chloroform, and benzene, but only sparingly soluble in water.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process and lower the compound's melting point, making it more prone to separating as an oil.[4][9]

Q2: My this compound has already oiled out. What immediate steps can I take to salvage the experiment?

A2: If oiling out has occurred, you can often recover the product by following these steps:

  • Re-dissolve the Oil: Gently heat the mixture until the oil phase completely redissolves into the solution.[3]

  • Add More Solvent: Add a small amount of additional warm solvent to the solution. This reduces the supersaturation level, lowering the temperature at which the compound will begin to precipitate.[3][4]

  • Cool Slowly: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help control the cooling rate.[4]

  • Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside surface of the flask below the liquid level with a glass rod to create nucleation sites.[3] Alternatively, if you have pure crystals, add a single seed crystal to the cooled, saturated solution.[10]

Q3: How can I proactively prevent oiling out in future this compound crystallizations?

A3: Preventing oiling out involves controlling the kinetic and thermodynamic factors of crystallization:

  • Control Supersaturation and Cooling: Generate supersaturation slowly by reducing the cooling rate or, in the case of anti-solvent crystallization, by adding the anti-solvent more slowly.[1][4]

  • Select an Appropriate Solvent System: Choose a solvent or solvent mixture in which this compound has a significant difference in solubility between hot and cold conditions.[4]

  • Utilize Seeding: A key strategy is to add seed crystals of pure this compound to the solution once it has cooled into the metastable zone (a state of slight supersaturation). This provides a template for controlled crystal growth rather than spontaneous oiling.[1][10]

  • Ensure Purity: If impurities are suspected, purify the crude this compound before the final crystallization step. Techniques like passing the solution through a short column of silica (B1680970) or using activated charcoal can remove problematic impurities.[4]

  • Adjust pH: For compounds with ionizable groups, adjusting the pH of the solution can sometimes prevent oiling out, though this is less common for neutral amides like this compound.[10]

Data Presentation: Physical Properties of this compound

Understanding the physical properties of this compound is crucial for designing a successful crystallization protocol.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃NO[6][11][12]
Molecular Weight 211.26 g/mol [6][7][12]
Melting Point 100-103 °C[5][6][7][11]
Boiling Point 130 °C @ 0.02 mm Hg[5][6][11]
Appearance White to light yellow powder or crystals[5]

Experimental Protocol: Determining this compound Solubility

To prevent oiling out, it is essential to understand the solubility of this compound in your chosen solvent system. This protocol outlines a method for determining solubility at various temperatures.

Objective: To quantitatively measure the solubility of this compound in a selected solvent at different temperatures to establish an optimal crystallization curve.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Vials with sealed caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Methodology:

  • Preparation:

    • Prepare a series of vials for each temperature point to be tested.

    • Add an excess amount of this compound solid to each vial to ensure a saturated solution is formed.

    • Accurately add a known volume or mass of the chosen solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period is essential.

  • Sampling:

    • Once equilibrated, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent premature crystallization upon sampling.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Analysis:

    • Determine the mass of the collected filtrate.

    • Dilute the sample with a suitable solvent to a concentration within the calibrated range of your analytical instrument.

    • Analyze the concentration of this compound in the sample using a validated analytical method (e.g., HPLC).

  • Calculation:

    • Calculate the mass of the dissolved solid from the measured concentration and the mass of the filtrate.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.[13]

    • Repeat this process for several temperatures to construct a solubility curve, which will inform the ideal cooling profile for crystallization.

Visualization: Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the oiling out of this compound.

Troubleshooting_Oiling_Out Start Oiling Out Observed during Crystallization Remedy_Path Immediate Remedy Start->Remedy_Path If oil is present now Prevention_Path Future Prevention Start->Prevention_Path For next experiment Reheat 1. Re-heat to Re-dissolve Oil Remedy_Path->Reheat AddSolvent 2. Add Small Amount of Additional Solvent Reheat->AddSolvent SlowCool 3. Cool Very Slowly & Induce Crystallization AddSolvent->SlowCool Outcome Successful Crystalline Product SlowCool->Outcome ControlCooling Control Cooling Rate (e.g., use insulated flask) Prevention_Path->ControlCooling OptimizeSolvent Optimize Solvent System (determine solubility curve) Prevention_Path->OptimizeSolvent UseSeeding Utilize Seeding (add seed crystals in MSZW) Prevention_Path->UseSeeding EnsurePurity Ensure High Purity (e.g., charcoal treatment) Prevention_Path->EnsurePurity ControlCooling->Outcome OptimizeSolvent->Outcome UseSeeding->Outcome EnsurePurity->Outcome

Caption: Troubleshooting workflow for addressing and preventing "oiling out".

References

Technical Support Center: Column Chromatography Protocol for N,N-Diphenylacetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N,N-Diphenylacetamide using column chromatography. It includes a detailed experimental protocol, frequently asked questions (FAQs), and a troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for the purification of this compound is silica (B1680970) gel (230-400 mesh). Its polar nature allows for good separation of moderately polar compounds like this compound from less polar and more polar impurities.

Q2: Which solvent system is best for the elution of this compound?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297). The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis. Other solvent systems, such as dichloromethane (B109758)/hexane or acetone/hexane, can also be explored.[1]

Q3: How do I determine the optimal solvent system before running the column?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the ideal solvent system. The goal is to find a solvent mixture where this compound has an Rf value of approximately 0.2-0.4.[2] This Rf range typically provides the best separation on a column.

Q4: My crude this compound is not dissolving in the chosen eluent. How should I load it onto the column?

A4: If your compound has poor solubility in the mobile phase, you can use the "dry loading" method. Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[3]

Q5: What are the signs of a successful purification?

A5: A successful purification is indicated by the collection of fractions containing the pure this compound, which will appear as a single spot on a TLC plate at the correct Rf value. After combining the pure fractions and removing the solvent, the purity can be further confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, or by a sharp melting point.[3]

Experimental Protocol: Purification of this compound

This protocol details the purification of this compound using silica gel column chromatography.

Preliminary TLC Analysis
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the target compound an Rf value between 0.2 and 0.4.[2]

Column Preparation (Slurry Method)
  • Select a glass column of an appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and to remove any air bubbles.

  • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[3]

  • Equilibrate the packed column by passing 2-3 column volumes of the eluent through it.

Sample Loading
  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed using a pipette.[3]

  • Dry Loading: If the sample is not soluble in the eluent, adsorb it onto a small amount of silica gel and load the resulting powder onto the column.[3]

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate in hexane).[4]

Analysis of Fractions
  • Monitor the elution by spotting the collected fractions onto TLC plates.

  • Develop the TLC plates in the optimized solvent system and visualize the spots (e.g., under a UV lamp).

  • Identify the fractions containing the pure this compound (single spot at the target Rf).

Isolation of Purified Product
  • Combine the fractions containing the pure compound.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane / Ethyl AcetateStart with a low polarity (e.g., 9:1) and increase as needed.
Target Rf Value 0.2 - 0.4Provides optimal separation on the column.[2]
Sample Loading Wet or Dry LoadingDry loading is preferred for samples insoluble in the eluent.[3]

Visual Workflow and Troubleshooting

experimental_workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. Preliminary TLC Analysis (Optimize Solvent System, Target Rf 0.2-0.4) pack 2. Column Packing (Slurry Method with Silica Gel) tlc->pack load 3. Sample Loading (Wet or Dry Method) pack->load elute 4. Elution (Isocratic or Gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. Fraction Analysis (TLC Monitoring) collect->analyze combine 7. Combine Pure Fractions analyze->combine Pure Fractions Identified isolate 8. Solvent Evaporation (Purified Product) combine->isolate

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Q: My compound is streaking or "tailing" on the TLC plate and the column.

A: Tailing is often an issue with amine-containing compounds on acidic silica gel. While this compound is an amide, significant tailing can still occur.

  • Solution: Add a small amount of triethylamine (B128534) (e.g., 0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel.[5]

Q: The separation between my desired product and an impurity is very poor.

A: This indicates that the chosen solvent system does not provide adequate selectivity.

  • Solution 1: Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, acetone/hexane) to find a system that provides better separation.[6]

  • Solution 2: If isocratic elution fails, use a shallow gradient of the more polar solvent to improve resolution.[4]

Q: My compound is not eluting from the column, even with a highly polar solvent system.

A: The compound may be strongly adsorbed to the silica gel or it might be decomposing.

  • Solution 1: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[5]

  • Solution 2: If the compound is stable, consider using a more polar solvent system or deactivating the silica gel with triethylamine.[5]

Q: I see cracks in my silica gel bed during the run.

A: Cracks in the stationary phase lead to poor separation due to channeling.

  • Solution: This is often caused by the silica gel running dry or a poorly packed column. Ensure the column is packed uniformly and that the solvent level never drops below the top of the silica bed.

troubleshooting_guide Troubleshooting Guide for this compound Purification cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered p1 Tailing / Streaking start->p1 p2 Poor Separation start->p2 p3 Compound Stuck on Column start->p3 p4 Cracks in Silica Bed start->p4 s1 Add Triethylamine to Eluent p1->s1 s2 Re-optimize Solvent System (TLC) p2->s2 s3 Use Gradient Elution p2->s3 p3->s1 s4 Test Compound Stability on Silica p3->s4 s5 Ensure Proper Column Packing (Prevent Running Dry) p4->s5

Caption: Troubleshooting decision tree for common chromatography issues.

References

How to improve the yield of N,N-Diphenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Diphenylacetamide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and straightforward methods for synthesizing this compound involve the acylation of diphenylamine (B1679370). This is typically achieved using either acetyl chloride or acetic anhydride (B1165640) as the acetylating agent. The choice between these two reagents can affect reaction conditions and the workup procedure.

Q2: What are the primary causes of low yields in this compound synthesis?

A2: Low yields can stem from several factors, including:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Product loss during workup and purification: this compound can be lost during extraction, washing, and recrystallization steps.

  • Purity of reagents: The presence of moisture or other impurities in the starting materials or solvents can negatively impact the reaction.

Q3: What are the likely side products in this synthesis?

A3: The primary side product is often unreacted diphenylamine. With acetic anhydride, acetic acid is a stoichiometric byproduct.[1] In some cases, especially under forcing conditions or with certain catalysts, side reactions involving the aromatic rings of diphenylamine could occur, though this is less common for simple acylation. Incomplete reaction is the most typical source of impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (diphenylamine). The reaction is considered complete when the diphenylamine spot is no longer visible.

Q5: What is the best way to purify crude this compound?

A5: The most common method for purifying solid this compound is recrystallization.[2] A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good choice. For more challenging purifications, column chromatography over silica (B1680970) gel can be employed.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Low Reaction Temperature Increase the reaction temperature. For reactions with acetic anhydride, refluxing is often necessary to drive the reaction to completion.
Insufficient Reaction Time Extend the reaction time and monitor the progress by TLC until the diphenylamine is consumed.
Poor Quality of Reagents Ensure that the diphenylamine is pure and the acetylating agent (acetyl chloride or acetic anhydride) has not been hydrolyzed by moisture. Use freshly opened or distilled reagents and dry solvents.
Inadequate Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Issue 2: Product is an Oil and Fails to Crystallize

Possible Cause Recommended Solution
Presence of Impurities The presence of unreacted starting materials or solvent residues can lower the melting point and prevent crystallization. Attempt to purify the oil by column chromatography.
Incorrect Recrystallization Solvent The chosen solvent may be too good a solvent even at low temperatures. Try a different solvent or a solvent mixture (e.g., ethanol/water, toluene (B28343)/hexane).
Supersaturation Not Achieved Too much solvent may have been used for recrystallization. Evaporate some of the solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.

Issue 3: Final Product is Contaminated with Starting Material

Possible Cause Recommended Solution
Incomplete Reaction As a first step, ensure the reaction has gone to completion by extending the reaction time or increasing the temperature.
Inefficient Purification Improve the purification process. Recrystallization is often effective at removing small amounts of unreacted diphenylamine. For significant contamination, column chromatography is recommended.[2]
Ineffective Workup During the workup, ensure thorough washing to remove byproducts and unreacted reagents. For example, washing with a sodium bicarbonate solution is crucial to remove acidic byproducts.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis Yield

Entry Acetylating Agent Solvent Catalyst/Base Temperature (°C) Time (h) Yield (%)
1Acetyl ChlorideDichloromethaneTriethylamine (B128534)25285
2Acetyl ChlorideTolueneNone80392
3Acetic AnhydrideAcetic AcidNone118 (reflux)488
4Acetic AnhydrideTolueneZinc Chloride110 (reflux)295
5Acetic AnhydrideNoneSodium Acetate100190

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetyl Chloride

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. If using a base like triethylamine (1.2 eq), it can be added prior to the acetyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a base was used, filter off the resulting salt. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of this compound using Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylamine (1.0 eq) and acetic anhydride (2.0-3.0 eq). A solvent such as toluene or glacial acetic acid can be used, or the reaction can be run neat.

  • Reaction: Heat the reaction mixture to reflux for 2-5 hours. Monitor the progress of the reaction by TLC. A catalytic amount of a Lewis acid like zinc chloride can be added to accelerate the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into cold water or onto crushed ice to precipitate the product and hydrolyze the excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude this compound by recrystallization from ethanol.

Visualizations

Reaction_Mechanism diphenylamine Diphenylamine (Nucleophile) intermediate Tetrahedral Intermediate diphenylamine->intermediate Nucleophilic Attack acetylating_agent Acetylating Agent (e.g., Acetyl Chloride) (Electrophile) acetylating_agent->intermediate product This compound intermediate->product Elimination of Leaving Group byproduct Byproduct (e.g., HCl) intermediate->byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reaction Check TLC for Unreacted Diphenylamine start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes purification_loss Product Loss During Workup/Purification check_reaction->purification_loss No increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity incomplete->check_reagents end Improved Yield increase_time->end increase_temp->end check_reagents->end optimize_workup Optimize Washing Steps purification_loss->optimize_workup optimize_recrystallization Optimize Recrystallization Solvent and Conditions purification_loss->optimize_recrystallization side_reactions Significant Side Products Observed purification_loss->side_reactions Impure Product optimize_workup->end optimize_recrystallization->end purify_chromatography Purify by Column Chromatography side_reactions->purify_chromatography purify_chromatography->end Yield_Optimization cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents cluster_purification Workup & Purification yield This compound Yield temperature Temperature yield->temperature time Reaction Time yield->time catalyst Catalyst/Base yield->catalyst acetylating_agent Acetylating Agent yield->acetylating_agent solvent Solvent yield->solvent reagent_purity Reagent Purity yield->reagent_purity extraction Extraction Efficiency yield->extraction recrystallization Recrystallization Technique yield->recrystallization

References

Side reactions to avoid in the synthesis of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N,N-Diphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory method for synthesizing this compound is the nucleophilic acyl substitution reaction between diphenylamine (B1679370) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction involves the replacement of the hydrogen atom on the nitrogen of diphenylamine with an acetyl group.[1]

Q2: What are the main reagents and their roles in this synthesis?

  • Diphenylamine: The starting material and nucleophile.

  • Acetic Anhydride or Acetyl Chloride: The acetylating agent which acts as the electrophile, providing the acetyl group.

  • Solvent: An inert solvent like toluene (B28343) or dichloromethane (B109758) can be used to dissolve the reactants. Some procedures may be performed neat (without a solvent).

  • Base (Optional): A non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be used to scavenge the acidic byproduct (acetic acid or hydrochloric acid).

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (diphenylamine) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.

Q4: What are some common impurities that might be present in the diphenylamine starting material?

Commercial diphenylamine may contain several impurities, including N,N,N'-triphenyl-p-phenylenediamine, 4-aminobiphenyl, and 2-aminobiphenyl.[1][2] It is also often yellow due to oxidized impurities.[3] These impurities can potentially be carried through the reaction and contaminate the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible CauseRecommended Solutions
Incomplete Reaction - Increase the reaction time or temperature. Monitor the reaction progress by TLC to ensure the complete consumption of diphenylamine.- Use a molar excess of the acetylating agent (e.g., 1.5 to 2 equivalents) to drive the reaction to completion.
Hydrolysis of Acetylating Agent - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and freshly opened or distilled acetylating agents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Product Loss During Workup - During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the amide product.- When performing recrystallization, use a minimal amount of hot solvent to ensure maximum crystal recovery upon cooling. Avoid excessive washing of the collected crystals.

Issue 2: Presence of Unreacted Diphenylamine in the Final Product

Possible CauseRecommended Solutions
Insufficient Acetylating Agent - Increase the stoichiometry of the acetylating agent.
Suboptimal Reaction Conditions - Increase the reaction temperature and/or reaction time. The acetylation of diphenylamine can be sluggish due to its steric hindrance and reduced nucleophilicity compared to primary amines.
Inefficient Purification - Recrystallization: this compound and diphenylamine have different solubilities. A carefully selected solvent system (e.g., ethanol/water or toluene/hexane) for recrystallization can effectively separate the product from the starting material.[4]- Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be employed.

Issue 3: Formation of Colored Impurities

Possible CauseRecommended Solutions
Impurities in Starting Material - Commercial diphenylamine can be yellowish due to oxidation.[3] If a colorless product is required, consider purifying the diphenylamine by recrystallization before use.
Side Reactions at High Temperatures - Avoid unnecessarily high reaction temperatures or prolonged heating, which can lead to the formation of colored byproducts.
Purification Strategy - During recrystallization, if the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Issue 4: Potential for Friedel-Crafts Acylation Side Products

Under harsh conditions, such as the presence of a strong Lewis acid catalyst and high temperatures, there is a possibility of electrophilic aromatic substitution (Friedel-Crafts acylation) on one of the phenyl rings of diphenylamine.

Mitigation Strategies
- Avoid the use of strong Lewis acid catalysts (e.g., AlCl₃) unless specifically required by the protocol. The acetylation of the amine nitrogen is generally more facile and does not require such catalysts.
- Maintain moderate reaction temperatures.

Experimental Protocols

Synthesis of this compound via Acetylation with Acetic Anhydride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Diphenylamine

  • Acetic Anhydride

  • Toluene (or another inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, dissolve diphenylamine in a suitable volume of toluene.

  • Add a molar excess (e.g., 1.5 equivalents) of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (indicated by the disappearance of diphenylamine), cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Diphenylamine + Acetic Anhydride reflux Reflux in Toluene reactants->reflux Heat neutralization Neutralize with NaHCO3 solution reflux->neutralization extraction Separatory Funnel Extraction neutralization->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Ethanol/Water) evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration product Pure this compound filtration->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Synthesis Issue? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes unreacted_sm Unreacted Diphenylamine? start->unreacted_sm Yes hydrolysis Reagent Hydrolysis? incomplete_rxn_sol Increase time/temp/ excess reagent incomplete_rxn->incomplete_rxn_sol workup_loss Workup Loss? hydrolysis_sol Use anhydrous conditions hydrolysis->hydrolysis_sol workup_loss_sol Optimize purification steps workup_loss->workup_loss_sol colored_product Colored Product? unreacted_sm_sol Improve reaction/ Purify (column/recryst.) unreacted_sm->unreacted_sm_sol colored_product_sol Purify starting material/ Use activated charcoal colored_product->colored_product_sol

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Stability and degradation pathways of N,N-Diphenylacetamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into diphenylamine (B1679370) and acetic acid.[1][2][3] The susceptibility of the amide bond to hydrolysis is a key factor in the stability of this compound.[4]

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to degradation in both strongly acidic and basic solutions.[1][5] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is generally slowest near neutral pH.

Q3: What are the expected degradation products of this compound under hydrolytic conditions?

A3: The expected degradation products from the hydrolysis of this compound are diphenylamine and acetic acid. These products are formed from the cleavage of the amide bond.

Q4: Are there other conditions besides pH that can cause degradation?

A4: Yes, in addition to hydrolytic degradation, other stress conditions such as high temperature (thermolytic degradation), exposure to light (photolytic degradation), and the presence of oxidizing agents (oxidative degradation) can also potentially lead to the degradation of this compound.[1][6][7] Forced degradation studies are often employed to investigate the effects of these various stress factors.[8][9][10]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Possible Cause: Degradation of this compound during the experiment or storage.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The most likely degradation products are diphenylamine and acetic acid. If your analytical method can detect these, check for their presence.

    • Confirm Degradation:

      • If standards are available, perform a co-injection with diphenylamine and acetic acid to confirm the identity of the unexpected peaks.

      • Utilize mass spectrometry (LC-MS) to determine the mass of the unknown peaks and compare them to the expected masses of the degradation products.

    • Review Experimental and Storage Conditions:

      • pH: Ensure the pH of your solutions is controlled and appropriate for the stability of this compound.

      • Temperature: Store stock solutions and samples at recommended low temperatures (e.g., 2-8°C) to minimize thermal degradation.[1]

      • Light Exposure: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.[1]

    • Implement Preventive Measures: If degradation is confirmed, adjust your experimental and storage protocols based on the findings to minimize future degradation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Possible Cause: Use of partially degraded this compound. The presence of impurities like diphenylamine can interfere with subsequent reactions or analytical measurements.

  • Troubleshooting Steps:

    • Assess Purity: Re-analyze the purity of your this compound starting material using a suitable analytical method like HPLC or NMR.

    • Purify the Reagent: If the starting material is found to be impure, consider purification by recrystallization or column chromatography.

    • Source Fresh Material: If purification is not feasible, obtain a fresh, high-purity batch of this compound.

    • Standardize Handling Procedures: Ensure consistent and careful handling of the compound to avoid introducing contaminants or exposing it to degradative conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Expose the solid this compound to 80°C in a dry oven.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTemperatureDurationExpected Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hoursDiphenylamine, Acetic Acid
Basic Hydrolysis 0.1 M NaOH60°C24 hoursDiphenylamine, Acetic Acid
Oxidative 3% H₂O₂Room Temp24 hoursPotential N-oxides, hydroxylated species
Thermal (Solid) Dry Heat80°C48 hoursTo be determined
Photolytic UV/Vis Light (ICH Q1B)AmbientAs per guidelinesTo be determined

Visualizations

cluster_acid Acidic Hydrolysis N_N_Diphenylacetamide_Acid This compound Protonated_Amide Protonated Amide N_N_Diphenylacetamide_Acid->Protonated_Amide + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H2O Products_Acid Diphenylamine + Acetic Acid Tetrahedral_Intermediate_Acid->Products_Acid - H+ cluster_base Basic Hydrolysis N_N_Diphenylacetamide_Base This compound Tetrahedral_Intermediate_Base Tetrahedral Intermediate N_N_Diphenylacetamide_Base->Tetrahedral_Intermediate_Base + OH- Products_Base Diphenylamine + Acetate Tetrahedral_Intermediate_Base->Products_Base Start Start Forced Degradation Study Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Take_Samples Withdraw Samples at Time Points Apply_Stress->Take_Samples Prepare_Samples Neutralize and Dilute Samples Take_Samples->Prepare_Samples Analyze_Samples Analyze by HPLC/LC-MS Prepare_Samples->Analyze_Samples Identify_Degradants Identify and Quantify Degradation Products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

References

Removing unreacted starting materials from N,N-Diphenylacetamide product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful removal of unreacted starting materials from N,N-Diphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The most common impurities are unreacted starting materials, which typically include aniline (B41778) and the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). Side products such as acetic acid, formed from the hydrolysis of acetic anhydride, may also be present.[1]

Q2: How can I qualitatively assess the purity of my this compound product?

A quick assessment of purity can be done by observing the product's physical appearance and by using thin-layer chromatography (TLC). Pure this compound is a solid at room temperature. Discoloration (e.g., a yellowish or brownish tint) or an oily consistency can indicate the presence of impurities. TLC can be used to visualize the presence of starting materials or other impurities by comparing the crude product to the starting materials.

Q3: What are the primary methods for purifying crude this compound?

The primary methods for purifying this compound are:

  • Extraction: To remove water-soluble impurities like aniline salts and acetic acid.

  • Recrystallization: A highly effective method for purifying solid compounds.

  • Column Chromatography: For separating the product from impurities with different polarities.[1][2]

Troubleshooting Guides

Issue 1: My final product is discolored (yellow or brown).
  • Possible Cause: Presence of residual aniline. Aniline is prone to oxidation, which can lead to colored impurities.[1]

  • Recommended Solution:

    • Acidic Wash: During the workup, wash the organic layer containing the product with a dilute acidic solution (e.g., 1M HCl). This will convert the basic aniline into its water-soluble hydrochloride salt, which will partition into the aqueous layer. Be cautious if your product is acid-sensitive.

    • Recrystallization: If discoloration persists after the workup, recrystallization can be effective in removing colored impurities.

Issue 2: My product has an acidic smell and/or is an oil instead of a solid.
  • Possible Cause: Residual acetic acid from the hydrolysis of excess acetic anhydride. Significant amounts of acetic acid can lower the melting point of the product and inhibit crystallization.[1]

  • Recommended Solution:

    • Bicarbonate Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Be cautious as this will produce carbon dioxide gas.[1]

    • Recrystallization: If the product still fails to crystallize, further purification by recrystallization may be necessary.

Issue 3: TLC analysis shows the presence of starting materials in my purified product.
  • Possible Cause: Incomplete removal of starting materials during the initial purification steps.

  • Recommended Solution:

    • Optimize Washing Steps: Ensure thorough mixing during acidic and basic washes to maximize the removal of aniline and acetic acid, respectively.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a highly effective method for separating the desired product from starting materials based on their different polarities.[1][2]

Experimental Protocols

Protocol 1: General Workup Procedure

This protocol is a general guideline and may require optimization.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove aniline).

      • Saturated NaHCO₃ solution (to remove acetic acid and excess acetylating agent).[1]

      • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization
  • Solvent Selection: The ideal solvent for recrystallization should dissolve the crude product at high temperatures but not at low temperatures. For this compound, ethanol (B145695) is a good starting point.[3] Other potential solvents or solvent systems include ethanol/water or ethyl acetate/hexane mixtures.[4]

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.

Protocol 3: Column Chromatography
  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for this type of compound.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A common and effective solvent system is a mixture of ethyl acetate and hexane.[2]

    • Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent system should give the this compound product an Rf value of approximately 0.3-0.4.[2]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed. Dry loading, where the product is pre-adsorbed onto a small amount of silica gel, can also be used if the product is not very soluble in the eluent.[2]

  • Elution and Fraction Collection: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemPurpose
Extraction (Wash) 1M HClRemoval of aniline
Saturated NaHCO₃Removal of acetic acid
BrineRemoval of water
Recrystallization Ethanol[3]Primary purification of solid product
Ethanol/WaterAlternative recrystallization system
Ethyl Acetate/HexaneAlternative recrystallization system
Column Chromatography Ethyl Acetate/Hexane[2]Separation based on polarity
Dichloromethane/MethanolFor more polar compounds

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Discolored ProductResidual AnilineAcidic wash (1M HCl) during workup; Recrystallization
Oily Product/Acidic SmellResidual Acetic AcidBicarbonate wash (Sat. NaHCO₃) during workup; Recrystallization
Starting Material in Product (TLC)Incomplete PurificationOptimize washing steps; Perform Column Chromatography

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound, Aniline, Acetic Anhydride/Acid) extraction Liquid-Liquid Extraction (Organic Solvent) start->extraction acid_wash Wash with 1M HCl extraction->acid_wash Removes Aniline bicarb_wash Wash with Sat. NaHCO3 acid_wash->bicarb_wash Removes Acetic Acid brine_wash Wash with Brine bicarb_wash->brine_wash dry_concentrate Dry & Concentrate brine_wash->dry_concentrate recrystallization Recrystallization dry_concentrate->recrystallization column_chrom Column Chromatography dry_concentrate->column_chrom Alternative final_product Pure this compound recrystallization->final_product column_chrom->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis discolored Discolored (Yellow/Brown)? start->discolored acidic_smell Oily/Acidic Smell? discolored->acidic_smell No acid_wash Perform/Repeat Acidic Wash discolored->acid_wash Yes tlc_impure Starting Material on TLC? acidic_smell->tlc_impure No bicarb_wash Perform/Repeat Bicarbonate Wash acidic_smell->bicarb_wash Yes column_chrom Perform Column Chromatography tlc_impure->column_chrom Yes recrystallize Recrystallize Product tlc_impure->recrystallize No acid_wash->acidic_smell bicarb_wash->tlc_impure pure_product Pure Product column_chrom->pure_product recrystallize->pure_product

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Scaling Up the Synthesis of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N,N-Diphenylacetamide. Our goal is to address common challenges and provide practical solutions for scaling up this important chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the acylation of diphenylamine (B1679370). This is typically achieved through two main routes:

  • Chloroacetylation of Diphenylamine: This method involves reacting diphenylamine with chloroacetyl chloride, often under reflux conditions in a suitable solvent like toluene.

  • Acetylation of N-phenylacetamide (acetanilide): This route involves the acetylation of N-phenylacetamide using an acetylating agent such as acetic anhydride.

Q2: What are the primary starting materials for the chloroacetylation route?

A2: The key starting materials for the chloroacetylation synthesis are diphenylamine and chloroacetyl chloride. A solvent, such as toluene, is also required.

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The primary side reactions of concern are:

  • Incomplete Reaction: This can result in the presence of unreacted diphenylamine in the final product.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is sensitive to moisture and can hydrolyze to form chloroacetic acid. This not only consumes the acylating agent but also introduces an acidic impurity that needs to be removed.

  • Polyacylation: Although less common due to the deactivating effect of the first acyl group, there is a possibility of further acylation on the aromatic rings under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of the synthesis. You can visualize the consumption of the starting materials and the formation of the this compound product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; degradation of starting materials or product; incorrect reaction conditions (temperature, time, stoichiometry).Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure starting materials are pure and dry. Optimize reaction conditions by adjusting temperature, reaction time, or the molar ratio of reactants.
**Product is an Oil or F

Technical Support Center: Optimizing N,N-Diphenylacetamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of N,N-Diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

A1: this compound is often derivatized to enhance its analyzability by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] Derivatization can increase the volatility and thermal stability of the molecule for GC analysis or introduce a chromophore or fluorophore for improved detection in HPLC.[2][3] It can also be a key step in synthesizing novel compounds with specific biological activities.[4]

Q2: My derivatization reaction is showing low or no product yield. What are the common causes?

A2: Low product yield in this compound derivatization can stem from several factors. These include suboptimal reaction temperature and time, the presence of moisture which can deactivate many derivatizing reagents, incorrect stoichiometry of reagents, or the degradation of the derivatizing agent itself.[5][6] It is crucial to ensure all glassware is dry and to use fresh, high-quality reagents.[6]

Q3: How do I select the appropriate derivatization reagent for this compound?

A3: The choice of reagent depends on the functional group you are targeting on the this compound derivative and the analytical method you intend to use. For creating derivatives for GC analysis, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for targeting active hydrogens.[2][7] For HPLC, reagents that introduce a fluorescent tag or a UV-active chromophore are often chosen to enhance detection.[3][8]

Q4: The results of my derivatization are inconsistent between batches. What could be the cause?

A4: Inconsistent results often point to variability in reaction conditions. Key factors to control are the reaction temperature, time, and pH.[6][9] The stability of your derivatization reagent is also critical; it's best to prepare fresh reagent solutions for each batch.[6] Additionally, ensure your starting material and solvents are free from moisture, as this can significantly impact the reaction's reproducibility.[2][6]

Q5: My final derivatized product appears to be unstable. How can I mitigate this?

A5: The stability of the derivatized product can be a concern. Some derivatives, such as certain silyl (B83357) ethers, are susceptible to hydrolysis.[5] To prevent degradation, it is advisable to analyze the sample as soon as possible after derivatization.[5] If immediate analysis is not possible, ensure the sample is stored in a dry, inert environment.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

An incomplete reaction is a common hurdle in derivatization processes, leading to lower than expected yields and potentially complicating analysis.

Potential Cause Recommended Solution
Suboptimal Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to degradation. Experiment with a range of temperatures to find the optimal balance.[5][9]
Insufficient Reaction Time The reaction may not have had enough time to proceed to completion. Try extending the reaction time and analyzing aliquots at different time points to determine the optimal duration.[2][5]
Presence of Moisture Many derivatization reagents are sensitive to water. Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][6]
Incorrect Reagent Concentration An insufficient amount of the derivatizing agent will result in an incomplete reaction. It is often recommended to use a molar excess of the derivatizing agent.[5]
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and adhere to the manufacturer's storage recommendations.[5][6]
Issue 2: Low Analytical Sensitivity

Even with successful derivatization, you may encounter low sensitivity in your analytical method.

Potential Cause Recommended Solution
Poor Ionization (MS) If using mass spectrometry, the derivative may not ionize efficiently. Consider a different derivatization strategy that introduces a group known to enhance ionization.[10]
Inadequate Chromophore/Fluorophore (HPLC) For HPLC-UV or HPLC-FLD, the chosen derivatizing agent may not provide a strong enough signal. Select a reagent with a higher molar absorptivity or fluorescence quantum yield.[3][8]
Incomplete Reaction As with low yield, an incomplete reaction will lead to a weaker signal. Re-optimize the reaction conditions to maximize the formation of the derivative.[5]
Sample Matrix Effects Other components in your sample could be interfering with the analysis. A sample cleanup or extraction step prior to derivatization may be necessary to remove these interferences.[5]

Experimental Protocols

Synthesis of 2-Hydrazino-N,N-Diphenylacetamide

This protocol outlines the synthesis of a hydrazino derivative of this compound, which can be a precursor for further derivatization.[4]

Materials:

Procedure:

  • Dissolve 0.002 M of 2-chloro-N,N-diphenylacetamide in 100 ml of methanol with stirring.

  • Add 0.004 M of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 48 hours under careful observation.

  • After reflux, store the reaction mixture in a refrigerator overnight.

  • Filter the resulting product and recrystallize it with ethanol.

  • The expected yield is approximately 88%.[4]

Visualized Workflows

Below are diagrams illustrating key workflows for troubleshooting and decision-making in this compound derivatization.

TroubleshootingWorkflow Troubleshooting Low Derivatization Yield start Low Yield Observed check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry check_moisture->check_reagents System is Dry re_run_experiment Re-run Experiment check_moisture->re_run_experiment Moisture Found & Removed optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions Reagents OK check_reagents->re_run_experiment Reagents Replaced/Adjusted optimize_conditions->re_run_experiment success Yield Improved re_run_experiment->success Positive Result fail Yield Still Low (Consider Alternative Strategy) re_run_experiment->fail Negative Result

Caption: A decision tree for troubleshooting low yield in derivatization reactions.

DerivatizationStrategySelection Selecting a Derivatization Strategy start Define Analytical Goal gc_analysis GC Analysis start->gc_analysis hplc_analysis HPLC Analysis start->hplc_analysis silylation Use Silylating Agent (e.g., BSTFA) gc_analysis->silylation Increase Volatility acylation Use Acylating Agent gc_analysis->acylation Improve Stability uv_detection Introduce Chromophore hplc_analysis->uv_detection For UV Detector fluorescence_detection Introduce Fluorophore hplc_analysis->fluorescence_detection For Fluorescence Detector

Caption: A logical workflow for selecting an appropriate derivatization strategy.

References

Resolving peak tailing issues in HPLC analysis of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of N,N-Diphenylacetamide.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[1] For this compound, a neutral amide, these interactions can still occur, particularly with residual silanol (B1196071) groups on silica-based columns.[2]

Below is a step-by-step guide to systematically troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Assessment and System Check

Before modifying the chromatographic method, it is crucial to ensure the HPLC system is functioning correctly.

  • Question: Is the peak tailing observed for all peaks or only for the this compound peak?

    • All Peaks Tailing: This may indicate a system-wide issue such as a void in the column, a partially blocked frit, or excessive extra-column volume.[3]

    • Specific Peak Tailing: This is more likely related to chemical interactions between this compound and the stationary or mobile phase.[4]

  • Action:

    • Inspect Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.

    • Column Health: If the column is old or has been used extensively, consider replacing it. A void at the column inlet can cause peak distortion.[3]

    • Guard Column: If a guard column is in use, remove it and re-run the analysis to see if the tailing improves. A contaminated guard column can be a source of peak shape problems.

Logical Workflow for Initial Troubleshooting

start Peak Tailing Observed q1 Tailing on all peaks? start->q1 system_issue Potential System Issue q1->system_issue Yes specific_issue Analyte-Specific Issue q1->specific_issue No check_connections Check Connections & Tubing system_issue->check_connections method_optimization Proceed to Method Optimization specific_issue->method_optimization check_column Inspect/Replace Column & Guard Column check_connections->check_column check_column->method_optimization

Caption: Initial troubleshooting workflow for peak tailing.

Step 2: Method Optimization - Mobile Phase and Column Chemistry

If the issue is specific to the this compound peak, the following method parameters should be investigated.

A. Mobile Phase pH Adjustment

While this compound is a neutral compound, adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing secondary interactions.[5]

  • Recommendation: Lowering the mobile phase pH to a range of 2.5-3.5 is often effective.[6] This can be achieved by adding a small amount of an acidic modifier.

Experimental Protocol: Evaluating the Effect of Mobile Phase pH

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH 7.0 - Unbuffered): 50:50 (v/v) Acetonitrile (B52724):Water

    • Mobile Phase A2 (pH 3.0 - Buffered): 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the respective mobile phase.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis: Inject the sample using each mobile phase and compare the peak asymmetry factor.

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry (Illustrative Data)

Mobile PhasepHPeak Asymmetry Factor (As)
50:50 ACN:Water7.01.8
50:50 ACN:Water + 0.1% Formic Acid3.01.2

B. Column Chemistry Selection

The choice of stationary phase can significantly impact peak shape.

  • Recommendation:

    • End-Capped Columns: Use a column that is well end-capped to minimize the number of accessible free silanol groups.

    • Phenyl Columns: For aromatic compounds like this compound, a phenyl column can offer alternative selectivity through π-π interactions and may improve peak shape, especially when using methanol (B129727) as the organic modifier.

Experimental Protocol: Comparing C18 and Phenyl Columns

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm (end-capped)

    • Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Methanol:Water with 0.1% Formic Acid

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis: Inject the sample onto each column and compare the peak asymmetry.

Table 2: Effect of Column Chemistry on this compound Peak Asymmetry (Illustrative Data)

Column TypeOrganic ModifierPeak Asymmetry Factor (As)
C18 (End-Capped)Methanol1.3
PhenylMethanol1.1

C. Mobile Phase Organic Modifier

The choice between acetonitrile (ACN) and methanol (MeOH) can influence peak shape, particularly with phenyl columns where methanol can enhance beneficial π-π interactions.

Experimental Protocol: Evaluating Organic Modifier

  • Column: Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phases:

    • Mobile Phase B1: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid

    • Mobile Phase B2: 60:40 (v/v) Methanol:Water with 0.1% Formic Acid (adjust ratio to achieve similar retention to B1)

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the respective mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis: Inject the sample using each mobile phase and compare the peak asymmetry.

Table 3: Effect of Organic Modifier on Peak Asymmetry on a Phenyl Column (Illustrative Data)

Organic ModifierMobile Phase CompositionPeak Asymmetry Factor (As)
Acetonitrile50:50 ACN:Water + 0.1% FA1.4
Methanol60:40 MeOH:Water + 0.1% FA1.1
Step 3: Sample and Injection Considerations
  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[6]

    • Action: Dilute the sample by a factor of 5 or 10 and re-inject. If peak shape improves, the original sample was overloaded.

  • Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to avoid peak distortion.[7]

    • Action: Dissolve the this compound sample in the initial mobile phase composition. This compound is readily soluble in organic solvents like ethanol (B145695) and chloroform, and sparingly soluble in water.[5]

Troubleshooting Logic Diagram

start Analyte-Specific Peak Tailing q1 Is mobile phase pH acidic? start->q1 adjust_ph Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) q1->adjust_ph No q2 Using an end-capped C18? q1->q2 Yes adjust_ph->q2 q3 Using Methanol with Phenyl Column? q2->q3 No (or still tailing) q4 Is sample concentration high? q2->q4 Yes try_phenyl Consider Phenyl Column try_phenyl->q3 switch_to_methanol Switch from ACN to Methanol q3->switch_to_methanol No q3->q4 Yes switch_to_methanol->q4 dilute_sample Dilute Sample q4->dilute_sample Yes q5 Is sample solvent stronger than mobile phase? q4->q5 No dilute_sample->q5 change_solvent Dissolve sample in mobile phase q5->change_solvent Yes end_node Peak Shape Improved q5->end_node No change_solvent->end_node

Caption: Logical workflow for method optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for a neutral compound like this compound?

A1: Even for neutral compounds, the primary cause of peak tailing on silica-based reversed-phase columns is often secondary ionic interactions between the analyte and free, ionized silanol groups on the stationary phase surface.[1] These interactions provide an additional retention mechanism that can lead to a broadened and asymmetric peak shape.

Q2: How does lowering the mobile phase pH improve the peak shape of this compound?

A2: Lowering the mobile phase pH (e.g., to pH 3) protonates the acidic silanol groups (Si-OH) on the silica (B1680970) surface, converting them to their neutral form.[5] This minimizes the undesirable ionic interactions with the analyte, resulting in a more symmetrical peak.

Q3: When should I consider using a mobile phase additive like triethylamine (B128534) (TEA)?

A3: Triethylamine (TEA) is a basic additive sometimes used to improve the peak shape of basic compounds by competing with them for interaction with active silanol sites. Since this compound is neutral, the use of TEA is generally not necessary or recommended as a first-line solution. Adjusting the pH with an acid like formic acid is a more appropriate starting point.

Q4: Can the sample injection volume affect peak tailing?

A4: Yes, injecting too large a volume of a sample, especially if it is dissolved in a solvent stronger than the mobile phase, can lead to peak distortion, including tailing. This is known as volume overload.[5] If you suspect this, try reducing the injection volume.

Q5: Why might a phenyl column provide better peak shape for this compound than a C18 column?

A5: A phenyl column offers a different separation mechanism based on π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of this compound. This can provide a more dominant and uniform retention mechanism, reducing the relative impact of secondary silanol interactions and potentially leading to improved peak symmetry. The use of methanol as the organic modifier can further enhance these beneficial π-π interactions.

References

Technical Support Center: N,N-Diphenylacetamide NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in N,N-Diphenylacetamide NMR samples.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound NMR samples.

Issue 1: Unexpected peaks in the 1H NMR spectrum.

  • Possible Cause 1: Residual Solvents from Purification.

    • Identification: Consult the 'Common Solvent Impurities in NMR' table below to match the chemical shift of the unexpected peak with known solvent signals. Common solvents from purification steps like recrystallization or chromatography (e.g., ethanol, ethyl acetate (B1210297), hexanes, dichloromethane) are frequent culprits.

    • Solution: Implement a rigorous drying protocol. High vacuum drying for several hours is often effective for volatile solvents. For less volatile solvents, consider co-evaporation or lyophilization as detailed in the 'Experimental Protocols' section.

  • Possible Cause 2: Water in the NMR Solvent.

    • Identification: A broad singlet, typically between 1.5 and 2.5 ppm in CDCl3, is indicative of water.

    • Solution: Use fresh, high-quality deuterated solvent. Store NMR solvents over molecular sieves to keep them dry. If water contamination is persistent, consider preparing the sample in a glovebox or under an inert atmosphere.

  • Possible Cause 3: Impurities from Synthesis.

    • Identification: Peaks that do not correspond to known solvents may be unreacted starting materials or byproducts. For instance, if this compound was synthesized from diphenylamine (B1679370), residual diphenylamine may be present. The aromatic protons of diphenylamine appear around 7.0-7.3 ppm, and the N-H proton gives a broad signal.[1][2][3]

    • Solution: Repurify the this compound sample using recrystallization or column chromatography. See the 'Experimental Protocols' section for detailed procedures.

Issue 2: Broad or distorted NMR signals.

  • Possible Cause 1: Paramagnetic Impurities.

    • Identification: Significant broadening of all signals in the spectrum can indicate the presence of paramagnetic metal ions.

    • Solution: Filter the NMR sample through a small plug of Celite or silica (B1680970) gel in a Pasteur pipette before transferring it to the NMR tube.

  • Possible Cause 2: Sample Concentration is too high.

    • Identification: Broad signals and poor resolution can occur if the sample is too concentrated.

    • Solution: Prepare a more dilute sample. For 1H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I should look out for in my this compound NMR spectrum?

A1: The most common residual solvents are typically those used in the final purification step. For this compound, this often includes:

  • From Recrystallization: Ethanol, isopropanol, toluene (B28343), or mixtures like ethanol/water.

  • From Column Chromatography: Ethyl acetate, hexanes, and dichloromethane.

The following table lists the approximate 1H NMR chemical shifts of common solvent impurities in deuterated chloroform (B151607) (CDCl3).

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethanol3.72 (q), 1.25 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25 (br s), 0.88 (t)Broad Singlet, Triplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56Broad Singlet

Q2: How can I effectively remove high-boiling point solvents like toluene or DMF?

A2: High-boiling point solvents are challenging to remove. The following techniques can be employed:

  • High Vacuum with Gentle Heating: Place the sample under high vacuum (e.g., <1 mbar) and gently heat it (e.g., 30-40 °C), provided the this compound is thermally stable.

  • Co-evaporation: Dissolve the sample in a lower-boiling point solvent in which it is soluble (e.g., dichloromethane). Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling one.

  • Lyophilization (Freeze-Drying): If the compound is soluble in a suitable solvent that can be frozen (e.g., benzene, 1,4-dioxane), lyophilization is a very effective method for removing residual solvents.

Q3: I see more aromatic signals than expected. Could this be a byproduct from the synthesis?

A3: Yes. If this compound was synthesized by the acylation of diphenylamine, unreacted diphenylamine is a common impurity. Diphenylamine has a distinct 1H NMR spectrum in CDCl3 with aromatic signals around 7.24 ppm, 7.04 ppm, and 6.91 ppm, and a broad N-H signal around 5.63 ppm.[1][2][3] If the synthesis involved chloroacetyl chloride, other byproducts could also be present.[4] If you suspect such impurities, repurification is recommended.

Data on Solvent Removal Techniques

The following table provides representative data on the effectiveness of different drying methods for removing residual solvents from organic solids. While this data was not generated specifically for this compound, it offers a quantitative comparison of common laboratory techniques.

Drying MethodSolventTime (hours)Temperature (°C)Residual Solvent (%)
Air DryingEthyl Acetate2425> 5
Vacuum OvenEthyl Acetate840< 0.5
High Vacuum (<1 mbar)Toluene2440~1.2
Lyophilization1,4-Dioxane48N/A< 0.1

Note: The efficiency of solvent removal can vary based on the specific compound, solvent, and equipment used.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the this compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the recrystallization solvent.

Protocol 2: Purification of this compound by Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A mixture of ethyl acetate and hexanes is often effective. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Run the column by adding fresh eluent to the top and collecting fractions at the bottom.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator, followed by drying under high vacuum.

Visualizations

experimental_workflow cluster_purification Purification of Crude Product recrystallization Recrystallization drying High Vacuum Drying recrystallization->drying column_chromatography Column Chromatography column_chromatography->drying crude_product Crude this compound crude_product->recrystallization or crude_product->column_chromatography pure_product Pure this compound drying->pure_product nmr_sample_prep Prepare NMR Sample (dissolve in deuterated solvent) nmr_analysis NMR Analysis nmr_sample_prep->nmr_analysis pure_product->nmr_sample_prep

Caption: Experimental workflow for the purification and NMR analysis of this compound.

troubleshooting_workflow start Unexpected Peak in NMR Spectrum check_solvent_table Compare with Solvent Impurity Table start->check_solvent_table is_solvent Is it a known solvent peak? check_solvent_table->is_solvent check_synthesis_impurities Consider Synthesis Byproducts/Starting Materials is_solvent->check_synthesis_impurities No dry_sample Dry Sample More Rigorously is_solvent->dry_sample Yes is_byproduct Does it match a potential byproduct? check_synthesis_impurities->is_byproduct re_purify Repurify Sample (Recrystallize or Chromatography) is_byproduct->re_purify Yes unknown_impurity Unknown Impurity: Consider 2D NMR or MS is_byproduct->unknown_impurity No

Caption: Troubleshooting logic for identifying unknown peaks in an NMR spectrum.

References

Drying and storage conditions to prevent N,N-Diphenylacetamide degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diphenylacetamide Stability

This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability, drying, and storage of this compound (CAS: 519-87-9).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a new impurity peak in my HPLC analysis of this compound. What is the likely cause?

A: The appearance of new peaks often indicates chemical degradation. For this compound, a tertiary amide, the most common degradation pathway is hydrolysis, especially in the presence of moisture under acidic or basic conditions. This process cleaves the [1][2]amide bond to form diphenylamine (B1679370) and acetic acid. Oxidation of the phenyl rings or the nitrogen atom is another potential degradation pathway.

Troubleshooting Steps:[1]

  • Identify Degradants: The primary hydrolysis products would be diphenylamine and acetic acid. Use mass spectrometry (LC-MS) to identify the mass of the unknown peak and compare it to these potential degradants.

  • Review Storage Cond[1]itions: Carefully assess your storage protocol. Was the container tightly sealed? Was the compound exposed to high humidity, elevated temperatures, or direct light?

  • Implement Preventive Measures: If degradation is confirmed, adopt the recommended storage and handling procedures outlined below to minimize future decomposition.

Q2: What are the ideal long-term storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, protected from light. Vendor recommendations typically specify a storage temperature below 30°C. For maximum stability and[3][4] to prevent hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is the best practice. This is particularly impo[5]rtant as the compound can be air and moisture-sensitive.

Summary of Recommended[5] Storage Conditions:

Parameter Recommendation Rationale
Temperature Store below 30°C. A cool environment (<15°[3][4]C) is also recommended. Minimizes the rate of thermal decomposition.
Atmosphere Store under an inert gas (Nitrogen or Argon). Prevents oxidative degr[5]adation.
Humidity Keep i[1]n a tightly sealed container, preferably in a desiccator. Prevents hydrolysis, a primary degradation pathway.
Light Protect f[1]rom light. Prevents potential photolytic degradation.

| Compatibility | Store away from strong oxidizing agents, strong acids, peroxides, and aldehydes. | Avoids induced chemical[5] degradation. |

Q3: My this compound powder seems clumpy. How should I dry it before use?

A: Clumping suggests moisture absorption. Using the compound in this state can lead to inaccurate measurements and introduce water into sensitive reactions. An effective drying procedure is crucial.

Recommended Drying Protocol: A common and effective method for drying amides is to use a vacuum oven or an Abderhalden drying apparatus. Alternatively, the material can be dried over a suitable desiccant under vacuum.

Suitable Drying Agents: For amides like this compound, strong, non-reactive drying agents are preferred.

  • Molecular Sieves (3Å or 4Å): Highly effective for removing water. The solvent can be left to stand over activated sieves for several days.

  • Calcium Hydride (Ca[6][7]H₂): A powerful drying agent for amide solvents, typically followed by distillation under reduced pressure.

  • Phosphorus Pentoxid[6]e (P₂O₅): A very efficient but highly reactive drying agent. It has the advantage of removing basic impurities.

It is critical to activa[6]te drying agents like molecular sieves by heating them (e.g., at 300°C for 24 hours) immediately before use to ensure their water-adsorbing capacity is maximized.

Experimental [9]Protocols

Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, and heat).

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.

  • Apply Stress Condit[8]ions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis[1]: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mi[1]x 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Degrada[1]tion: Expose the solid compound to 80°C in a dry oven for 48 hours.

  • Sample Preparation:[1] At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC-UV or LC-MS method to identify and quantify any degradants.

Visualization[1][10]s

DegradationPathway Diagram 1: Primary Degradation Pathway of this compound DPA This compound Degradation Hydrolysis DPA->Degradation H2O Water (H₂O) (Acidic or Basic Conditions) H2O->Degradation Products Degradation Products Degradation->Products Cleavage of Amide Bond Diphenylamine Diphenylamine Products->Diphenylamine AceticAcid Acetic Acid Products->AceticAcid

Diagram 1: Primary Degradation Pathway of this compound

TroubleshootingWorkflow Diagram 2: Troubleshooting Impurity Detection Start Start: Unexpected Peak in HPLC/LC-MS Analysis CheckStorage Review Storage Conditions: - Temperature? - Humidity? - Light Exposure? Start->CheckStorage ImproperStorage Conditions Suboptimal? (e.g., >30°C, high humidity) CheckStorage->ImproperStorage Yes ProperStorage No Issues Found CheckStorage->ProperStorage No DegradationSuspected Action: Suspect Hydrolysis or Oxidation ImproperStorage->DegradationSuspected PerformAnalysis Action: Perform LC-MS to Identify Impurity Mass DegradationSuspected->PerformAnalysis ImplementChanges Action: Implement Correct Drying & Storage Protocol (Inert atmosphere, desiccator) PerformAnalysis->ImplementChanges End End: Material Integrity Maintained ImplementChanges->End CheckHandling Review Sample Handling: - Acidic/Basic contamination? - Solvent purity? ProperStorage->CheckHandling CheckHandling->DegradationSuspected Contamination Possible CheckHandling->End No Issues

Diagram 2: Troubleshooting Impurity Detection

References

Validation & Comparative

A Comparative Guide to Validating the Purity of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating the purity of N,N-Diphenylacetamide, alongside alternative methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and traditional Melting Point Analysis.

Introduction to Purity Validation

This compound is a chemical intermediate with applications in various fields of chemical synthesis. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, inaccurate biological data, and potential toxicity. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential contaminants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture.[1] When coupled with a UV detector, it provides a sensitive and reliable method for purity assessment.

This guide will detail the experimental protocols for purity determination of this compound by HPLC-UV, GC-FID, and Melting Point Analysis, and present a comparative summary of hypothetical experimental data.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method separates this compound from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity >99.5%)

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and detecting volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL.

  • Sample Solution Preparation: Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector temperature: 250°C

    • Detector temperature: 300°C

    • Oven temperature program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection volume: 1 µL (split ratio 50:1).

  • Analysis: Inject the standard to determine its retention time. Inject the sample and calculate the purity based on the area percentage of the main peak.

Method 3: Melting Point Analysis

The melting point of a pure crystalline solid is a characteristic physical property. Impurities typically cause a depression and broadening of the melting point range.[2][3]

Instrumentation:

  • Melting point apparatus with a calibrated thermometer.

  • Capillary tubes.

Procedure:

  • Sample Preparation: Finely powder a small amount of the this compound sample.

  • Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Determination: Place the capillary tube in the melting point apparatus. Heat the sample at a rate of approximately 10°C/min until the temperature is about 15°C below the expected melting point (literature value for this compound is 100-103°C).[4][5] Then, decrease the heating rate to 1-2°C/min.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.

Comparative Data

The following table summarizes hypothetical data obtained from the analysis of three different batches of this compound using the described methods.

Analytical Method Batch A Batch B Batch C
HPLC-UV Purity (%) 99.8598.5095.20
GC-FID Purity (%) 99.9098.6595.50
Melting Point (°C) 101-10298-10194-99
Number of Impurities Detected (HPLC) 135
Number of Impurities Detected (GC) 124

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Experimental workflow for HPLC-UV purity analysis.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_outcomes Purity Assessment Start Purity Validation of This compound HPLC HPLC-UV Start->HPLC GC GC-FID Start->GC MP Melting Point Start->MP Purity_High High Purity (>99.5%) HPLC->Purity_High Single sharp peak Area % > 99.5 Purity_Med Moderate Purity (95-99.5%) HPLC->Purity_Med Main peak with small impurity peaks Purity_Low Low Purity (<95%) HPLC->Purity_Low Significant impurity peaks GC->Purity_High Single sharp peak Area % > 99.5 GC->Purity_Med Main peak with small impurity peaks GC->Purity_Low Significant impurity peaks MP->Purity_High Narrow range (e.g., 101-102°C) MP->Purity_Med Slightly broad range (e.g., 98-101°C) MP->Purity_Low Broad & depressed range (e.g., 94-99°C)

Caption: Logical flow for comparing purity assessment methods.

Discussion and Comparison of Methods

  • HPLC-UV: This method offers excellent resolution and sensitivity for a wide range of compounds, including those that are not volatile. It is highly quantitative and can provide detailed information about the number and relative amounts of impurities. The specificity of the method allows for the separation of structurally similar impurities.

  • GC-FID: GC is ideal for volatile and thermally stable compounds. It often provides higher resolution than HPLC for certain types of compounds. The Flame Ionization Detector is robust and offers a wide linear range. However, non-volatile impurities will not be detected.

  • Melting Point Analysis: This is a classical, simple, and inexpensive method for a preliminary assessment of purity.[3] A sharp melting point range close to the literature value is a good indicator of high purity. However, it is not quantitative and does not provide information about the number or nature of impurities. It is also possible for a eutectic mixture of impurities to have a sharp melting point.

From the hypothetical data, Batch A shows high purity across all three methods. Batch B indicates the presence of some impurities, as reflected by the lower purity values from HPLC and GC, and the slightly depressed and broadened melting point range. Batch C is clearly of lower purity, with multiple impurities detected by the chromatographic techniques and a significantly broad and depressed melting point range.

Conclusion

For a comprehensive and quantitative validation of this compound purity, HPLC-UV is the recommended method due to its high resolution, sensitivity, and applicability to a wide range of potential impurities. GC-FID serves as an excellent complementary technique, especially for identifying volatile impurities that may not be well-resolved by HPLC. Melting Point Analysis remains a valuable, rapid, and cost-effective preliminary screening tool to quickly assess the approximate purity of a sample. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of research or development.

References

Confirming the Identity of N,N-Diphenylacetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the confirmation of N,N-Diphenylacetamide identity, supported by experimental data and detailed protocols.

This guide will delve into the specifics of using GC-MS for the analysis of this compound, presenting its performance characteristics and comparing them to alternative methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

GC-MS Analysis: A Powerful Tool for Identification

Gas Chromatography-Mass Spectrometry stands as a gold-standard technique for the identification of volatile and semi-volatile organic compounds like this compound. The power of GC-MS lies in its dual-component approach: the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides a unique fragmentation pattern for each component, akin to a molecular fingerprint.

Quantitative Data Summary
ParameterValueSource
Molecular Weight211.26 g/mol --INVALID-LINK--
Gas Chromatography
Kovats Retention Index (DB-5)Data not available-
Mass Spectrometry (Electron Ionization)
Molecular Ion (M+) [m/z]211--INVALID-LINK--[1]
Major Fragment Ions [m/z]169, 168, 77, 51--INVALID-LINK--[1]

Note: The determination of the Kovats retention index would require running a series of n-alkane standards under the same GC conditions as the this compound sample.

Experimental Protocol for GC-MS Analysis

This protocol is adapted from established methods for similar amide compounds and is suitable for the analysis of this compound.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

2. Reagents and Standards:

  • This compound standard, >98% purity.

  • High-purity solvent for sample dissolution (e.g., ethyl acetate (B1210297) or dichloromethane).

  • n-Alkane standard mix (e.g., C8-C20) for Kovats retention index calculation.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

4. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: 40-400 amu

5. Data Analysis:

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

  • The mass spectrum of this peak should be compared to a reference spectrum from a spectral library (e.g., NIST).

  • The Kovats retention index should be calculated based on the retention times of the n-alkane standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Prepare this compound Standard Solution Injection Inject Sample into GC Standard->Injection Sample Prepare Unknown Sample Solution Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (MS Source) Separation->Ionization Detection Mass Detection (MSD) Ionization->Detection TIC Total Ion Chromatogram (Retention Time) Detection->TIC MassSpec Mass Spectrum (Fragmentation Pattern) Detection->MassSpec Confirmation Identity Confirmation TIC->Confirmation Library Library Search (NIST Database) MassSpec->Library Library->Confirmation

GC-MS Analysis Workflow for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other spectroscopic techniques can also provide valuable information for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.

  • ¹H NMR: Provides information on the number and types of hydrogen atoms and their connectivity. For this compound, one would expect to see signals corresponding to the methyl protons and the aromatic protons of the two phenyl groups.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

Advantages of NMR:

  • Provides unambiguous structural elucidation.

  • Non-destructive technique.

  • Can provide information about molecular dynamics and conformation.

Disadvantages of NMR:

  • Lower sensitivity compared to MS, requiring a larger amount of pure sample.

  • More complex data interpretation.

  • Not ideal for analyzing complex mixtures without prior separation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies.

For this compound, key characteristic peaks would include:

  • C=O stretch (amide I band): Typically around 1650-1680 cm⁻¹.

  • C-N stretch: Around 1300-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: In the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Advantages of FTIR:

  • Fast and relatively inexpensive.

  • Provides information about the functional groups present.

  • Can be used for solid, liquid, and gas samples.

Disadvantages of FTIR:

  • Provides limited information about the overall molecular structure.

  • Can be difficult to interpret for complex molecules with many functional groups.

  • Less specific than MS for definitive identification.

Technique_Comparison cluster_gcms GC-MS cluster_nmr NMR cluster_ftir FTIR GCMS_Node High Sensitivity Excellent for Mixtures Definitive Identification (with RI) Confirmation Compound Identity Confirmation GCMS_Node->Confirmation Primary Confirmation NMR_Node Unambiguous Structure Non-destructive Requires Pure Sample NMR_Node->Confirmation Structural Elucidation FTIR_Node Fast & Inexpensive Functional Group Information Less Specific FTIR_Node->Confirmation Functional Group Analysis

References

A Comparative Guide to Purity Assessment of N,N-Diphenylacetamide: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development, chemical research, and quality control, the accurate determination of a compound's purity is of paramount importance. For N,N-Diphenylacetamide, a versatile intermediate and potential impurity in various chemical processes, precise purity assessment is crucial. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for determining the purity of this compound. The comparison is supported by representative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.

Executive Summary

Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification of this compound without the need for a specific reference standard of the analyte itself.[1] Its high accuracy and traceability to the International System of Units (SI) make it an invaluable tool for certifying reference materials. Chromatographic methods like HPLC and GC are powerful separation techniques that excel in identifying and quantifying impurities. However, they typically rely on the availability of reference standards for accurate quantification of the main component and its impurities. The choice of method ultimately depends on the specific analytical challenge, including the need for a primary quantification, the nature of potential impurities, and the desired level of analytical detail.

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data for the purity assessment of a single batch of this compound using qNMR, HPLC, and GC. This data illustrates the typical performance and expected outcomes of each technique.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)Key Remarks
¹H-qNMR 99.20.15Direct measurement against a certified internal standard; provides a highly accurate molar concentration.
HPLC (UV, 254 nm) 99.50.4Based on peak area percentage; assumes all impurities have the same response factor as this compound.
GC (FID) 99.00.6Based on peak area percentage; Flame Ionization Detector (FID) response is generally proportional to the carbon content.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be illustrative and may require optimization for specific instrumentation and sample characteristics.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.

Instrumentation: 500 MHz NMR Spectrometer

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound C Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh internal standard (e.g., Maleic Acid) B->C D Acquire ¹H-NMR Spectrum (Quantitative Parameters) C->D Transfer to NMR tube E Phase and Baseline Correction D->E F Integrate Analyte and Standard Signals E->F G Calculate Purity F->G Using the qNMR equation

qNMR experimental workflow.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, purity > 99.5%) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum using quantitative parameters, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the acetyl protons) and a signal from the internal standard.

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

Instrumentation: HPLC system with a UV detector.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Weigh this compound B Dissolve in Mobile Phase A->B C Filter the solution B->C D Inject sample into HPLC system C->D E Separate components on column D->E F Detect with UV detector E->F G Integrate all peaks F->G H Calculate Area Percent Purity G->H GC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Weigh this compound B Dissolve in a volatile solvent (e.g., Acetone) A->B C Inject sample into GC system B->C D Separate components in capillary column C->D E Detect with FID D->E F Integrate all peaks E->F G Calculate Area Percent Purity F->G Method_Selection Start Purity Assessment of This compound NeedPrimary Need a primary, absolute quantification method? Start->NeedPrimary qNMR Use qNMR NeedPrimary->qNMR Yes Chromatography Use a Chromatographic Method (HPLC or GC) NeedPrimary->Chromatography No Orthogonal Need orthogonal method for confirmation? qNMR->Orthogonal Volatile Are impurities and analyte volatile and thermally stable? Chromatography->Volatile GC Consider GC Volatile->GC Yes HPLC Consider HPLC Volatile->HPLC No GC->Orthogonal HPLC->Orthogonal Orthogonal->qNMR:w No, qNMR is sufficient Orthogonal->Chromatography:e No, chromatography is sufficient Combine Use a combination of qNMR and a chromatographic method Orthogonal->Combine Yes

References

A Comparative Guide to N,N-Diphenylacetamide and N,N-dimethylacetamide as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparison of two amide solvents: N,N-Diphenylacetamide and N,N-dimethylacetamide (DMAc). While DMAc is a widely established and versatile solvent, this compound presents a unique set of properties that may be advantageous in specific applications. This document aims to provide an objective comparison based on their physicochemical properties, performance in common reactions, and roles in biological pathways, supported by available experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for various applications. A summary of the key physicochemical characteristics of this compound and N,N-dimethylacetamide is presented below.

PropertyThis compoundN,N-dimethylacetamide (DMAc)
CAS Number 519-87-9[1]127-19-5[2]
Molecular Formula C₁₄H₁₃NO[1]C₄H₉NO[2]
Molecular Weight 211.26 g/mol [1][3]87.12 g/mol [2]
Appearance White to off-white crystalline solid[4]Colorless liquid[5][6]
Melting Point 100-103 °C[3][7][8][9]-20 °C[2][10]
Boiling Point 130 °C at 0.02 mm Hg[7][8][9]164.5-166 °C[2][6][10]
Density 1.125 g/cm³ (estimate)[8]0.937 g/mL at 25 °C[2][10]
Solubility in Water Sparingly soluble[4]Miscible[2][5][11]
Solubility in Organic Solvents Soluble in ethanol (B145695), chloroform, and benzene[4]Miscible with most organic solvents[5][6][11]

Performance as Solvents: A Qualitative and Application-Based Comparison

Due to a scarcity of direct comparative studies in the scientific literature, this section provides a qualitative comparison based on the known properties and applications of each solvent.

N,N-dimethylacetamide (DMAc) is a highly versatile and widely used polar aprotic solvent.[5][6] Its high boiling point, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it a solvent of choice in numerous industrial and laboratory applications.[6] It is particularly effective in reactions involving polar and charged intermediates.

Key Applications of DMAc:

  • Polymer Chemistry: Used extensively in the production of synthetic fibers such as polyacrylonitrile (B21495) and spandex.[6]

  • Pharmaceuticals: Employed as a reaction medium in the synthesis of pharmaceuticals and as an excipient in drug formulations.[6]

  • Organic Synthesis: A common solvent for a variety of reactions, including nucleophilic substitutions and cross-coupling reactions like the Suzuki coupling.[6]

This compound , being a solid at room temperature, has more niche applications as a solvent at elevated temperatures. Its two phenyl groups contribute to a higher molecular weight and different solubility characteristics compared to DMAc. While less common as a general-purpose solvent, its derivatives have been explored for their biological activities.

Potential Applications of this compound:

  • High-Temperature Reactions: Its high boiling point suggests potential use in reactions requiring elevated temperatures.

  • Specific Solvation Properties: The aromatic nature of the phenyl groups may offer unique solvation effects for aromatic substrates.

  • Synthesis of Bioactive Molecules: It serves as a key building block for the synthesis of various derivatives with potential pharmacological applications.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for a Suzuki coupling reaction using DMAc as a solvent and a synthesis involving this compound as a reactant.

Experimental Protocol 1: Suzuki Coupling Reaction in N,N-dimethylacetamide (DMAc)

This protocol describes a typical Suzuki coupling reaction between an aryl halide and a boronic acid, a common C-C bond-forming reaction in pharmaceutical and fine chemical synthesis.

Reaction: Aryl Halide + Arylboronic Acid --(Pd catalyst, Base, DMAc)--> Biaryl

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Add anhydrous DMAc (5 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

G reagents Combine Aryl Halide, Arylboronic Acid, Base, and Pd Catalyst add_dmac Add Anhydrous DMAc reagents->add_dmac heat_stir Heat and Stir under Inert Atmosphere add_dmac->heat_stir monitor Monitor Reaction (TLC, GC-MS) heat_stir->monitor workup Quench with Water and Extract monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Experimental Protocol 2: Synthesis of a 2-Hydrazino-N,N-diphenylacetamide Derivative

This protocol illustrates the use of this compound as a starting material in a multi-step synthesis to generate a derivative with potential biological activity.

Reaction: 2-Chloro-N,N-diphenylacetamide + Hydrazine (B178648) Hydrate (B1144303) --(Methanol)--> 2-Hydrazino-N,N-diphenylacetamide

Materials:

  • 2-Chloro-N,N-diphenylacetamide

  • Hydrazine hydrate

  • Methanol (B129727)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 mL) in a round-bottom flask with stirring.

  • Add hydrazine hydrate (0.004 M) to the solution.

  • Reflux the reaction mixture for 48 hours.

  • After reflux, cool the mixture and keep it in a refrigerator overnight to facilitate precipitation.

  • Filter the precipitate and recrystallize it from ethanol to obtain the purified 2-hydrazino-N,N-diphenylacetamide.

Role in Signaling Pathways

Recent studies have highlighted the unexpected role of DMAc in modulating cellular signaling pathways, an important consideration for its use in biological and pharmaceutical research.

N,N-dimethylacetamide (DMAc) and the NF-κB Signaling Pathway

DMAc has been shown to exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. DMAc has been found to interfere with this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

G cluster_nucleus Nucleus nfkb_nuc NF-κB gene Target Gene Transcription nfkb_nuc->gene Activates stimulus Inflammatory Stimulus ikk ikk stimulus->ikk Activates ikb_nfkb ikb_nfkb ikk->ikb_nfkb Phosphorylates IκB ikb_p ikb_p ikb_nfkb->ikb_p nfkb nfkb ikb_nfkb->nfkb Releases proteasome proteasome ikb_p->proteasome Degradation nfkb->nfkb_nuc Translocates dmac dmac dmac->ikb_p Inhibits Degradation

Currently, there is no available information in the scientific literature to suggest a similar role for This compound in modulating specific signaling pathways.

Conclusion

N,N-dimethylacetamide (DMAc) is a well-characterized and versatile polar aprotic solvent with a broad range of applications in chemical synthesis and the pharmaceutical industry. Its high dissolving power and stability make it a reliable choice for many reactions. Furthermore, its recently discovered role as an inhibitor of the NF-κB signaling pathway adds another layer of consideration for its use in biological contexts.

For researchers and drug development professionals, the selection between these two solvents will be dictated by the specific requirements of the application. DMAc remains the solvent of choice for a wide array of reactions due to its well-documented performance and versatility. This compound, on the other hand, represents a more specialized option, with its primary value currently lying in its role as a building block for novel chemical entities rather than as a general-purpose solvent. Further research into the solvent properties of this compound could unveil new applications and provide a more direct comparison with established solvents like DMAc.

References

A Comparative Guide to the Biological Activities of N,N-Diphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various N,N-Diphenylacetamide derivatives, offering insights into their potential as therapeutic agents. While extensive data exists for a range of derivatives, quantitative biological activity data for the parent compound, this compound, is limited in the available scientific literature. Therefore, this guide focuses on comparing the performance of different derivatives against each other, using the parent compound as a structural reference. The information presented is supported by experimental data from peer-reviewed studies.

Overview of Biological Activities

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous analogs with significant antimicrobial, anticonvulsant, and anticancer properties. The modifications on the acetamide (B32628) nitrogen and the phenyl rings play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against various bacterial and fungal strains. The introduction of different substituents has led to the development of potent antimicrobial agents.

Data Summary: Antimicrobial Activity of this compound Derivatives
Compound IDDerivative ClassTest OrganismZone of Inhibition (mm)Reference
A1 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamideBacillus subtilis18[1][2]
Escherichia coli16[1][2]
Aspergillus niger17[1][2]
Candida albicans15[1][2]
A5 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamideBacillus subtilis20[1][2]
Escherichia coli18[1][2]
Aspergillus niger19[1][2]
Candida albicans17[1][2]
A7 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamideBacillus subtilis22[1][2]
Escherichia coli20[1][2]
Aspergillus niger21[1][2]
Candida albicans19[1][2]
RKCT2 2-(4-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamideBacillus subtilis20[3]
Escherichia coli22[3]
Candida albicans-[3]

Anticonvulsant Activity

Several this compound derivatives have been synthesized and evaluated for their potential to control seizures, with some compounds showing significant protection in preclinical models.

Data Summary: Anticonvulsant Activity of this compound Derivatives (MES Test)
Compound IDDerivative ClassDose (mg/kg)Protection (%)Reference
5a 2-(Piperidin-1-yl)-N,N-diphenylacetamide3050[4]
100100[4]
5b 2-(Morpholino)-N,N-diphenylacetamide3033[4]
10083[4]
5c 2-(4-Methylpiperazin-1-yl)-N,N-diphenylacetamide3067[4]
100100[4]
Phenytoin Standard Drug30100[4]

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been investigated, revealing potential candidates for anticancer drug development. The presence of specific functional groups, such as nitro moieties, has been shown to enhance cytotoxic activity.[5]

Data Summary: In Vitro Cytotoxicity of this compound Derivatives
Compound IDDerivative ClassCell LineIC50 (µM)Reference
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[5]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[5]
MCF-7 (Breast Carcinoma)100[5]
Imatinib Reference DrugPC3 (Prostate Carcinoma)40[5]
MCF-7 (Breast Carcinoma)98[5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Cup-Plate Method

The antimicrobial activity of the synthesized compounds is commonly determined using the cup-plate or agar (B569324) well diffusion method.[1][2][3]

  • Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells or "cups" of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare and Sterilize Nutrient Agar pour_plates Pour Agar into Petri Dishes prep_media->pour_plates inoculate Inoculate Agar with Test Microorganism pour_plates->inoculate Solidified Agar create_wells Create Wells in Agar inoculate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate Incubate Plates add_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Cup-Plate Antimicrobial Assay Workflow
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[4]

  • Animal Model: Swiss albino mice are typically used for this assay.

  • Compound Administration: Test compounds are administered to the animals at various doses, usually via intraperitoneal (i.p.) injection.

  • Electrical Stimulation: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined.

G cluster_animal_prep Animal Preparation cluster_seizure_induction Seizure Induction cluster_evaluation Evaluation animal_model Select Swiss Albino Mice compound_admin Administer Test Compound (i.p.) animal_model->compound_admin pretreatment Pretreatment Period compound_admin->pretreatment stimulation Apply Maximal Electroshock pretreatment->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation data_analysis Calculate % Protection and ED50 observation->data_analysis

Maximal Electroshock (MES) Test Workflow
In Vitro Cytotoxicity Assay: MTS Assay

The MTS assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well.

  • Further Incubation: The plates are incubated for a shorter period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

G cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Test Compounds cell_seeding->compound_treatment incubation_long Incubate (e.g., 48h) compound_treatment->incubation_long add_mts Add MTS Reagent incubation_long->add_mts incubation_short Incubate (e.g., 1-4h) add_mts->incubation_short measure_absorbance Measure Absorbance incubation_short->measure_absorbance data_analysis Calculate % Viability and IC50 measure_absorbance->data_analysis

MTS Cytotoxicity Assay Workflow

Conclusion

The derivatization of this compound has proven to be a successful strategy for the development of novel compounds with diverse and potent biological activities. The studies highlighted in this guide demonstrate that modifications to the parent structure can significantly enhance antimicrobial, anticonvulsant, and anticancer properties. Further research, including comprehensive structure-activity relationship (SAR) studies and in-depth mechanistic investigations, will be crucial for optimizing these derivatives into clinically viable drug candidates. While the biological profile of the parent this compound remains to be fully elucidated, the remarkable activities of its derivatives underscore the importance of this chemical scaffold in modern drug discovery.

References

Spectroscopic comparison of N,N-Diphenylacetamide and its structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of N,N-Diphenylacetamide and Its Structural Isomers

This guide provides a detailed spectroscopic comparison of this compound and its structural isomers, 2-phenylacetanilide, N-phenyl-N-benzylformamide, and N-(diphenylmethyl)formamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental and predicted data to distinguish between these isomeric compounds.

Molecular Structures

The chemical structures of this compound and its selected structural isomers are depicted below. All compounds share the same molecular formula: C₁₄H₁₃NO.

Caption: Molecular structures of the C₁₄H₁₃NO isomers discussed.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its structural isomers. Experimental data is provided where available, while predicted values are noted for isomers where public experimental data is scarce.

Spectroscopic TechniqueThis compound2-PhenylacetanilideN-Phenyl-N-benzylformamide (Predicted)N-(Diphenylmethyl)formamide (Predicted)
¹H NMR (δ, ppm in CDCl₃)~7.2-7.4 (m, 10H, Ar-H), ~2.1 (s, 3H, CH₃)[1][2]~7.1-7.6 (m, 11H, Ar-H & NH), ~3.7 (s, 2H, CH₂)~8.3 (s, 1H, CHO), ~7.0-7.4 (m, 10H, Ar-H), ~4.9 (s, 2H, CH₂)~8.2 (s, 1H, CHO), ~7.2-7.4 (m, 10H, Ar-H), ~6.3 (d, 1H, CH), ~6.0 (br s, 1H, NH)
¹³C NMR (δ, ppm in CDCl₃)~170 (C=O), ~142 (Ar-C), ~126-129 (Ar-CH), ~24 (CH₃)[1]~170 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~120-130 (Ar-CH), ~45 (CH₂)~163 (C=O), ~140 (Ar-C), ~136 (Ar-C), ~122-130 (Ar-CH), ~52 (CH₂)~161 (C=O), ~141 (Ar-C), ~127-129 (Ar-CH), ~60 (CH)
IR (ν, cm⁻¹)~1680-1700 (C=O stretch), ~3050 (Ar C-H stretch), ~1590, 1490 (Ar C=C stretch)[3]~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~3030 (Ar C-H stretch)~1670-1690 (C=O stretch), ~3060 (Ar C-H stretch), ~2820, 2720 (Formyl C-H stretch)~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~3060 (Ar C-H stretch)
Mass Spec. (m/z)M⁺ at 211, base peak at 169 ([M-CH₂CO]⁺)[4]M⁺ at 211, prominent peaks at 93 (aniline fragment), 91 (benzyl cation)M⁺ at 211, prominent peaks at 182 ([M-CHO]⁺), 91 (benzyl cation)M⁺ at 211, prominent peak at 167 (diphenylmethyl cation)
UV-Vis (λmax, nm)~230-240 nmData not readily availableData not readily availableData not readily available

Note: Predicted values are based on established spectroscopic principles and correlations for the respective functional groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer : The resulting solution is filtered through a small cotton or glass wool plug into a 5 mm NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For solid samples, one of the following methods is commonly used:

  • Thin Solid Film : A small amount of the solid is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer for analysis.

  • KBr Pellet : 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet. The pellet is placed in a sample holder in the IR spectrometer.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Blank Measurement : A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline or blank spectrum.

  • Sample Measurement : The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

Experimental Workflow

The logical workflow for the spectroscopic analysis and characterization of an organic compound is illustrated below.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation & Structure Elucidation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Introduce to Ion Source Sample->Prep_MS Prep_UV Dissolve in UV-Transparent Solvent Sample->Prep_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR ¹H & ¹³C Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Analysis_UV UV-Vis Spectrum Acq_UV->Analysis_UV Interpretation Combine Data Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation Analysis_UV->Interpretation Structure Propose/Confirm Structure Interpretation->Structure

Caption: A logical workflow for spectroscopic analysis.

References

A Comparative Analysis of N,N-Diphenylacetamide-Based Catalysts and Traditional Systems in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and robust catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Traditional systems, often employing phosphine-based or N-heterocyclic carbene (NHC) ligands, have been extensively studied and are widely used. However, the search for novel ligand scaffolds that can offer improved stability, activity, and cost-effectiveness is a continuous endeavor. This guide provides a comparative overview of the performance of emerging N,N-Diphenylacetamide-based catalysts versus well-established traditional catalyst systems.

Performance Data: A Head-to-Head Comparison

The following tables summarize the performance of this compound-based palladium catalysts in comparison to traditional phosphine- and NHC-based systems in the Suzuki-Miyaura cross-coupling reaction. It is important to note that a direct, side-by-side comparison under identical conditions is not yet available in the literature. The data presented here is collated from different studies, and thus, reaction conditions should be carefully considered when evaluating catalyst performance.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Catalyst SystemLigand TypeCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Reference
[Pd(L)₂Cl₂] This compound-based thioether0.0001 - 0.01 Not Specified100Up to 96[1]
Pd(PPh₃)₄ Triphenylphosphine (B44618)2 - 512 h90Good[2]
PdCl₂(dppf) Ferrocenyl-phosphine1 - 32 h80High[2]
Pd(OAc)₂ / XPhos Buchwald-type phosphine (B1218219)0.5 - 216 h100High[3]
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)3Not Specified60 - 75Not Specified[4]

Key Observations:

  • This compound-based thioether ligands have demonstrated exceptional activity in Suzuki-Miyaura couplings, allowing for extremely low catalyst loadings (as low as 0.0001 mol%) while achieving high yields.[1]

  • Traditional phosphine-based catalysts, such as those employing triphenylphosphine or dppf, are effective but typically require higher catalyst loadings (1-5 mol%).[2]

  • Advanced Buchwald-type phosphine ligands like XPhos and SPhos are known for their high activity, enabling the coupling of challenging substrates, though often at catalyst loadings in the range of 0.5-2 mol%.[3][4]

  • N-Heterocyclic carbene (NHC) ligands, as seen in catalysts like Pd-PEPPSI-IPr, represent another class of highly effective ligands for cross-coupling reactions.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using an this compound-based catalyst and a traditional phosphine-based catalyst system.

Protocol 1: Suzuki-Miyaura Coupling with a Palladium(II) Complex of an this compound-Based Thioether Ligand

This protocol is based on the study by Singh et al. and demonstrates the high efficiency of this novel catalytic system.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [Pd(L)₂Cl₂] (where L is the this compound-based thioether ligand) (0.0001 - 0.01 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

Reaction Setup:

  • In a reaction vessel, combine the aryl bromide, phenylboronic acid, and the base.

  • Add the solvent to the mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for the required duration.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with a Traditional Palladium-Phosphine Catalyst (Pd(PPh₃)₄)

This protocol is a general representation of a standard Suzuki-Miyaura coupling using a widely available traditional catalyst.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

Reaction Setup:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide, arylboronic acid, and base in the solvent system.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC.

Work-up:

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is applicable to both this compound-based and traditional palladium catalysts. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ PdII_Diaryl R-Pd(II)L_n-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

The logical flow of a typical palladium-catalyzed cross-coupling experiment is depicted below, from reactant preparation to product isolation.

Experimental_Workflow Start Start Reactants Combine Reactants: Aryl Halide, Boronic Acid, Base Start->Reactants Solvent Add Solvent and Degas Reactants->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir Reaction Mixture Catalyst->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Reaction Work-up: Quench, Extract, and Wash Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Study of N,N-Diphenylacetamide and Other Aryl Amides in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aryl amides are pivotal building blocks and versatile reagents. Their utility spans from being key structural motifs in pharmaceuticals to acting as directing groups in C-H functionalization and serving as nucleophiles in cross-coupling reactions. This guide provides an objective comparison of the performance of N,N-Diphenylacetamide against other common aryl amides—N-phenylacetamide, N-methyl-N-phenylacetamide, and benzamide (B126)—in various organic reactions. The comparison is supported by experimental data from peer-reviewed literature, offering insights into how sterics and electronics influence reactivity and reaction outcomes.

Performance in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of amide nucleophile significantly impacts the reaction efficiency. The following table summarizes the performance of different aryl amides in palladium-catalyzed N-arylation with aryl halides. It is important to note that the data is compiled from various sources, and reaction conditions have been standardized as much as possible for comparability.

Amide SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound 4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene11085[1]
N-Phenylacetamide4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH11092[2]
N-Methyl-N-phenylacetamide4-Bromotoluene[Pd(allyl)Cl]₂ / DavePhosNaOtBuToluene10095[3]
Benzamide4-IodotoluenePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11088[4]

Observations:

  • N-Phenylacetamide and N-methyl-N-phenylacetamide generally exhibit high yields in Buchwald-Hartwig amination.

  • The tertiary and more sterically hindered this compound can also serve as an effective nucleophile, albeit sometimes requiring more specialized ligand systems.

  • Benzamide, a primary amide, is a viable substrate, demonstrating the broad scope of this reaction.

Role as Directing Groups in C-H Activation

Aryl amides are widely employed as directing groups to control the regioselectivity of C-H functionalization reactions. The nature of the amide substituent can influence the efficiency and outcome of these transformations.

Amide Directing GroupSubstrateCoupling PartnerCatalystOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
This compound PhenylacetamideDiphenylacetylene[RhCp*Cl₂]₂AgSbF₆DCE8075[5]
N-PhenylacetamideAcetanilidePhenylboronic acidPd(OAc)₂Ag₂CO₃TFA10088[6]
N-Methoxy-N-methylamide (Weinreb amide)BenzamidePhenylacetylene[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂ODCE10094[7]
BenzamideBenzamideIodobenzenePd(OAc)₂K₂CO₃DMA13085[4]

Observations:

  • The N,N-diphenylacetyl group can act as a directing group in rhodium-catalyzed C-H activation/annulation reactions.

  • The simpler N-phenylacetyl group is a well-established directing group in palladium-catalyzed C-H arylations.

  • Weinreb amides are also effective directing groups in ruthenium-catalyzed C-H functionalization.

  • The parent benzamide can also direct C-H arylation, showcasing the versatility of the amide functionality.

Participation in Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-N and C-O bonds. While often requiring harsh conditions, modern protocols have improved its scope and efficiency.

Amide/Amine SubstrateAryl HalideCatalystBaseSolventTemp (°C)Yield (%)Reference
Diphenylamine (B1679370)IodobenzeneCuI / N,N-dimethylglycineK₂CO₃DMF11095[8]
N-Phenylacetamide IodobenzeneCuI / L-prolineK₂CO₃DMSO9082[9]
BenzamideIodobenzeneCuI / 1,10-PhenanthrolineCs₂CO₃DMF12078[9]

Observations:

  • While direct Ullmann coupling of this compound is less commonly reported, the related coupling of diphenylamine proceeds in high yield.

  • N-Phenylacetamide and benzamide are effective nucleophiles in Ullmann-type reactions, with yields influenced by the ligand and reaction conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Amides (Buchwald-Hartwig Amination)

A dried Schlenk tube is charged with Pd₂(dba)₃ (0.025 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.06 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), the aryl halide (1.0 mmol), and the amide (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired N-aryl amide.

General Procedure for Directed C-H Arylation

To a screw-capped vial are added the amide substrate (0.5 mmol), the arylating agent (e.g., aryl iodide, 1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol), an additive (e.g., Ag₂CO₃, 1.0 mmol), and a solvent (e.g., TFA, 2.0 mL). The vial is sealed and the mixture is stirred at the indicated temperature for the specified time. After cooling, the reaction mixture is diluted with dichloromethane (B109758) and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield the arylated product.

General Procedure for Ullmann Condensation

A mixture of the amide (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent (e.g., DMSO, 2 mL) is heated at the specified temperature for the indicated time. After cooling, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflows and Mechanisms

Experimental Workflow for a Typical Cross-Coupling Reaction

experimental_workflow reagents 1. Reagents & Catalyst Loading setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Add to flask reaction 3. Heating & Stirring setup->reaction quench 4. Reaction Quenching reaction->quench Cool down extraction 5. Workup & Extraction quench->extraction purification 6. Purification (Chromatography) extraction->purification analysis 7. Product Characterization purification->analysis buchwald_hartwig_cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)-NR'R'']L_n pd_complex->amide_complex Amide Binding & Deprotonation (HNR'R'', Base) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product

References

A Comparative Guide to Cross-Validation of Analytical Methods for the Characterization of N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust characterization of chemical entities is paramount. N,N-Diphenylacetamide, a compound with various industrial and research applications, requires accurate and precise analytical methods for its quantification and qualification. Cross-validation of these methods ensures the reliability and consistency of data across different analytical platforms, a critical step in regulatory compliance and product quality assurance.

Data Presentation: A Comparative Overview

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of each method for the analysis of small organic molecules like this compound. It is crucial to note that these values are representative and must be experimentally determined for this compound in a formal validation study.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Intrinsic quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.Measurement of the absorption of infrared radiation by molecular vibrations.
Selectivity High (excellent for separating from impurities).Very High (mass spectral data provides structural information).High (dependent on spectral resolution).Moderate (potential for overlapping bands).
Sensitivity High (typically µg/mL to ng/mL).Very High (typically pg/mL to ng/mL).Moderate (typically mg/mL).Low (typically % concentration).
Linearity Range Wide.Wide.Narrower.Narrower.
Precision (%RSD) < 2%< 5%< 1%< 5%
Accuracy (%Recovery) 98-102%95-105%99-101%90-110%
Limit of Detection (LOD) Low (ng/mL range).Very Low (pg/mL range).High (µg/mL to mg/mL range).High (% range).
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range).Very Low (pg/mL to ng/mL range).High (mg/mL range).High (% range).

Experimental Protocols

The following are proposed starting points for the development of analytical methods for this compound. Optimization and validation are essential before routine use.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar amide compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 50:50 acetonitrile:water, ramping to 80:20 over 10 minutes). For mass spectrometry compatibility, a volatile buffer like formic acid (0.1%) can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of semi-volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate (B1210297) or dichloromethane.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers the advantage of not requiring a specific reference standard of the analyte for quantification, instead using a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

    • The concentration of this compound is calculated using the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and their respective masses.

Fourier-Transform Infrared Spectroscopy (FTIR)

While primarily a qualitative technique, FTIR can be used for quantitative analysis, particularly at higher concentrations.[1][2]

  • Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).

  • Measurement Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 or 64 for a good signal-to-noise ratio.

  • Sample Preparation (for transmission):

    • Prepare a series of standards of this compound in a suitable solvent that has minimal interference in the spectral region of interest (e.g., chloroform).

    • Use a liquid cell with a known path length.

  • Quantitative Analysis:

    • Identify a characteristic absorption band of this compound that is not subject to interference (e.g., the carbonyl stretch).

    • Create a calibration curve by plotting the absorbance of the characteristic peak against the concentration of the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Comparison and Evaluation Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR FTIR FTIR Analysis Sample->FTIR StdPrep Prepare Stock and Working Standards StdPrep->HPLC StdPrep->GCMS StdPrep->qNMR StdPrep->FTIR Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD Limit of Detection (LOD) HPLC->LOD LOQ Limit of Quantification (LOQ) HPLC->LOQ Robustness Robustness HPLC->Robustness GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ GCMS->Robustness qNMR->Specificity qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->LOD qNMR->LOQ qNMR->Robustness FTIR->Specificity FTIR->Linearity FTIR->Accuracy FTIR->Precision FTIR->LOD FTIR->LOQ FTIR->Robustness DataCompare Compare Quantitative Results Specificity->DataCompare Linearity->DataCompare Accuracy->DataCompare Precision->DataCompare LOD->DataCompare LOQ->DataCompare Robustness->DataCompare StatAnalysis Statistical Analysis (e.g., t-test, F-test) DataCompare->StatAnalysis Conclusion Conclusion on Method Equivalency StatAnalysis->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Synthetic Efficiency of Routes to N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes to N,N-Diphenylacetamide, a valuable compound in organic synthesis. The efficiency of each method is evaluated based on reported yields, reaction conditions, and the nature of the starting materials. Detailed experimental protocols for each route are provided to support laboratory applications.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for three primary synthetic routes to this compound, offering a clear comparison of their efficiency and requirements.

ParameterRoute 1: Acylation of Diphenylamine (B1679370)Route 2: Diacetylation of Aniline (B41778)Route 3: Direct Catalytic Amidation
Starting Materials Diphenylamine, Acetyl ChlorideAniline, Acetic Anhydride (B1165640)Diphenylamine, Acetic Acid
Key Reagents/Catalysts Toluene (solvent)Glacial Acetic Acid, Zinc Chloride (catalyst)Nickel(II) Chloride (catalyst)[1]
Reaction Temperature RefluxReflux110°C[1]
Reaction Time ~4 hours[2]Step 1: ~20 min, Step 2: Several hours[3]~20 hours[1]
Reported Yield High (qualitative)High (qualitative)Moderate to Excellent (up to 99.2% for a similar reaction)[1]
Purification Method Recrystallization[2]Recrystallization[3]Filtration and solvent evaporation[1]
Key Advantages Direct, one-step synthesis.Utilizes readily available and inexpensive starting materials.High atom economy, environmentally friendlier (water as the only byproduct).[1]
Key Disadvantages Use of a reactive acyl chloride.Two-step process, requires a catalyst for the second step.[3]Requires a catalyst and longer reaction times.[1]

Experimental Protocols

The detailed methodologies for the three synthetic routes are outlined below. These protocols are based on established laboratory procedures.

Route 1: Acylation of Diphenylamine with Acetyl Chloride

This protocol is adapted from the synthesis of the analogous 2-chloro-N,N-diphenylacetamide.[2][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.04 M) in 200 ml of toluene.

  • Addition of Reagent: While stirring, add acetyl chloride (0.04 M) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours.[2]

  • Workup and Purification: After cooling, pour the reaction mixture over crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from ethanol.[2]

Route 2: Two-Step Diacetylation of Aniline

This procedure involves the initial formation of acetanilide, followed by a second acetylation to yield the final product.[3]

  • Step 1: Synthesis of N-phenylacetamide (Acetanilide)

    • In a 250 mL round-bottom flask, combine 10.0 g of aniline with 20.0 mL of glacial acetic acid.

    • Carefully add 12.0 mL of acetic anhydride to the solution.

    • Heat the mixture under gentle reflux for 15-20 minutes.

    • Pour the hot mixture into a beaker containing cold water to precipitate the crude acetanilide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Step 2: Synthesis of this compound

    • Place 10.0 g of the dried N-phenylacetamide into a 100 mL round-bottom flask.

    • Add 30.0 mL of acetic anhydride and a catalytic amount (approximately 0.5 g) of anhydrous zinc chloride.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization.

Route 3: Direct Catalytic Amidation

This protocol is based on a similar direct amidation reaction catalyzed by a nickel salt.[1]

  • Reaction Setup: To a solution of diphenylamine (2.0 mmol) in 20 ml of toluene, add NiCl₂ (10 mol%).

  • Addition of Reagent: Stir the mixture at 80°C for 10 minutes, then add acetic acid (2.4 mmol).

  • Reaction: Seal the vessel and stir the mixture at 110°C for 20 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and filter to recover the catalyst. The filtrate is washed with 1 M HCl and saturated NaHCO₃ solution. The organic layer is then dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Workflow Visualization

The following diagram illustrates the logical flow of the three compared synthetic routes to this compound.

cluster_route1 Route 1: Acylation of Diphenylamine cluster_route2 Route 2: Diacetylation of Aniline cluster_route3 Route 3: Direct Catalytic Amidation r1_start Diphenylamine + Acetyl Chloride r1_reflux Reflux in Toluene r1_start->r1_reflux r1_product This compound r1_reflux->r1_product r2_start Aniline + Acetic Anhydride r2_step1 Acetanilide Formation r2_start->r2_step1 r2_step2 Second Acetylation (Acetic Anhydride, ZnCl2) r2_step1->r2_step2 r2_product This compound r2_step2->r2_product r3_start Diphenylamine + Acetic Acid r3_catalysis Catalytic Amidation (NiCl2, 110°C) r3_start->r3_catalysis r3_product This compound r3_catalysis->r3_product

Caption: Synthetic pathways to this compound.

References

A Comparative Analysis of In-Vitro Cytotoxicity of N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro cytotoxic performance of various N-phenylacetamide derivatives against several cancer cell lines. The information presented is collated from recent studies and includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in research and development.

Quantitative Cytotoxicity Data

The cytotoxic activity of N-phenylacetamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency. The following tables summarize the IC50 values of various N-phenylacetamide derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2][3][4]

CompoundSubstitutionCell LineIC50 (µM)Reference Drug (Imatinib) IC50 (µM)
2a o-nitroPC3 (Prostate Carcinoma)-40[1][2]
2b m-nitroPC3 (Prostate Carcinoma)52[1][2][3][4]40[1][2]
2c p-nitroPC3 (Prostate Carcinoma)80[1][2][4]40[1][2]
2c p-nitroMCF-7 (Breast Carcinoma)100[1][2][4]98[1][2]
2d o-methoxy---
2e m-methoxy---
2f p-methoxy---

Note: Compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxicity than those with a methoxy (B1213986) moiety (2d-2f). All compounds in this series exhibited lower activity than the reference drug, imatinib.[1][2][3]

Table 2: Cytotoxicity of Phenylacetamide Derivatives 3c and 3d [4][5][6]

CompoundCell LineIC50 (µM)
3d MDA-MB-468 (Breast Cancer)0.6 ± 0.08[4][5][6]
3d PC-12 (Pheochromocytoma)0.6 ± 0.08[4][5][6]
3d MCF-7 (Breast Cancer)0.7 ± 0.4[4][5][6]
3c MCF-7 (Breast Cancer)0.7 ± 0.08[4][5][6]

Note: Derivative 3d showed high efficacy in reducing cell viability.[5] None of the tested derivatives in this particular study showed higher activity than doxorubicin (B1662922) against the MDA-MB-468 cell line.[5][7]

Table 3: Cytotoxicity of 2-Oxindole Derivatives with N-phenylacetamide Moiety [8]

CompoundCell LineIC50 (pM)
VS-06 CEM (Human T-lymphocyte)5.0 - 8.5
VS-08 CEM (Human T-lymphocyte)5.0 - 8.5
VS-12 CEM (Human T-lymphocyte)5.0 - 8.5
VS-17 CEM (Human T-lymphocyte)5.0 - 8.5

Note: Molecules with an electron-withdrawing substituent at the 4-position of the N-phenylacetamide group exhibited increased activity against the human tumor cell line CEM.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies.

1. MTT Cytotoxicity Assay [5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: MCF7, MDA-MB-468, and PC12 cell lines were cultured in 96-well microplates and incubated for 24 hours at 37°C.[5]

  • Compound Treatment: The cells were then treated with fresh media containing various concentrations of the phenylacetamide derivatives (0.125, 0.25, 0.5, and 1 µM) and incubated for an additional 48 hours.[5]

  • MTT Addition: After incubation, the media was removed, and the cells were washed with phosphate-buffered saline (PBS). Subsequently, 20 µL of 5 mg/mL MTT solution was added to each well, followed by a 3-hour incubation.[5]

  • Formazan (B1609692) Solubilization and Absorbance Reading: The formazan crystals formed by viable cells were dissolved by adding 100 µL of Dimethyl Sulfoxide (DMSO) and shaking for 10 minutes. The absorbance was then measured to determine cell viability.[5]

2. MTS Cytotoxicity Assay [1][3][9][10]

The MTS assay is another colorimetric method to determine the number of viable cells.

  • Cell Culture and Seeding: Human cancer cell lines such as PC3, MCF-7, and HL-60 are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9] The cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.[9]

  • Compound Preparation and Treatment: The test compounds are dissolved in DMSO to create stock solutions. These are then serially diluted with the culture medium to achieve the desired final concentrations for treating the cells.

  • MTS Reagent Addition and Incubation: After the treatment period, the MTS reagent, in combination with an electron coupling reagent like phenazine (B1670421) methosulfate (PMS), is added to each well. The plates are then incubated to allow for the reduction of the MTS tetrazolium compound by metabolically active cells into a colored formazan product.[3][10]

  • Absorbance Measurement: The quantity of formazan product, which is soluble in the cell culture medium, is measured by recording the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]

Visualizations

Signaling Pathway: Apoptosis Induction

Many N-phenylacetamide derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both intrinsic and extrinsic pathways. The diagram below illustrates a simplified overview of the apoptotic signaling cascade. Phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[5][6]

G Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase 8 FADD->Procaspase8 Activates Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress Bax Bax DNA_Damage->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore in Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Activates Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Derivative N-phenylacetamide Derivative Derivative->FasL Upregulates Derivative->Bax Upregulates Derivative->Bcl2 Downregulates

Caption: Simplified apoptotic signaling pathway induced by N-phenylacetamide derivatives.

Experimental Workflow: In-Vitro Cytotoxicity Assay

The following diagram outlines the general workflow for determining the in-vitro cytotoxicity of N-phenylacetamide derivatives using either the MTT or MTS assay.

G In-Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Derivatives Compound_Prep 3. Prepare Derivative Dilutions Compound_Prep->Treatment Incubation_48h 5. Incubate for 48 hours Treatment->Incubation_48h Add_Reagent 6. Add MTT/MTS Reagent Incubation_48h->Add_Reagent Incubation_3h 7. Incubate for 3 hours Add_Reagent->Incubation_3h Add_Solubilizer 8. Add Solubilizer (for MTT) Incubation_3h->Add_Solubilizer Read_Absorbance 9. Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 10. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: General workflow for an in-vitro cytotoxicity (MTT/MTS) assay.

References

A Comparative Docking Analysis of N,N-Diphenylacetamide Derivatives Across Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the binding affinities of various N,N-Diphenylacetamide derivatives against a panel of therapeutically relevant enzymes. The following data, compiled from recent scholarly articles, provides researchers, scientists, and drug development professionals with a side-by-side look at the potential of this chemical scaffold in diverse disease areas. All quantitative findings are summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potential of this compound and its analogs has been evaluated against several key enzymes implicated in a range of pathologies. The data below summarizes the binding energies and inhibitory concentrations of these derivatives, offering a quantitative comparison of their efficacy.

Cyclooxygenase (COX) Inhibition

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic and anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[1] Molecular docking studies were performed to elucidate the binding interactions and predict the binding affinity of these compounds.[1]

Compound IDTarget EnzymeDocking Score (kcal/mol)Reference
AKM-1COX-1Lower than standard[1]
COX-2Lower than standard[1]
AKM-2 COX-1 Most Potent [1]
COX-2 Most Potent [1]
AKM-3COX-1Lower than standard[1]
COX-2Lower than standard[1]
Diclofenac (Standard)COX-1-[1]
COX-2-[1]

Note: The original study stated that AKM-2 exhibited the least docking scores, indicating the highest binding affinity, but did not provide the specific numerical values in the abstract.[1]

Cholinesterase, Urease, and Carbonic Anhydrase Inhibition

N-phenylacetamide derivatives have shown significant inhibitory activity against cholinesterases (AChE and BuChE), urease, and carbonic anhydrases (hCA), which are therapeutic targets for Alzheimer's disease, H. pylori infections, and cancer, respectively.[2][3]

Compound ClassDerivativeTarget EnzymeIC50 / KiReference
N-phenylacetamide with 1,2,4-triazole2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamideAChE6.68 µM[2]
Chromen-2-one based acetamideCompound 22AChE0.24 µM[2]
Chromen-2-one based acetamideCompound 40AChE0.25 µM[2]
Chromen-2-one based acetamideCompound 43AChE0.25 µM[2]
Chromen-2-one based acetamideGeneral SeriesBuChE0.64-30.08 µM[2]
Isatin N-phenylacetamide based sulphonamidesIndole-2,3-dione derivative 2hhCA I45.10 nM (Ki)[3]
hCA II5.87 nM (Ki)[3]
hCA XII7.91 nM (Ki)[3]
DNA Methyltransferase (DNMT) Inhibition

N,N'-(alkanediyl)bis(phenylacetamide) derivatives have been synthesized and evaluated for their ability to inhibit DNA methyltransferases, which are promising targets for cancer therapy.[4]

Compound IDDerivative StructureTarget Enzyme% Inhibition at 200 µMReference
12 N,N'-(pentane-1,5-diyl)bis(2-(3-bromophenyl)acetamide) DNMT 91% [4]
1-16 (series)N,N'-(alkanediyl)bis(phenylacetamide) derivativesDNMT21-91%[4]
Psammaplin A (Control)-DNMT>100%[4]
α-Glucosidase Inhibition

4,5-diphenylimidazole-N-phenylacetamide derivatives have been designed and synthesized as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes.[5]

Compound IDDerivative Substituents (on N-phenylacetamide moiety)Target EnzymeKi (µM)Reference
7l 2-methoxy-phenoxy, 4-nitro α-glucosidase 14.65 ± 2.54 [5]
7h 2-methoxy-phenoxy, 4-chloro α-glucosidase Good [5]
7a-l (series)Various substitutionsα-glucosidase14.65 - 37.466[5]
Acarbose (Standard)-α-glucosidase42.38 ± 5.73[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings.[2] This section outlines the general procedures for molecular docking studies and the synthesis of this compound derivatives as reported in the cited literature.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[1][6] The general workflow involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target enzymes are obtained from the Protein Data Bank (PDB).[1][7] All water molecules are typically removed, and the protein structure is prepared for docking.[7] The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw/ChemSketch and converted to 3D structures.[1] Their geometry is then optimized to the lowest energy state.[1]

  • Docking Simulation: Docking is performed using software like AutoDock.[8] The program explores various possible conformations of the ligand within the active site of the enzyme and calculates the binding energy for each pose.[6]

  • Analysis of Results: The docking results are analyzed to identify the most stable ligand-protein complex, which is typically the one with the lowest binding energy.[8] The interactions between the ligand and the amino acid residues in the active site are also examined.

Synthesis Protocol: 2-chloro-N,N-diphenylacetamide

A common method for the synthesis of the parent 2-chloro-N,N-diphenylacetamide involves the chloroacetylation of diphenylamine (B1679370).[9]

  • Reaction Setup: Diphenylamine is reacted with chloroacetyl chloride.[9]

  • Reaction Conditions: The reaction is typically carried out under reflux.[1]

  • Purification: The resulting product is filtered, dried, and recrystallized, often from absolute ethanol.[1]

Subsequent modifications can be made to this core structure to synthesize a variety of derivatives.[1]

Visualizing the Process and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a typical molecular docking workflow and the cyclooxygenase (COX) signaling pathway, which is a key target for the anti-inflammatory this compound derivatives.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Outcome p_prep Target Protein Preparation (from PDB) dock Molecular Docking Simulation (e.g., AutoDock) p_prep->dock l_prep Ligand Preparation (2D to 3D Conversion & Optimization) l_prep->dock anal Analysis of Results (Binding Energy & Interactions) dock->anal lead Lead Compound Identification anal->lead

A generalized workflow for molecular docking studies.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (e.g., PGE2) pgh2->pgs inflammation Pain & Inflammation pgs->inflammation inhibitor This compound Derivatives inhibitor->cox inhibit

The COX signaling pathway and the inhibitory action of this compound derivatives.

References

Unraveling Structure-Activity Relationships in N,N-Diphenylacetamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of a series of N,N-Diphenylacetamide analogues, offering a comparative look at their performance across various biological assays. By presenting key experimental data and detailed protocols, this document aims to facilitate further research and development in this promising class of compounds.

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties.[1] The versatility of the diphenylacetamide scaffold allows for systematic structural modifications, providing a valuable platform for exploring structure-activity relationships (SAR). This guide synthesizes findings from multiple studies to present a clear comparison of these analogues.

Comparative Biological Activity of this compound Analogues

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the compounds' efficacy.

Anticancer Activity

Derivatives of the related N-phenylacetamide scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as nitro moieties, has been shown to enhance anticancer activity.[2]

Compound IDModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2a-2c Nitro moiety on N-phenyl ringPC3 (Prostate)> ImatinibImatinib40
2d-2f Methoxy (B1213986) moiety on N-phenyl ringPC3 (Prostate)> ImatinibImatinib40

Table 1: Comparative in-vitro cytotoxicity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives. Data suggests that derivatives with a nitro group exhibit greater cytotoxic effects than those with a methoxy group, although all tested compounds were less potent than the reference drug, imatinib.[2]

Antimicrobial Activity

Several this compound analogues have been synthesized and evaluated for their antibacterial and antifungal properties. The introduction of different substituents significantly impacts their antimicrobial spectrum and potency.

Compound IDModificationTest OrganismZone of Inhibition (mm)
RKCT2 4-chloro substituted chalcone (B49325) moietyB. subtilis20
E. coli22
C. albicans22
A1 2-(2-Benzylidenehydrazinyl)Not SpecifiedSignificant Activity
A5 2-(2-(3-methylbenzylidene)hydrazinyl)Not SpecifiedSignificant Activity
A7 2-(2-(2-nitrobenzylidine)hydrazinyl)Not SpecifiedSignificant Activity

Table 2: Antimicrobial activity of selected this compound analogues. The presence of a lipophilic 4-chloro group in chalcone derivatives (RKCT2) resulted in the greatest antimicrobial activity.[3] Hydrazinyl derivatives (A1, A5, A7) also showed significant antimicrobial and antifungal effects.[1][4]

Analgesic Activity

Novel 2-chloro-N,N-diphenylacetamide derivatives have been investigated for their analgesic potential by evaluating their ability to inhibit cyclooxygenase (COX) enzymes.[5]

Compound IDModificationAnalgesic Response (Compared to Standard)
AKM-2 N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamideSignificant
AKM-1 -Least

Table 3: In-vivo analgesic activity of 2-chloro-N,N-diphenylacetamide derivatives. Compound AKM-2, featuring a methyl group at the third position of the benzaldehyde (B42025) ring, demonstrated significant analgesic action.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section outlines the key experimental procedures for the synthesis and biological evaluation of this compound analogues.

General Synthesis of 2-chloro-N,N-diphenylacetamide

A foundational step in the synthesis of many analogues involves the chloroacetylation of diphenylamine (B1679370).[4]

  • Dissolution: Diphenylamine (0.04 M) is dissolved in toluene (B28343) (200 ml).

  • Addition of Reagent: Chloroacetyl chloride (0.04 M) is added to the solution.

  • Reflux: The reaction mixture is refluxed for 4 hours.

  • Precipitation: The mixture is then poured into crushed ice and kept overnight to allow for the precipitation of the product.

  • Purification: The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol (B145695) to yield 2-chloro-N,N-diphenylacetamide.[4]

In-vitro Cytotoxicity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues and a reference drug (e.g., imatinib) for a specified period.

  • MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable, metabolically active cells.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Antimicrobial Activity Assessment (Cup-Plate Method)

The cup-plate or agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3][4]

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism (e.g., B. subtilis, E. coli, C. albicans).

  • Well Creation: After the agar solidifies, wells are created using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent, is added to the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[3]

Visualizing Synthesis and Structure-Activity Relationships

Diagrams are powerful tools for illustrating complex chemical processes and biological relationships. The following visualizations depict the general synthetic pathway for this compound analogues and a summary of their structure-activity relationships.

Synthesis_Workflow Diphenylamine Diphenylamine Intermediate 2-chloro-N,N-diphenylacetamide Diphenylamine->Intermediate Chloroacetylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate FinalProduct This compound Analogues Intermediate->FinalProduct Reaction with various moieties SubstitutedChalcones Substituted Chalcones SubstitutedChalcones->FinalProduct SAR_Analysis cluster_R1 Phenyl Ring Substitutions cluster_R2 Acetamide Modifications Core This compound Core R1 Substituents on Phenyl Rings Core->R1 R2 Modifications at Acetamide Moiety Core->R2 Activity Biological Activity R1->Activity Influences potency and selectivity Nitro Nitro Group (e.g., anticancer) Halogen Halogen (e.g., 4-chloro) (e.g., antimicrobial) Methyl Methyl Group (e.g., analgesic) R2->Activity Impacts spectrum of activity Hydrazinyl Hydrazinyl Moiety (e.g., antimicrobial) Chalcone Chalcone Moiety (e.g., antimicrobial)

References

A Head-to-Head Comparison of Purification Techniques for N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diphenylacetamide is a chemical compound with applications in various research and development sectors, including its use as a synthetic intermediate. The purity of this compound is often critical for the successful outcome of subsequent reactions and biological assays. This guide provides a comparative overview of common laboratory-scale purification techniques for this compound, supported by illustrative experimental data and detailed protocols.

Overview of Purification Techniques

The choice of purification method for this compound largely depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The most common and effective methods for solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent and then allowed to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution.

  • Column Chromatography is a versatile separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents). Compounds with different polarities travel through the column at different rates, allowing for their separation.

  • Distillation separates components of a liquid mixture based on differences in their boiling points. While this compound has a defined boiling point, it is quite high (approximately 130 °C at 0.02 mm Hg), making vacuum distillation a possibility for purification from non-volatile impurities. However, this method is less common for this specific compound at a laboratory scale compared to recrystallization and chromatography, especially for removing impurities with similar boiling points.

Head-to-Head Comparison

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption and partitioning
Typical Purity Achieved Good to Excellent (>98%)Excellent (>99%)
Scale Easily scalable from mg to kgScalable, but can be cumbersome for very large quantities
Throughput ModerateLow to Moderate
Cost Generally lower (solvents)Higher (silica gel, large volumes of solvents)
Complexity Relatively simpleMore complex and labor-intensive
Solvent Consumption ModerateHigh
Best For Removing small amounts of impurities from a large amount of product.Separating complex mixtures with multiple components or impurities with similar solubility.

Illustrative Quantitative Data

The following table presents illustrative data for the purification of a crude sample of this compound. Note: These values are representative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Yield (%)
Recrystallization (from Ethanol)85>9870-90
Column Chromatography (Silica Gel)85>99.560-85

Experimental Protocols

Recrystallization of this compound from Ethanol (B145695)

This protocol is based on procedures described for the recrystallization of similar acetamide (B32628) compounds.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Column Chromatography of this compound

This protocol is adapted from general procedures for the purification of N-phenylacetamide derivatives.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., starting with 10:90 v/v)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material with different ratios of ethyl acetate and hexane. The ideal eluent system should provide a good separation of the desired compound from impurities, with an Rf value for this compound of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Ethanol crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading_elution Separation cluster_analysis_isolation Isolation tlc TLC Analysis (Determine Eluent) pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elution Elute with Solvent Gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

Purification_Decision_Tree start Crude this compound purity_check Assess Initial Purity and Impurity Profile start->purity_check decision1 High Initial Purity (>80%)? purity_check->decision1 decision2 Complex Mixture of Impurities? decision1->decision2 Yes column_chrom Column Chromatography decision1->column_chrom No recrystallization Recrystallization decision2->recrystallization No decision2->column_chrom Yes final_product Pure this compound recrystallization->final_product column_chrom->final_product

References

A Comparative Guide to the Synthesis of N,N-Diphenylacetamide: Evaluating Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of a synthetic route that is not only efficient in terms of yield and reaction time but also cost-effective is a critical aspect of process optimization. This guide provides a comparative analysis of three primary methods for the synthesis of N,N-Diphenylacetamide, a valuable amide in various chemical applications. The comparison focuses on the reaction of diphenylamine (B1679370) with acetyl chloride, acetic anhydride (B1165640), and the direct amidation with acetic acid, evaluating them on the basis of material cost, reaction parameters, and purification requirements.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the three evaluated synthesis methods for this compound. The cost analysis is based on the production of one mole of this compound (approximately 211.26 g) and utilizes estimated current market prices for reagents and solvents.

ParameterMethod 1: Acetyl ChlorideMethod 2: Acetic AnhydrideMethod 3: Direct Amidation
Starting Materials Diphenylamine, Acetyl ChlorideDiphenylamine, Acetic AnhydrideDiphenylamine, Acetic Acid
Key Reagents/Catalysts Pyridine (B92270) (or other base)4-DMAP (catalyst)DCC (coupling agent), 4-DMAP (catalyst)
Solvent Toluene (B28343) or DichloromethaneToluene or solvent-freeDichloromethane
Typical Yield ~95%~90%~85%
Reaction Time 2-4 hours3-6 hours12-24 hours
Estimated Reagent Cost per Mole of Product $50 - $70$40 - $60$80 - $110
Purification Method RecrystallizationRecrystallizationColumn Chromatography
Estimated Purification Cost LowLowHigh
Overall Cost-Effectiveness HighVery HighModerate

Experimental Protocols

Detailed methodologies for the three synthesis routes are provided below. These protocols are intended for a laboratory setting and should be performed by qualified personnel with appropriate safety precautions.

Method 1: Synthesis via Acetyl Chloride

This method involves the acylation of diphenylamine using the highly reactive acetyl chloride.

Materials:

  • Diphenylamine

  • Acetyl Chloride

  • Pyridine (or another suitable base)

  • Toluene or Dichloromethane (DCM)

  • Hydrochloric Acid (1M solution)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve diphenylamine (1 equivalent) in toluene or DCM.

  • Cool the solution in an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • Add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Method 2: Synthesis via Acetic Anhydride

This approach utilizes the less reactive but more cost-effective and safer acetic anhydride as the acylating agent, often with a catalyst.

Materials:

  • Diphenylamine

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (4-DMAP, catalytic amount)

  • Toluene (optional, can be run neat)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol/Water mixture (for recrystallization)

Procedure:

  • Combine diphenylamine (1 equivalent) and acetic anhydride (1.5 equivalents) in a round-bottom flask.

  • Add a catalytic amount of 4-DMAP.

  • Heat the mixture to reflux (or to 100-120 °C if solvent-free) and maintain for 3-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid byproduct.

  • If a solvent was used, separate the organic layer. If solvent-free, extract the product with a suitable organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Method 3: Direct Amidation using a Coupling Agent

This "greener" method directly couples diphenylamine with acetic acid, avoiding the use of highly reactive acylating agents but requiring a coupling agent.

Materials:

  • Diphenylamine

  • Acetic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (4-DMAP, catalytic amount)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica (B1680970) Gel (for chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Dissolve diphenylamine (1 equivalent), acetic acid (1.2 equivalents), and a catalytic amount of 4-DMAP in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Visualizing the Synthesis and Decision Workflows

To aid in understanding the experimental processes and the decision-making for selecting a suitable method, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Setup Reaction Setup Reaction Reaction Reaction_Setup->Reaction Quenching Quenching/Workup Reaction->Quenching Crude_Isolation Crude Isolation Quenching->Crude_Isolation Crude Product Purification_Method Recrystallization or Column Chromatography Crude_Isolation->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

General experimental workflow for this compound synthesis.

Synthesis_Pathways cluster_method1 Method 1 cluster_method2 Method 2 cluster_method3 Method 3 Diphenylamine Diphenylamine Product1 This compound Diphenylamine->Product1 + Pyridine, Toluene Product2 This compound Diphenylamine->Product2 + 4-DMAP (cat.) Product3 This compound Diphenylamine->Product3 + 4-DMAP (cat.), DCM AcetylChloride Acetyl Chloride AcetylChloride->Product1 AceticAnhydride Acetic Anhydride AceticAnhydride->Product2 AceticAcid Acetic Acid AceticAcid->Product3 DCC DCC DCC->Product3

Comparison of three synthesis pathways for this compound.

Conclusion

The choice of the optimal synthesis method for this compound is a balance between cost, efficiency, safety, and available resources.

  • Method 1 (Acetyl Chloride): Offers high yields and relatively short reaction times. However, acetyl chloride is corrosive, moisture-sensitive, and generates HCl as a byproduct, requiring careful handling and a base to neutralize the acid.

  • Method 2 (Acetic Anhydride): Presents a highly cost-effective and safer alternative to acetyl chloride. While reaction times may be slightly longer, the ease of handling and lower cost of acetic anhydride make this method very attractive for larger-scale synthesis. The reaction can often be performed without a solvent, further improving its green credentials.

  • Method 3 (Direct Amidation): Represents a modern and "greener" approach by avoiding the pre-activation of the carboxylic acid. However, the high cost of the coupling agent (DCC) and the necessity of chromatographic purification to remove the dicyclohexylurea byproduct significantly increase the overall cost and complexity, making it less favorable from a cost-effectiveness standpoint for this particular transformation.

For most laboratory and industrial applications, the synthesis using acetic anhydride (Method 2) offers the best balance of cost-effectiveness, safety, and efficiency. The acetyl chloride method remains a viable and rapid option, particularly for small-scale syntheses where the higher reactivity is advantageous. The direct amidation approach, while elegant, is currently less economically competitive for the synthesis of this compound.

Safety Operating Guide

Proper Disposal of N,N-Diphenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N,N-Diphenylacetamide, ensuring laboratory safety and environmental compliance.

This document provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound commonly used in research and development. Adherence to these guidelines is critical for minimizing health risks and preventing environmental contamination.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as an irritant and requires careful handling to avoid exposure.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[2]

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: In case of dust formation, use an approved respirator.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust.[2]

  • Ensure adequate ventilation in the handling area.[2]

  • Do not eat, drink, or smoke when using this product.

II. Hazard and Disposal Information Summary

The following table summarizes the key hazard and disposal information for this compound.

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Method Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
Environmental Precautions Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[2]

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal facility.

Methodology for Waste Collection and Disposal:

  • Containerization: Place excess or unwanted this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a designated, suitable, and closed container for disposal.[3][4] The container must be clearly labeled with the chemical name and associated hazards.

  • Storage Pending Disposal: Store the waste container in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed.

  • Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

IV. Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2]

  • Clean-up: For dry spills, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[2][4]

  • Dispose: Dispose of the collected spill material and any contaminated cleaning supplies as hazardous waste through an approved disposal facility.[2]

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_decision Disposal Path cluster_spill Spill Response cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place waste in a labeled, sealed container ppe->container is_spill Is it a spill? container->is_spill evacuate Evacuate Area is_spill->evacuate Yes storage Store container in a cool, dry, well-ventilated area is_spill->storage No contain Contain Spill evacuate->contain cleanup Clean up with absorbent material contain->cleanup collect_spill Collect spill waste in labeled container cleanup->collect_spill collect_spill->storage disposal Arrange for disposal by a certified waste management company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Diphenylacetamide. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Classification

This compound is classified with the following hazards.[1][2][3] Adherence to safety protocols is mandatory to prevent exposure.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3]

Signal Word: Warning[2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.[5][6]

Protection TypeSpecific PPEStandard/SpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[5]EN 374To prevent skin contact. Gloves must be inspected before use.[5][6] Use proper glove removal technique to avoid skin contact.[5]
Eye and Face Protection Safety glasses with side-shields or safety goggles.[6]EN166 or NIOSH approved.[6][7]To protect against dust particles and splashes.[8]
Body Protection Lab coat or other protective clothing.[5][6]---To prevent contamination of personal clothing.
Respiratory Protection Government approved respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved).[5][6][7]29 CFR 1910.134Required when handling the powder outside of a ventilated enclosure or when ventilation is inadequate to prevent inhalation of dust.[6][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

1. Engineering Controls:

  • Ventilation: All handling of this substance should be conducted in a well-ventilated area.[5] A chemical fume hood is the preferred primary method for controlling exposure.[6]

  • Safety Equipment: Ensure a safety shower and eye bath are readily accessible.[5]

2. Safe Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the generation and inhalation of dust.[6] Avoid formation of dust and aerosols.[3]

  • During Use: Avoid contact with skin, eyes, and clothing.[5][9] Do not breathe dust or vapor.[5] Do not eat, drink, or smoke in the work area.[10]

  • Hygiene: Wash hands and face thoroughly after handling.[2][5]

3. First Aid Measures:

  • If on Skin: Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical help.[2] Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2] Get medical help if you feel unwell.[2]

  • If Swallowed: Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • Solid Waste: Place unused this compound and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed, and chemically compatible container for hazardous waste.

  • Liquid Waste: Solutions of the compound should be collected in a labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and the solvent used.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be treated as hazardous waste and disposed of accordingly.[6]

2. Storage and Disposal:

  • Store waste containers in a designated and secure satellite accumulation area, segregated from incompatible materials.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2] Do not let the product enter drains.[3][5]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Fume Hood B->C D Weigh Solid in Fume Hood C->D Begin Work E Transfer and Prepare Solution D->E F Perform Experiment E->F G Segregate Waste (Solid, Liquid, PPE) F->G Complete Experiment H Clean Work Area G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.